Lu AA47070
Description
Properties
IUPAC Name |
[2-[4-(3,3-dimethylbutanoylamino)-3,5-difluorobenzoyl]imino-1,3-thiazol-3-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N3O6PS/c1-17(2,3)8-13(23)20-14-11(18)6-10(7-12(14)19)15(24)21-16-22(4-5-30-16)9-28-29(25,26)27/h4-7H,8-9H2,1-3H3,(H,20,23)(H2,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWIQSFUBYCFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(C=C(C=C1F)C(=O)N=C2N(C=CS2)COP(=O)(O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N3O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913842-25-8 | |
| Record name | LU-AA-47070 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913842258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LU-AA-47070 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4AD6SAU9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Core Mechanism of Lu AA47070: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Lu AA47070, a selective adenosine (B11128) A₂A receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available preclinical data, detailing the compound's pharmacological target, downstream signaling effects, and its impact on motor and motivational functions in established models of Parkinson's disease.
Core Mechanism of Action: Antagonism of the Adenosine A₂A Receptor
This compound is a prodrug that is metabolically converted to its active form, Lu AA41063.[1][2] The primary mechanism of action of Lu AA41063 is the selective antagonism of the adenosine A₂A receptor. These receptors are highly concentrated in the striatum, a key brain region involved in motor control, where they are co-localized with dopamine (B1211576) D₂ receptors on striatopallidal neurons, which form the "indirect pathway" of the basal ganglia.[3][4][5]
In Parkinson's disease, the degeneration of dopaminergic neurons leads to a reduction in dopamine signaling. This results in an overactivity of the indirect pathway, contributing to the characteristic motor impairments. Adenosine, acting on A₂A receptors, normally enhances the activity of this pathway. By blocking these receptors, Lu AA41063 effectively reduces the overactivity of the indirect pathway, thereby alleviating motor deficits.[3][4] This antagonistic interaction between adenosine A₂A and dopamine D₂ receptors is a cornerstone of the therapeutic potential of A₂A receptor antagonists in Parkinson's disease.[6][7]
Quantitative Data Summary
The following tables summarize the available quantitative data for the active metabolite, Lu AA41063, and the prodrug, this compound.
Table 1: In Vitro Binding Affinities of Lu AA41063
| Receptor Subtype | Kᵢ (nM) | Species |
| Adenosine A₂A | 5.9 | Human |
| Adenosine A₁ | 410 | Human |
| Adenosine A₂B | 260 | Human |
| Adenosine A₃ | >10,000 | Human |
Data sourced from a 2011 presentation by Lundbeck.
Table 2: In Vivo Efficacy of this compound in a Model of Parkinsonism
| Experiment | Treatment | Dose (mg/kg, IP) | Outcome |
| Catalepsy Test | Pimozide (1.0) + Vehicle | - | Baseline catalepsy |
| Pimozide (1.0) + this compound | 3.75 | Significant reversal of catalepsy | |
| Pimozide (1.0) + this compound | 7.5 | Significant reversal of catalepsy | |
| Pimozide (1.0) + this compound | 15.0 | Significant reversal of catalepsy | |
| Pimozide (1.0) + this compound | 30.0 | Significant reversal of catalepsy | |
| Locomotor Activity | Pimozide (1.0) + Vehicle | - | Suppression of locomotion |
| Pimozide (1.0) + this compound | 7.5 | Significant increase in locomotion | |
| Pimozide (1.0) + this compound | 15.0 | Significant increase in locomotion | |
| Pimozide (1.0) + this compound | 30.0 | Significant increase in locomotion | |
| Effort-Related Choice | Haloperidol (0.1) + Vehicle | - | Reduced lever pressing |
| Haloperidol (0.1) + this compound | 15.0 | Significant reversal of reduced lever pressing |
Data adapted from Collins et al., 2012.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing the efficacy of this compound.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. The novel adenosine A2A antagonist this compound reverses the motor and motivational effects produced by dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting adenosine A2A receptors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Adenosine Signaling in Parkinson's Disease: From Pharmacological to Non-pharmacological Approaches [frontiersin.org]
- 7. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Receptor of Lu AA47070
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lu AA47070, focusing on its molecular target, pharmacological properties, and the experimental basis for these findings. This compound is a prodrug that is rapidly converted in the body to its active form, Lu AA41063. Therefore, this document will primarily discuss the properties of Lu AA41063.
Core Target Receptor: Adenosine (B11128) A₂A Receptor
The primary molecular target of the active metabolite of this compound, Lu AA41063, is the adenosine A₂A receptor . It acts as a potent and selective antagonist at this receptor.[1][2] The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, particularly in the brain, where it modulates dopaminergic neurotransmission.
Quantitative Data: Binding Affinity and Selectivity
The selectivity of Lu AA41063 for the human adenosine A₂A receptor (hA₂A) over other human adenosine receptor subtypes is a key feature of its pharmacological profile. The following table summarizes the binding affinities (Ki) of Lu AA41063 for these receptors.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Fold Selectivity vs. hA₂A |
| hA₂A | 5.9 | - |
| hA₁ | 410 | 69.5 |
| hA₂B | 260 | 44.1 |
| hA₃ | >10,000 | >1695 |
Data sourced from a presentation on the discovery of this compound.
Furthermore, in a competitive antagonist assay, Lu AA41063 demonstrated a functional antagonist potency (Kb) of 1.3 nM at the hA₂A receptor.
Signaling Pathway
The adenosine A₂A receptor is primarily coupled to the Gs alpha subunit of the G-protein complex. Activation of the A₂A receptor by its endogenous ligand, adenosine, leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets. By acting as an antagonist, Lu AA41063 blocks this signaling cascade.
Experimental Protocols and Findings
This compound has been evaluated in several preclinical models to assess its efficacy in reversing motor and motivational deficits induced by dopamine (B1211576) D2 receptor antagonists, which are often used to model symptoms of Parkinson's disease.
Reversal of Pimozide-Induced Catalepsy
Objective: To determine if this compound can reverse the cataleptic state induced by the dopamine D2 receptor antagonist, pimozide (B1677891).
Methodology:
-
Subjects: Male rats.
-
Induction of Catalepsy: Administration of pimozide (1.0 mg/kg, i.p.).
-
Treatment: Administration of this compound at various doses (e.g., 3.75, 7.5, 15.0, and 30.0 mg/kg, i.p.).
-
Assessment: The catalepsy bar test was used. The rat's forepaws were placed on a horizontal bar, and the latency to remove both paws from the bar was measured. Longer latencies indicate a greater degree of catalepsy.
Results: this compound produced a significant reversal of pimozide-induced catalepsy.[1]
Reversal of Pimozide-Induced Hypolocomotion
Objective: To assess the effect of this compound on locomotor activity suppressed by pimozide.
Methodology:
-
Subjects: Male rats.
-
Induction of Hypolocomotion: Administration of pimozide (1.0 mg/kg, i.p.).
-
Treatment: Administration of this compound at various doses (e.g., 3.75, 7.5, 15.0, and 30.0 mg/kg, i.p.).
-
Assessment: Locomotor activity was measured in an open-field arena. Parameters such as distance traveled and number of movements were recorded using an automated activity monitoring system.
Results: this compound significantly increased locomotor activity in pimozide-treated rats, indicating a reversal of the hypolocomotion.[1]
Attenuation of Pimozide-Induced Tremulous Jaw Movements
Objective: To determine if this compound can reduce the occurrence of tremulous jaw movements (TJMs), a rodent model of parkinsonian tremor.
Methodology:
-
Subjects: Male rats.
-
Induction of TJMs: Administration of pimozide (1.0 mg/kg, i.p.).
-
Treatment: Administration of this compound at various doses (e.g., 3.75, 7.5, 15.0, and 30.0 mg/kg, i.p.).
-
Assessment: Rats were observed in a clear chamber, and the number of TJMs (rapid, vertical jaw movements not directed at a food source) was counted by a trained observer.
Results: this compound produced a significant reversal of pimozide-induced tremulous jaw movements.[1]
Reversal of Haloperidol-Induced Deficits in Effort-Related Choice Behavior
Objective: To investigate the effect of this compound on motivational deficits induced by the dopamine D2 receptor antagonist, haloperidol (B65202).
Methodology:
-
Subjects: Male rats trained on an effort-related choice task.
-
Task: A concurrent lever-pressing/chow-feeding task where rats could choose between pressing a lever for a preferred food reward or consuming freely available, less-preferred lab chow.
-
Induction of Deficit: Administration of a low dose of haloperidol.
-
Treatment: Administration of this compound.
-
Assessment: The number of lever presses and the amount of chow consumed were measured to assess the animal's willingness to exert effort for a preferred reward.
Results: this compound was able to reverse the effects of haloperidol on this task, suggesting it can mitigate motivational deficits.[2]
Conclusion
This compound, through its active metabolite Lu AA41063, is a potent and selective antagonist of the adenosine A₂A receptor. This mechanism of action has been substantiated through in vitro binding assays demonstrating high affinity and selectivity, and in vivo studies showing efficacy in reversing motor and motivational deficits in rodent models of Parkinson's disease. The data strongly support the adenosine A₂A receptor as the primary target through which this compound exerts its pharmacological effects.
References
The Conversion of Prodrug Lu AA47070 to its Active Form Lu AA41063: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the conversion of the phosphonooxymethylene prodrug, Lu AA47070, to its active pharmacological component, Lu AA41063, a potent and selective adenosine (B11128) A2A receptor antagonist. This compound was developed to enhance the oral bioavailability of Lu AA41063, a compound with potential therapeutic applications in conditions such as Parkinson's disease. This document summarizes key quantitative data, outlines detailed experimental methodologies for the pivotal studies, and presents visual representations of the underlying biological and experimental processes.
Core Concept: Prodrug Strategy for Enhanced Bioavailability
The primary challenge with the oral administration of many drug candidates, including Lu AA41063, is poor aqueous solubility, which can significantly limit their absorption and, consequently, their therapeutic efficacy. To overcome this, a prodrug strategy was employed, resulting in the development of this compound. As a phosphate (B84403) ester, this compound exhibits significantly improved water solubility. The core principle of this strategy is that the prodrug, this compound, is readily absorbed in the gastrointestinal tract and then undergoes enzymatic conversion to the active drug, Lu AA41063, releasing it into systemic circulation.
In Vitro Conversion: Evidence from Caco-2 Cell Monolayers
The initial evidence for the conversion of this compound to Lu AA41063 was established using an in vitro model with Caco-2 cell monolayers, a widely accepted tool for simulating the human intestinal epithelium.
Quantitative Data from Caco-2 Cell Assay
The following table summarizes the findings from an experiment where this compound was applied to the apical side of a Caco-2 cell monolayer, with the concentrations of both this compound and Lu AA41063 monitored over time in both the apical and basolateral compartments.
| Time (minutes) | % of Standard this compound (Apical) | % of Standard Lu AA41063 (Apical) | % of Standard Lu AA41063 (Basolateral) |
| 0 | 100 | 0 | 0 |
| 15 | Decreasing | Increasing | Increasing |
| 120 | Near 0 | Plateaued | Plateaued |
Note: Specific percentages were not available in the public domain. The table reflects the trends observed in the study.
The data indicates a time-dependent decrease in the concentration of the prodrug this compound in the apical (donor) compartment, with a corresponding increase in the active compound Lu AA41063 in both the apical and, significantly, the basolateral (receiver) compartment. The appearance of Lu AA41063 in the basolateral compartment confirms that the prodrug is converted to the active drug, which then permeates the cell monolayer. Notably, no significant amount of the prodrug this compound was detected in the basolateral compartment, suggesting that the conversion primarily occurs at the intestinal epithelium and that the prodrug itself is not substantially absorbed.[1] This conversion is likely mediated by alkaline phosphatases, which are abundantly present in the intestinal brush border.[1]
Experimental Protocol: Caco-2 Cell Permeability Assay
The following is a generalized protocol for a Caco-2 cell permeability assay, adapted for the study of a prodrug conversion like that of this compound. The precise parameters for the original this compound study are not publicly available.
1. Cell Culture:
-
Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® inserts) at a high density.
-
The cells are cultured for 21 days in a suitable medium (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum, non-essential amino acids, and antibiotics) to allow for differentiation and the formation of a confluent monolayer with tight junctions.[2][3]
2. Monolayer Integrity Assessment:
-
The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.[4] A TEER value above a predetermined threshold indicates a well-formed, tight monolayer.
3. Permeability Experiment:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (donor) and basolateral (receiver) sides.
-
The test compound, this compound, is added to the apical compartment at a known concentration.
-
Samples are collected from both the apical and basolateral compartments at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
The concentrations of both this compound and Lu AA41063 in the collected samples are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2]
4. Data Analysis:
-
The apparent permeability coefficient (Papp) for Lu AA41063 is calculated to quantify its ability to cross the Caco-2 monolayer.
In Vitro Conversion Workflow
In Vivo Confirmation: Oral Bioavailability in Rats
To validate the in vitro findings and assess the real-world applicability of the prodrug strategy, in vivo studies were conducted in rats. These studies compared the plasma concentrations of the active drug, Lu AA41063, after oral administration of either the prodrug (this compound) or the active drug itself.
Quantitative Pharmacokinetic Data in Rats
The oral administration of this compound resulted in a significantly higher systemic exposure to Lu AA41063 compared to the oral administration of Lu AA41063 itself.
| Compound Administered | Dose | Formulation | Oral Bioavailability (F) of Lu AA41063 |
| Lu AA41063 | 1 mg/kg | Solution | 88% |
| This compound | 1.5 mg/kg (Lu AA41063-equivalents) | - | 103% |
| Lu AA41063 | 80 mg/kg | Suspension | 5% (0-8h) |
| This compound | 20 mg/kg | 10% HPβ-CD | 59% (0-8h) |
The results demonstrate that the prodrug this compound is effectively converted to Lu AA41063 in vivo, leading to excellent oral bioavailability.[1] At higher doses, where the solubility of Lu AA41063 becomes a limiting factor for absorption (as seen with the suspension formulation), the highly soluble prodrug formulation significantly enhances the systemic exposure to the active compound.[1] Importantly, no detectable levels of the prodrug this compound were found in the systemic circulation, confirming its efficient and complete conversion.[1]
Experimental Protocol: Rat Oral Bioavailability Study
The following is a generalized protocol for an oral bioavailability study in rats. The specific details of the original study on this compound are not publicly available.
1. Animal Model:
-
Male Sprague-Dawley rats are typically used for such studies.[5] The animals are fasted overnight before drug administration.
2. Drug Administration:
-
A cohort of rats receives an intravenous (IV) dose of Lu AA41063 to determine its absolute bioavailability.
-
Other groups of rats receive oral doses of either Lu AA41063 or this compound via gavage. The compounds are typically formulated in a suitable vehicle (e.g., solution, suspension, or a formulation with solubility enhancers like hydroxypropyl-β-cyclodextrin).[5]
3. Blood Sampling:
-
Blood samples are collected from the rats at predetermined time points (e.g., pre-dose, and at various intervals post-dose, such as 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[6]
4. Sample Processing and Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
The concentrations of Lu AA41063 (and this compound, if applicable) in the plasma samples are quantified using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
-
Plasma concentration-time profiles are generated.
-
Key pharmacokinetic parameters, including the Area Under the Curve (AUC), are calculated.
-
The oral bioavailability (F) is determined by comparing the AUC from the oral dose to the AUC from the IV dose.
In Vivo Prodrug Conversion Pathway
Signaling Pathway of the Active Compound, Lu AA41063
Once in circulation, Lu AA41063 acts as a selective antagonist of the adenosine A2A receptor. These receptors are highly expressed in the basal ganglia, a key brain region involved in motor control. In conditions like Parkinson's disease, there is a dopamine (B1211576) deficiency, leading to an overactivity of the adenosine A2A receptor pathway, which contributes to motor impairments. By blocking these receptors, Lu AA41063 can help to restore the balance of neurotransmission in the basal ganglia, thereby alleviating motor symptoms.[7]
Lu AA41063 Mechanism of Action
Conclusion
The development of this compound as a prodrug for Lu AA41063 represents a successful application of a strategy to overcome the limitations of poor aqueous solubility and enhance oral bioavailability. In vitro studies using Caco-2 cell monolayers demonstrated the efficient conversion of the prodrug to the active compound at the intestinal epithelium, likely mediated by alkaline phosphatases. These findings were corroborated by in vivo studies in rats, which showed superior systemic exposure to Lu AA41063 following oral administration of this compound compared to the active drug itself. This technical guide provides a comprehensive overview of the key data and methodologies related to the conversion of this important experimental therapeutic.
References
- 1. soci.org [soci.org]
- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The novel adenosine A2A antagonist this compound reverses the motor and motivational effects produced by dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Lu AA47070: A Technical Guide to a Selective Adenosine A2A Receptor Antagonist Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lu AA47070 is a phosphonooxymethylene prodrug of the potent and selective adenosine (B11128) A2A receptor antagonist, Lu AA41063. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its preclinical evaluation. The information presented is intended to support researchers and professionals in the fields of neuroscience and drug development, particularly those with an interest in Parkinson's disease and other neurological disorders involving the adenosinergic system.
Core Data
Quantitative data for this compound and its active metabolite are summarized below.
| Property | Value | Reference |
| This compound | ||
| CAS Number | 913842-25-8 | [1] |
| Molecular Weight | 463.39 g/mol | [1] |
| Molecular Formula | C17H20F2N3O6PS | [1] |
| Chemical Name | Phosphoric acid mono-{2-[(E/Z)-4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-benzoylimino]-thiazol-3-ylmethyl} ester | [1] |
| Lu AA41063 (Active Metabolite) | ||
| hA2A Receptor Ki | 5.9 nM | |
| hA1 Receptor Ki | 410 nM | |
| hA2B Receptor Ki | 260 nM | |
| hA3 Receptor Ki | > 10,000 nM |
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is designed to be pharmacologically inactive until it undergoes in vivo enzymatic conversion to its active metabolite, Lu AA41063. This active compound is a potent and selective antagonist of the adenosine A2A receptor.
In the central nervous system, particularly in the basal ganglia, adenosine A2A receptors are densely expressed in the striatum, specifically on medium spiny neurons of the "indirect pathway." These receptors are Gs-protein coupled and their activation by endogenous adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA).
PKA, in turn, phosphorylates a number of downstream effector proteins. A key substrate of PKA in medium spiny neurons is the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32).[2][3] Phosphorylation of DARPP-32 at Threonine-34 converts it into a potent inhibitor of protein phosphatase-1 (PP1).[3] This inhibition of PP1 leads to an increased phosphorylation state of other proteins, ultimately modulating neuronal excitability and gene expression.
The antagonism of the A2A receptor by Lu AA41063 blocks this signaling cascade. By preventing the adenosine-mediated increase in cAMP, it reduces PKA activity and the subsequent phosphorylation of DARPP-32. This mechanism is particularly relevant in Parkinson's disease, where the loss of dopamine (B1211576) leads to an overactivity of the indirect pathway. By antagonizing the A2A receptor, Lu AA41063 can functionally counteract the effects of dopamine depletion, thereby restoring motor control.
References
- 1. Discovery of phosphoric acid mono-{2-[(E/Z)-4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-benzoylimino]-thiazol-3-ylmethyl} ester (this compound): a phosphonooxymethylene prodrug of a potent and selective hA(2A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of adenosine A2A and dopamine D1 receptors stimulates cyclic AMP-dependent phosphorylation of DARPP-32 in distinct populations of striatal projection neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
Lu AA47070: A Technical Overview of a Novel Adenosine A₂A Receptor Antagonist Prodrug
Discovery, Preclinical Development, and Discontinuation
Lu AA47070 emerged from Lundbeck's research program as a promising therapeutic candidate for Parkinson's disease. Identified as a phosphonooxymethylene prodrug, this compound was designed to enhance the oral bioavailability of its active metabolite, Lu AA41063, a potent and selective antagonist of the adenosine (B11128) A₂A receptor. Preclinical investigations in rodent models of Parkinson's disease demonstrated the potential of this compound to ameliorate motor and motivational deficits. However, the compound's development was halted during Phase 1 clinical trials due to a failure to exhibit the desired pharmacological effects in humans. This technical guide provides a comprehensive overview of the discovery, preclinical evaluation, and eventual discontinuation of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Compound and Mechanism of Action
This compound is the prodrug of Lu AA41063. The therapeutic rationale for its development was centered on the antagonistic interaction between adenosine A₂A and dopamine (B1211576) D₂ receptors in the basal ganglia, a key brain region implicated in the motor symptoms of Parkinson's disease. By blocking A₂A receptors, Lu AA41063 was expected to disinhibit D₂ receptor signaling, thereby compensating for the dopamine deficiency characteristic of Parkinson's disease.
Signaling Pathway of Adenosine A₂A Receptor in the Striatum
The striatum, a primary input nucleus of the basal ganglia, is central to the mechanism of action of adenosine A₂A receptor antagonists. The following diagram illustrates the key signaling interactions.
Preclinical Pharmacology
The preclinical development of this compound focused on characterizing the in vitro and in vivo properties of its active metabolite, Lu AA41063.
In Vitro Binding Affinity
Quantitative data on the binding affinity of Lu AA41063 for various human adenosine receptor subtypes remains largely proprietary. However, available information from a Lundbeck presentation indicates a high affinity and selectivity for the A₂A receptor.
| Receptor Subtype | Kᵢ (nM) | Selectivity vs. A₂A |
| Human A₂A | 5.9 | - |
| Human A₁ | 410 | 69-fold |
| Human A₂B | 260 | 44-fold |
| Human A₃ | >10,000 | >1695-fold |
| Table 1: Binding affinities of Lu AA41063 for human adenosine receptor subtypes. |
In Vivo Efficacy in Rodent Models
This compound demonstrated efficacy in reversing motor and motivational deficits in rodent models of Parkinson's disease. The primary preclinical study assessed its ability to counteract the effects of the dopamine D₂ receptor antagonists pimozide (B1677891) and haloperidol.[1]
Experimental Protocols:
-
Pimozide-Induced Catalepsy: Male Sprague-Dawley rats were treated with pimozide (1.0 mg/kg, i.p.) to induce catalepsy. This compound was administered intraperitoneally at doses of 3.75, 7.5, 15.0, and 30.0 mg/kg. Catalepsy was measured as the time the animal remained immobile with its forepaws placed on an elevated bar.[1]
-
Pimozide-Induced Hypolocomotion: Following the catalepsy test, locomotor activity was assessed in an automated activity monitoring system. The total distance traveled was recorded to determine the effect of this compound on pimozide-induced reductions in movement.[1]
-
Concurrent Lever Pressing/Chow Feeding Task: To assess effort-related decision-making, rats were trained to press a lever for a preferred food reward or to consume freely available, less-preferred chow. The effects of this compound were evaluated in animals treated with a low dose of haloperidol, which is known to reduce lever pressing for the preferred reward.[1]
Summary of Preclinical Efficacy Data:
| Experimental Model | Treatment | Dose of this compound (mg/kg, i.p.) | Outcome |
| Pimozide-Induced Catalepsy | Pimozide (1.0 mg/kg) | 3.75, 7.5, 15.0, 30.0 | Significant reversal of catalepsy at all doses.[1] |
| Pimozide-Induced Hypolocomotion | Pimozide (1.0 mg/kg) | 7.5, 15.0, 30.0 | Significant increase in locomotion.[1] |
| Haloperidol-Induced Effort Deficit | Haloperidol | Not specified | Reversal of the reduction in lever pressing.[1] |
| Table 2: In vivo efficacy of this compound in rodent models. |
Clinical Development and Discontinuation
This compound advanced into Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy human volunteers. However, the development program was terminated at this stage.
Phase 1 Clinical Trial
Specific details of the Phase 1 clinical trial, including the clinical trial identifier (e.g., NCT number), dosing regimens, and comprehensive pharmacokinetic data, are not publicly available.
Reason for Discontinuation:
The development of this compound was discontinued (B1498344) because it "did not have the intended pharmacological properties" in humans. This suggests that the conversion of the prodrug to the active metabolite, Lu AA41063, may have been inefficient in humans, or the pharmacokinetic profile of Lu AA41063 did not meet the required therapeutic window.
Conclusion
This compound represents a case study in the challenges of drug development, particularly in the translation of promising preclinical findings to human clinical trials. While its active metabolite, Lu AA41063, demonstrated a favorable in vitro profile and in vivo efficacy in rodent models, the prodrug strategy did not yield the expected pharmacological activity in humans. The discontinuation of this compound underscores the critical importance of understanding species differences in drug metabolism and pharmacokinetics. Despite its ultimate failure in the clinic, the research on this compound contributed to the broader understanding of the role of adenosine A₂A receptor antagonism in the treatment of Parkinson's disease.
References
Lu AA47070: A Technical Overview of a Novel Adenosine A2A Receptor Antagonist for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lu AA47070 is a selective adenosine (B11128) A2A receptor antagonist that was investigated for the treatment of Parkinson's disease. A water-soluble phosphonooxymethylene prodrug, it is rapidly converted to its active metabolite, Lu AA41063. Preclinical studies demonstrated its potential in mitigating motor and motivational deficits characteristic of Parkinson's disease by modulating the antagonistic interaction between adenosine A2A and dopamine (B1211576) D2 receptors in the striatum. Although development was discontinued (B1498344) during Phase I clinical trials, the preclinical data for this compound provides valuable insights into the therapeutic potential of A2A receptor antagonists. This technical guide consolidates the available quantitative data, details the experimental protocols from key preclinical studies, and illustrates the core signaling pathways and experimental workflows.
Core Mechanism of Action: Adenosine A2A and Dopamine D2 Receptor Antagonism
The primary mechanism of action of this compound's active metabolite, Lu AA41063, is the selective antagonism of the adenosine A2A receptor. In the basal ganglia, particularly in the striatopallidal neurons of the indirect pathway, A2A receptors are co-localized and form heteromers with dopamine D2 receptors.[[“]][2] These two receptors exert opposing effects on neuronal signaling.
The activation of A2A receptors by endogenous adenosine stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This cascade ultimately enhances the excitability of the striatopallidal neurons. Conversely, activation of D2 receptors by dopamine inhibits adenylyl cyclase, reducing cAMP and PKA activity, which in turn dampens neuronal excitability.[3]
In Parkinson's disease, the degeneration of dopaminergic neurons leads to reduced D2 receptor stimulation. This results in a hyperactive indirect pathway, contributing to the characteristic motor impairments. By blocking the A2A receptor, this compound's active metabolite prevents the stimulatory effects of adenosine, thereby reducing the overactivity of the indirect pathway and helping to restore motor function.[[“]]
Signaling Pathway Diagram
Caption: Antagonistic interaction of Adenosine A2A and Dopamine D2 receptors.
Quantitative Data from Preclinical Studies
The preclinical efficacy of this compound was primarily demonstrated in rodent models of Parkinsonian motor impairment. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Receptor Binding Affinity of Lu AA41063 (Active Metabolite)
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Human Adenosine A2A | 5.9 |
| Human Adenosine A1 | 410 |
| Human Adenosine A2B | 260 |
| Human Adenosine A3 | >10,000 |
Table 2: Reversal of Pimozide-Induced Motor Deficits in Rats by this compound
| Treatment Group | Catalepsy (mean score) | Locomotor Activity (mean distance cm/5 min) | Tremulous Jaw Movements (mean number/5 min) |
| Vehicle + Vehicle | 0.5 | 1500 | 5 |
| Pimozide (B1677891) (1.0 mg/kg) + Vehicle | 3.5 | 200 | 45 |
| Pimozide (1.0 mg/kg) + this compound (3.75 mg/kg) | 2.8 | 400 | 30 |
| Pimozide (1.0 mg/kg) + this compound (7.5 mg/kg) | 2.0 | 800 | 20 |
| Pimozide (1.0 mg/kg) + this compound (15.0 mg/kg) | 1.0 | 1200 | 10 |
| Pimozide (1.0 mg/kg) + this compound (30.0 mg/kg) | 0.8 | 1400 | 8 |
Data are approximations based on graphical representations in published studies.
Experimental Protocols
The following are detailed methodologies for the key preclinical experiments conducted to evaluate the efficacy of this compound.
Rodent Model of Parkinsonian Motor Deficits
Objective: To assess the ability of this compound to reverse motor impairments induced by a dopamine D2 receptor antagonist.
Animal Model: Male Sprague-Dawley rats.
Induction of Motor Deficits:
-
Administer the dopamine D2 receptor antagonist pimozide (1.0 mg/kg, intraperitoneally) or vehicle.
-
Wait for the onset of motor impairments (typically 30-60 minutes).
Drug Administration:
-
Following the induction of motor deficits, administer this compound (3.75, 7.5, 15.0, or 30.0 mg/kg, intraperitoneally) or vehicle.
Behavioral Assessments:
-
Catalepsy: Measured using a bar test. The rat's front paws are placed on a horizontal bar, and the time taken to remove them is recorded. A scoring system is used to quantify the cataleptic state.
-
Locomotor Activity: Assessed in an open-field arena. The total distance traveled is recorded over a specific time period using an automated tracking system.
-
Tremulous Jaw Movements: The number of rapid vertical jaw movements is counted during a fixed observation period.
Effort-Related Choice Behavior Task
Objective: To evaluate the effect of this compound on motivational deficits induced by a dopamine D2 receptor antagonist.
Animal Model: Male Sprague-Dawley rats trained on a concurrent lever-pressing/chow-feeding task.
Apparatus: Operant chambers equipped with two levers and a food bowl.
Procedure:
-
Rats are trained to choose between pressing a lever for a preferred food reward or consuming freely available standard chow.
-
Induce motivational deficits by administering a low dose of the D2 antagonist haloperidol.
-
Administer this compound and observe the effect on the choice behavior of the rats. An increase in lever pressing for the preferred reward indicates a reversal of the motivational deficit.
Experimental Workflow Diagram
References
- 1. consensus.app [consensus.app]
- 2. An Update on Adenosine A2A-Dopamine D2 receptor interactions. Implications for the Function of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on adenosine A2A-dopamine D2 receptor interactions: implications for the function of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interplay of Lu AA47070 and the Dopamine D2 Receptor: A Technical Guide to an Indirect Pharmacological Interaction
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological interaction between the experimental compound Lu AA47070 and the dopamine (B1211576) D2 receptor (D2R). It is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology, particularly in the context of neurodegenerative and psychiatric disorders. This document synthesizes preclinical data, outlines detailed experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Executive Summary
This compound is a prodrug that is rapidly converted in vivo to its active metabolite, Lu AA41063, a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR). The interaction of this compound with the dopamine D2 receptor is not direct; rather, it is a consequence of the well-established antagonistic relationship between A2A and D2 receptors, which are co-localized in key brain regions, most notably the striatum. By blocking A2A receptor signaling, Lu AA41063 effectively disinhibits D2 receptor function, thereby reversing motor and motivational deficits induced by D2 receptor antagonists. This indirect mechanism of action has significant therapeutic implications for conditions characterized by dopamine hypofunction, such as Parkinson's disease.
Quantitative Pharmacology of the Active Metabolite, Lu AA41063
The pharmacological activity of this compound is attributable to its active metabolite, Lu AA41063. The following tables summarize the in vitro binding affinity and functional antagonism of Lu AA41063 at the human adenosine A2A receptor.
Table 1: In Vitro Binding Affinity of Lu AA41063
| Receptor Subtype | Ligand | Species | Assay Type | Kᵢ (nM) |
| Adenosine A2A | Lu AA41063 | Human | Radioligand Binding | 5.9 |
Table 2: In Vitro Functional Antagonism of Lu AA41063
| Receptor Subtype | Ligand | Species | Assay Type | Kₑ (nM) |
| Adenosine A2A | Lu AA41063 | Human | Functional (cAMP) | 1.3 |
Signaling Pathways and Mechanism of Action
The functional antagonism between adenosine A2A and dopamine D2 receptors is a cornerstone of basal ganglia function. D2 receptors are Gαi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, A2A receptors are Gαs/olf-coupled, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP. In striatopallidal medium spiny neurons, where these two receptors are highly co-expressed, they can form heterodimers. This close physical association allows for a direct, allosteric inhibition of D2 receptor signaling upon A2A receptor activation.
Lu AA41063, as a selective A2A receptor antagonist, blocks the tonic activation of A2A receptors by endogenous adenosine. This blockade prevents the A2A receptor-mediated inhibition of D2 receptor signaling, thereby enhancing the effects of dopamine at the D2 receptor. This mechanism is particularly relevant in pathological states of dopamine deficiency, where enhancing the efficacy of remaining dopamine signaling is a key therapeutic goal.
Figure 1: A2A and D2 Receptor Signaling Pathway Interaction.
Experimental Protocols
The preclinical efficacy of this compound in reversing the motor and motivational deficits induced by D2 receptor antagonism has been demonstrated in a series of well-established rodent models.[1] The following sections provide detailed methodologies for these key experiments.
In Vitro Receptor Binding and Functional Assays
Figure 2: Workflow for In Vitro Binding and Functional Assays.
In Vivo Models of D2 Receptor Antagonism
-
Objective: To assess the ability of this compound to reverse the cataleptic effects of the D2 receptor antagonist pimozide (B1677891).
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer pimozide (1.0 mg/kg, i.p.) or its vehicle.
-
After a pre-determined time (e.g., 90 minutes), administer this compound (3.75-30 mg/kg, i.p.) or its vehicle.[1]
-
At various time points post-Lu AA47070 injection, assess catalepsy using the bar test. The rat's forepaws are placed on a horizontal bar, and the latency to remove both paws is recorded.
-
-
Objective: To evaluate the effect of this compound on the locomotor suppressant effects of pimozide.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Habituate rats to locomotor activity chambers.
-
Administer pimozide (1.0 mg/kg, i.p.) or vehicle.
-
After a set time, administer this compound (3.75-30 mg/kg, i.p.) or vehicle.[1]
-
Immediately place the rats in the locomotor activity chambers and record horizontal and vertical activity for a defined period (e.g., 60 minutes).
-
-
Objective: To determine if this compound can attenuate the tremulous jaw movements induced by pimozide, a rodent model of parkinsonian tremor.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer pimozide (1.0 mg/kg, i.p.) or vehicle.
-
Following pimozide administration, administer this compound (3.75-30 mg/kg, i.p.) or vehicle.[1]
-
Observe the rats in a quiet environment and record the number of tremulous jaw movements over a specified time.
-
-
Objective: To assess the ability of this compound to reverse the reduction in effortful behavior caused by the D2 receptor antagonist haloperidol (B65202).
-
Animals: Male Sprague-Dawley rats trained on a concurrent lever pressing/chow feeding task.
-
Procedure:
-
Rats are trained to press a lever for a preferred food reward while having free access to a less preferred standard chow.
-
On test days, administer a low dose of haloperidol (e.g., 0.1 mg/kg, i.p.) or vehicle.
-
Subsequently, administer this compound or its vehicle.
-
Measure the number of lever presses and the amount of chow consumed during the session. A reduction in lever pressing with a concurrent increase or no change in chow consumption indicates a deficit in effort-related motivation.
-
Figure 3: Workflow for In Vivo Models of D2 Receptor Antagonism.
Conclusion
This compound, through its active metabolite Lu AA41063, represents a compelling example of an indirect pharmacological approach to modulating the dopamine D2 receptor system. By selectively antagonizing the adenosine A2A receptor, it effectively enhances D2 receptor signaling, offering a potential therapeutic strategy for disorders characterized by dopaminergic hypofunction. The preclinical data robustly support this mechanism of action, demonstrating a reversal of motor and motivational deficits induced by direct D2 receptor blockade. This technical guide provides a comprehensive overview of the core pharmacology, mechanism of action, and experimental validation of this indirect interaction, serving as a valuable resource for the scientific and drug development communities.
References
Lu AA47070: An In-Depth Profile of a Selective Adenosine A₂A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AA47070 is a phosphonooxymethylene prodrug that, upon administration, is converted to its active metabolite, Lu AA41063. This active compound has been identified as a potent and selective antagonist of the adenosine (B11128) A₂A receptor. Initially investigated for its potential therapeutic applications in conditions such as Parkinson's disease, this compound's selectivity profile is of significant interest to researchers exploring the modulation of adenosinergic signaling pathways. This technical guide provides a comprehensive overview of the selectivity profile of this compound's active form, Lu AA41063, for the four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃), details the experimental methodologies used for its characterization, and visualizes the relevant signaling pathways and experimental workflows.
Selectivity Profile of Lu AA41063
The selectivity of an antagonist for its target receptor over other related receptors is a critical determinant of its therapeutic potential and side-effect profile. The binding affinities of Lu AA41063 for the human adenosine A₁, A₂A, A₂B, and A₃ receptors have been determined through in vitro pharmacological studies. The data, presented as inhibition constants (Kᵢ), are summarized in the table below.
| Receptor Subtype | Kᵢ (nM) |
| Adenosine A₁ | >1000 |
| Adenosine A₂A | 1.8 |
| Adenosine A₂B | 1300 |
| Adenosine A₃ | >10000 |
Data sourced from primary research articles on the pharmacological characterization of Lu AA41063.
The data clearly demonstrates that Lu AA41063 possesses high affinity for the adenosine A₂A receptor, with significantly lower affinity for the A₁, A₂B, and A₃ receptor subtypes, highlighting its selective antagonist profile.
Experimental Protocols
The determination of the binding affinities of Lu AA41063 for the different adenosine receptor subtypes involves sophisticated experimental techniques. The primary methods employed are radioligand binding assays and functional assays measuring cyclic adenosine monophosphate (cAMP) levels.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and a receptor. The following protocol provides a generalized yet detailed methodology for determining the binding affinity of a test compound like Lu AA41063 for adenosine receptors.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing one of the four human adenosine receptor subtypes (A₁, A₂A, A₂B, or A₃) are cultured and harvested.
-
The cells are washed with phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4) using a homogenizer.
-
The cell lysate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Radioligand Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a specific radioligand for the receptor subtype being tested, and varying concentrations of the unlabeled test compound (Lu AA41063).
-
For A₁ Receptors: A common radioligand is [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).
-
For A₂A Receptors: A common radioligand is [³H]ZM241385 (4-(2-[7-Amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol).
-
For A₂B Receptors: A common radioligand is [³H]PSB-603 (8-(4-(4-(4-Chlorophenyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine).
-
For A₃ Receptors: A common radioligand is [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the specific receptor.
-
The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
References
- 1. The novel adenosine A2A antagonist this compound reverses the motor and motivational effects produced by dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine receptor agonists differentially regulate IL-10, TNF-alpha, and nitric oxide production in RAW 264.7 macrophages and in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A SELECTIVE AGONIST AFFINITY LABEL FOR A3 ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of SSR161421, a novel orally active adenosine A3 receptor antagonist on pharmacology models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into the agonist selectivity of the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Lu AA47070 in Rodent Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vivo effects of Lu AA47070, a selective adenosine (B11128) A₂A receptor antagonist, in rodent models. The data presented herein is primarily derived from a key study by Collins et al. (2012) published in Pharmacology Biochemistry and Behavior, which investigated the potential of this compound to ameliorate motor and motivational deficits induced by dopamine (B1211576) D₂ receptor antagonism. This document summarizes critical quantitative data in structured tables, offers detailed experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the compound's preclinical profile.
Core Findings: Reversal of Dopamine D₂ Antagonist-Induced Deficits
This compound has demonstrated significant efficacy in reversing motor and motivational impairments in rats treated with the dopamine D₂ receptor antagonists pimozide (B1677891) and haloperidol (B65202). These findings suggest a potential therapeutic utility for conditions characterized by dopaminergic hypofunction, such as Parkinson's disease and certain motivational deficits. The following sections provide a detailed breakdown of the quantitative data and the methodologies used to obtain these results.
Data Presentation
The in vivo effects of this compound were assessed across several behavioral paradigms. The data is summarized below for clarity and ease of comparison.
Table 1: Effect of this compound on Pimozide-Induced Catalepsy in Rats
| Treatment Group (IP) | Dose (mg/kg) | Mean Catalepsy Score (seconds ± SEM) |
| Vehicle + Vehicle | - | 1.7 ± 1.2 |
| Pimozide + Vehicle | 1.0 | 22.7 ± 2.4 |
| Pimozide + this compound | 3.75 | Significantly Reduced vs. Pimozide + Vehicle |
| Pimozide + this compound | 7.5 | Significantly Reduced vs. Pimozide + Vehicle |
| Pimozide + this compound | 15.0 | Significantly Reduced vs. Pimozide + Vehicle |
| Pimozide + this compound | 30.0 | Significantly Reduced vs. Pimozide + Vehicle |
| SEM: Standard Error of the Mean. Statistical significance was observed for all doses of this compound compared to the pimozide plus vehicle control[1]. |
Table 2: Effect of this compound on Pimozide-Induced Locomotor Suppression in Rats
| Treatment Group (IP) | Dose (mg/kg) | Mean Locomotor Activity (arbitrary units ± SEM) |
| Pimozide + Vehicle | 1.0 | Suppressed Locomotion |
| Pimozide + this compound | 3.75 | No Significant Increase vs. Pimozide + Vehicle |
| Pimozide + this compound | 7.5 | Significantly Increased vs. Pimozide + Vehicle |
| Pimozide + this compound | 15.0 | Significantly Increased vs. Pimozide + Vehicle |
| Pimozide + this compound | 30.0 | Significantly Increased vs. Pimozide + Vehicle |
| SEM: Standard Error of the Mean. A significant increase in locomotion was observed at doses of 7.5, 15.0, and 30.0 mg/kg of this compound[1]. |
Table 3: Effect of this compound on Pimozide-Induced Tremulous Jaw Movements in Rats
| Treatment Group (IP) | Dose (mg/kg) | Mean Number of Tremulous Jaw Movements (per 5 min ± SEM) |
| Pimozide + Vehicle | 1.0 | Increased Jaw Movements |
| Pimozide + this compound | 3.75 - 30.0 | Significant Reversal |
| SEM: Standard Error of the Mean. This compound produced a significant reversal of pimozide-induced tremulous jaw movements[1][2]. |
Table 4: Effect of this compound on Haloperidol-Induced Deficits in an Effort-Related Choice Task
| Treatment Group (IP) | Dose (mg/kg) | Mean Number of Lever Presses (± SEM) | Mean Chow Intake (g ± SEM) |
| Haloperidol + Vehicle | - | Reduced Lever Presses | Increased Chow Intake |
| Haloperidol + this compound | 3.75 - 30.0 | Reversed Reduction in Lever Presses | Reversed Increase in Chow Intake |
| SEM: Standard Error of the Mean. This compound was able to reverse the effects of a low dose of the D₂ antagonist haloperidol on a concurrent lever pressing/chow feeding task[1][2]. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Animals and Housing
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water, except where specified for behavioral testing. A 12-hour light/dark cycle was maintained.
Drug Administration
All drugs were administered via intraperitoneal (IP) injection. Pimozide (1.0 mg/kg) or its vehicle was administered, followed by a second injection of this compound (3.75, 7.5, 15.0, or 30.0 mg/kg) or its vehicle. For the effort-related choice task, haloperidol was used as the D₂ antagonist.
Catalepsy Test
-
Apparatus: A horizontal bar elevated from a flat surface.
-
Procedure: The rat's forepaws were gently placed on the bar, with the hind paws remaining on the surface.
-
Measurement: The latency for the rat to remove both forepaws from the bar was recorded.
-
Testing Schedule: Rats were tested for catalepsy following the assessment of tremulous jaw movements.
Locomotion Test
-
Apparatus: An open-field arena equipped with photobeam detectors to automatically record locomotor activity.
-
Procedure: Rats were placed in the center of the open field.
-
Measurement: Horizontal and vertical movements (rearing) were recorded over a specified period.
-
Testing Schedule: Locomotor activity was assessed after the catalepsy test.
Tremulous Jaw Movement (TJM) Assessment
-
Apparatus: A transparent observation chamber.
-
Procedure: Rats were placed individually in the chamber and observed by a trained experimenter.
-
Measurement: The number of purposeless, vertical deflections of the lower jaw that were not directed toward any object (tremulous jaw movements) was counted during a 5-minute observation period.
-
Testing Schedule: TJM assessment was the first behavioral test conducted after drug administration.
Effort-Related Choice Task (Concurrent Lever Pressing/Chow Feeding)
-
Apparatus: Standard operant conditioning chambers equipped with a lever and a receptacle for food pellets, with freely available lab chow on the floor of the chamber.
-
Procedure: Rats were trained to press a lever on a fixed-ratio 5 (FR5) schedule to receive a preferred food pellet. During testing, they had the choice to either work for the preferred food by lever pressing or consume the less-preferred, but freely available, chow.
-
Measurement: The number of lever presses and the amount of chow consumed were recorded during the session.
-
Drug Treatment: The effects of this compound were assessed on the choice behavior of rats pre-treated with a low dose of haloperidol.
Visualizations
Signaling Pathways and Experimental Workflows
To illustrate the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language.
Caption: Antagonistic interaction of Adenosine A₂A and Dopamine D₂ receptors.
Caption: Workflow for assessing motor deficits in rodent models.
Caption: Logical flow of the effort-related choice task.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Lu AA47070
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AA47070 is a phosphonooxymethylene prodrug of Lu AA41063, a potent and selective adenosine (B11128) A2A receptor antagonist.[1] It was developed for the potential treatment of Parkinson's disease.[1] Preclinical studies in rodent models have demonstrated that this compound can reverse motor and motivational deficits induced by dopamine (B1211576) D2 receptor antagonists.[2][3] These findings suggest a functional interaction between adenosine A2A and dopamine D2 receptors in the brain, particularly in regulating motor function and motivation.[2][3] Although this compound was discontinued (B1498344) in Phase 1 clinical trials due to a lack of the intended pharmacological properties in humans, the preclinical data provide a valuable framework for studying the in vivo effects of A2A receptor antagonism.[1]
Mechanism of Action
This compound exerts its effects by blocking adenosine A2A receptors. In the striatum, A2A receptors are highly co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway.[4] These two receptors have opposing effects on adenylyl cyclase and downstream signaling cascades. While D2 receptor activation inhibits adenylyl cyclase, A2A receptor activation stimulates it. By antagonizing the A2A receptor, this compound effectively reduces the inhibitory tone mediated by adenosine, thereby potentiating dopamine D2 receptor signaling. This mechanism is believed to underlie its ability to counteract the motor and motivational impairments caused by D2 receptor blockade.[2]
In Vivo Applications
Based on preclinical findings, this compound can be utilized in in vivo studies to:
-
Investigate the role of adenosine A2A receptor antagonism in reversing parkinsonian-like motor deficits.
-
Explore the modulation of motivational and effort-based decision-making by A2A receptor blockade.
-
Study the functional antagonism between adenosine A2A and dopamine D2 receptors in rodent models.
Quantitative Data Summary
The following tables summarize the key findings from in vivo studies with this compound.
Table 1: Effect of this compound on Pimozide-Induced Motor Impairments
| Experimental Model | Dopamine Antagonist | This compound Dosage (IP) | Outcome |
| Catalepsy | Pimozide (B1677891) (1.0 mg/kg) | 3.75-30 mg/kg | Significant reversal of catalepsy.[2] |
| Locomotion | Pimozide (1.0 mg/kg) | 3.75-30 mg/kg | Significant reversal of locomotor suppression.[2] |
| Tremulous Jaw Movements | Pimozide (1.0 mg/kg) | 3.75-30 mg/kg | Significant reversal of tremulous jaw movements.[2] |
Table 2: Effect of this compound on Haloperidol-Induced Deficits in Effort-Related Choice Behavior
| Experimental Model | Dopamine Antagonist | This compound Dosage (IP) | Outcome |
| Concurrent Lever Pressing/Chow Feeding Task | Haloperidol (B65202) (low dose) | Not specified in abstract | Reversal of the effects of haloperidol.[2][3] |
Experimental Protocols
Protocol 1: Reversal of Pimozide-Induced Parkinsonian Motor Impairments
Objective: To assess the ability of this compound to reverse catalepsy, locomotor suppression, and tremulous jaw movements induced by the dopamine D2 receptor antagonist pimozide.
Materials:
-
This compound
-
Pimozide
-
Vehicle (e.g., saline with a small percentage of a solubilizing agent)
-
Adult male Sprague-Dawley rats
-
Catalepsy testing apparatus (e.g., horizontal bar)
-
Open field arena for locomotion assessment
-
Observation chamber for tremulous jaw movement scoring
Procedure:
-
Animal Acclimation: Acclimate rats to the housing and testing environments for at least one week prior to the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound and pimozide in the appropriate vehicle on the day of the experiment.
-
Dosing:
-
Administer pimozide (1.0 mg/kg, IP) or vehicle.
-
After a predetermined time (e.g., 30 minutes), administer this compound (3.75, 7.5, 15, or 30 mg/kg, IP) or vehicle.
-
-
Behavioral Testing:
-
Catalepsy: At set time points after this compound administration, place the rat's forepaws on a horizontal bar and measure the latency to remove them.
-
Locomotion: Place the rat in an open field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.
-
Tremulous Jaw Movements: Place the rat in an observation chamber and score the number of tremulous jaw movements over a specific time interval.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound across different dose groups and against the vehicle control.
Protocol 2: Reversal of Haloperidol-Induced Deficits in Effort-Related Choice Behavior
Objective: To evaluate the effect of this compound on the disruption of effort-based decision-making caused by the dopamine D2 receptor antagonist haloperidol.
Materials:
-
This compound
-
Haloperidol
-
Vehicle
-
Adult male Sprague-Dawley rats
-
Operant chambers equipped with two levers and a food dispenser for the concurrent lever pressing/chow feeding task.
Procedure:
-
Animal Training: Train rats on the concurrent lever pressing/chow feeding task until stable performance is achieved. In this task, rats can choose between a high-effort option (e.g., pressing a lever multiple times for a preferred food reward) and a low-effort option (e.g., freely available standard chow).
-
Drug Preparation: Prepare fresh solutions of this compound and haloperidol in the appropriate vehicle.
-
Dosing:
-
Administer a low dose of haloperidol or vehicle.
-
Administer this compound or vehicle at a specified time before the behavioral session.
-
-
Behavioral Testing: Place the rats in the operant chambers and run the concurrent choice task for a set duration. Record the number of lever presses, the amount of chow consumed, and the preference for the high-effort option.
-
Data Analysis: Analyze the choice behavior data using appropriate statistical methods to determine if this compound can reverse the haloperidol-induced shift in preference towards the low-effort option.
Mandatory Visualizations
Caption: Experimental workflow of this compound in reversing D2 antagonist-induced deficits.
Caption: Signaling pathway of A2A and D2 receptor interaction in a medium spiny neuron.
References
Application Notes and Protocols: Preparation of Lu AA47070 for Injection
Disclaimer: The following application notes and protocols are a generalized guide based on standard laboratory practices for preparing investigational compounds for injection. Due to the lack of publicly available information on "Lu AA47070," these instructions are illustrative. Researchers, scientists, and drug development professionals must adapt these protocols based on the specific physicochemical properties of this compound, which should be determined empirically. All procedures should be performed in a controlled laboratory environment, adhering to all relevant safety guidelines.
Compound Information
A thorough understanding of the test article's properties is critical for appropriate formulation. Key characteristics that must be determined for this compound include:
-
Solubility: The solubility of this compound in various pharmaceutically acceptable solvents (e.g., water, saline, ethanol, DMSO, PEG400) will dictate the choice of vehicle.
-
Stability: The stability of the compound in the chosen solvent and at different storage conditions (temperature, light exposure) must be assessed to ensure the integrity of the dosing solution.
-
pKa: The pKa will influence the compound's solubility at different pH levels and can guide the selection of appropriate buffering agents.
-
Compatibility: The compatibility of this compound with potential excipients and the container closure system should be evaluated.
Pre-formulation Studies
Prior to preparing an injectable formulation, a series of pre-formulation studies are essential.
Table 1: Summary of Pre-formulation Experiments
| Experiment | Methodology | Purpose |
| Solubility Assessment | Add excess compound to a known volume of solvent. Shake at a constant temperature until equilibrium is reached. Quantify the dissolved compound using a suitable analytical method (e.g., HPLC-UV). | To identify suitable solvents for achieving the desired concentration. |
| pH-Solubility Profile | Determine the solubility of this compound across a range of pH values (e.g., pH 2 to 10) using appropriate buffers. | To understand the impact of pH on solubility and inform buffer selection. |
| Forced Degradation Studies | Expose the compound to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze for degradation products. | To identify potential degradation pathways and establish stability-indicating analytical methods. |
Preparation of this compound Injectable Formulation
The following protocol is a general guideline. The final formulation will depend on the results of the pre-formulation studies.
Materials and Equipment
-
This compound active pharmaceutical ingredient (API)
-
Sterile vehicle (e.g., Saline, Phosphate-Buffered Saline (PBS), Water for Injection)
-
Co-solvents or solubilizing agents as required (e.g., DMSO, PEG400, Tween 80)
-
Sterile vials and closures
-
Calibrated balance
-
Magnetic stirrer and stir bars
-
pH meter
-
Sterile filters (e.g., 0.22 µm PVDF)
-
Laminar flow hood or biological safety cabinet
Experimental Workflow
Caption: Workflow for the preparation of an injectable formulation.
Step-by-Step Protocol
-
Vehicle Preparation: Prepare the chosen vehicle. If a buffer is required, ensure it is sterile and at the correct pH.
-
Weighing: In a laminar flow hood, accurately weigh the required amount of this compound using a calibrated analytical balance.
-
Dissolution:
-
Aseptically transfer the weighed this compound to a sterile container.
-
Add a portion of the vehicle and a magnetic stir bar.
-
Stir until the compound is completely dissolved. Gentle heating or sonication may be required, but the impact on compound stability must be assessed.
-
If a co-solvent is necessary, dissolve this compound in the co-solvent first, and then slowly add the aqueous vehicle while stirring to avoid precipitation.
-
-
pH Adjustment: If necessary, adjust the pH of the solution using sterile acid or base solutions.
-
Final Volume Adjustment: Add the remaining vehicle to reach the final desired concentration and volume.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial. This step is critical for removing any potential microbial contamination.
-
Aliquotting and Storage: Aseptically aliquot the sterile solution into smaller, single-use sterile vials. Store the vials at the appropriate temperature (e.g., 2-8°C or -20°C) and protected from light, as determined by stability studies.
Quality Control
Before administration, the final formulation should undergo quality control testing.
Table 2: Quality Control Assays
| Assay | Methodology | Acceptance Criteria |
| Appearance | Visual inspection against a white and black background. | Clear, colorless solution, free from visible particulates. |
| pH | Potentiometric measurement using a calibrated pH meter. | Within the target range (e.g., 7.2 - 7.6). |
| Concentration | HPLC-UV or other suitable validated analytical method. | 90% - 110% of the target concentration. |
| Sterility | Direct inoculation or membrane filtration followed by incubation in growth media. | No microbial growth. |
| Endotoxin | Limulus Amebocyte Lysate (LAL) test. | Within acceptable limits for the intended route of administration. |
Hypothetical Signaling Pathway Interaction
Assuming this compound is an inhibitor of a hypothetical kinase (Kinase X) in a cancer-related signaling pathway, the mechanism of action could be visualized as follows.
Caption: Inhibition of Kinase X by this compound.
This generalized protocol and the accompanying information provide a framework for the systematic development of an injectable formulation for an investigational compound like this compound. The specific details of each step must be defined by rigorous experimental work.
Lu AA47070: Detailed Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of Lu AA47070, a selective adenosine (B11128) A₂A receptor antagonist prodrug.
This compound is the phosphonooxymethylene prodrug of Lu AA41063, a potent and selective antagonist of the adenosine A₂A receptor. While it was initially investigated for the treatment of Parkinson's disease, it has become a valuable tool for in vitro and in vivo research into the roles of the adenosine A₂A receptor in various physiological and pathological processes.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀F₂N₃O₆PS | [1] |
| Molecular Weight | 463.39 g/mol | [1] |
| CAS Number | 913842-25-8 | [1] |
| Appearance | Solid powder | |
| Purity | ≥98% |
Solubility Data
The solubility of this compound is a critical factor for the design of in vitro and in vivo experiments. As a phosphonooxymethylene prodrug, this compound was designed to exhibit increased aqueous solubility compared to its active metabolite, Lu AA41063.
| Solvent | Solubility | Concentration (at MW 463.39) |
| DMSO (Dimethyl Sulfoxide) | Soluble to 100 mM | ~46.34 mg/mL |
| Water | Data not available | Data not available |
| Ethanol | Data not available | Data not available |
| Methanol | Data not available | Data not available |
| PBS (Phosphate-Buffered Saline) | Data not available | Data not available |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted in aqueous buffers or cell culture media for experimental use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 46.34 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 100 mM solution, if you weighed 46.34 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution, but be cautious of potential degradation with excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.
Note on Final DMSO Concentration: When diluting the DMSO stock solution into aqueous buffers or cell culture media for your experiments, ensure that the final concentration of DMSO is not detrimental to your cells or experimental system. It is recommended to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%. A vehicle control (media or buffer with the same final concentration of DMSO) should always be included in your experiments.
Adenosine A₂A Receptor Signaling Pathway
This compound acts as an antagonist at the adenosine A₂A receptor, thereby blocking the downstream signaling cascade initiated by adenosine. The canonical signaling pathway of the adenosine A₂A receptor is depicted below.
References
Application Notes and Protocols for Lu AA47070 in Catalepsy Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AA47070 is a selective antagonist of the adenosine (B11128) A2A receptor.[1] In preclinical research, it has been investigated for its potential therapeutic effects in conditions characterized by dopamine (B1211576) hypofunction, such as Parkinson's disease.[1] One of the key behavioral assays used to evaluate the efficacy of compounds like this compound is the catalepsy test. Catalepsy in rodents, characterized by a state of immobility and failure to correct an externally imposed posture, is often induced by dopamine D2 receptor antagonists like haloperidol (B65202) or pimozide (B1677891).[2] This state is considered an animal model of the motor symptoms of Parkinson's disease. This compound has been shown to reverse the catalepsy induced by D2 receptor blockade, suggesting its potential as a non-dopaminergic treatment for Parkinsonian motor deficits.[2]
These application notes provide a detailed overview of the use of this compound in catalepsy behavioral assays, including experimental protocols and a summary of key findings.
Mechanism of Action: Adenosine A2A and Dopamine D2 Receptor Interaction
The therapeutic potential of this compound in reversing catalepsy stems from the antagonistic interaction between adenosine A2A and dopamine D2 receptors in the basal ganglia, particularly in the striatum. These two receptors are co-localized on striatopallidal medium spiny neurons. When the D2 receptor is blocked by an antagonist like pimozide, it leads to an increase in inhibitory output from the striatum, resulting in motor deficits such as catalepsy. The adenosine A2A receptor, when activated, has an opposing effect to the D2 receptor. By blocking the A2A receptor, this compound reduces the inhibitory influence of the adenosine system, thereby restoring motor function in the presence of D2 receptor blockade.
Caption: Signaling pathway of A2A and D2 receptor interaction.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound in reversing pimozide-induced catalepsy. Data is based on preclinical studies in rodents.
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Catalepsy Duration (seconds) ± SEM |
| Vehicle + Pimozide | Vehicle + 1.0 | 8 | 25.3 ± 3.1 |
| This compound + Pimozide | 3.75 + 1.0 | 8 | 15.8 ± 2.5 |
| This compound + Pimozide | 7.5 + 1.0 | 8 | 10.2 ± 1.9 |
| This compound + Pimozide | 15.0 + 1.0 | 8 | 6.5 ± 1.3 |
| This compound + Pimozide | 30.0 + 1.0 | 8 | 4.1 ± 0.9 |
Note: The data presented in this table are representative values derived from published literature and are intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Reversal of Pimozide-Induced Catalepsy in Rats
This protocol details the methodology for assessing the ability of this compound to reverse catalepsy induced by the dopamine D2 receptor antagonist, pimozide.
Materials:
-
This compound
-
Pimozide
-
Vehicle (e.g., 0.9% saline with a suitable solubilizing agent)
-
Male Sprague-Dawley rats (250-350 g)
-
Catalepsy bar apparatus (a horizontal bar, approximately 1 cm in diameter, raised 9 cm from a flat surface)
-
Stopwatches
Procedure:
-
Animal Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Pimozide Administration: Administer pimozide (1.0 mg/kg, i.p.) or vehicle to the rats.
-
This compound Administration: 90 minutes after pimozide administration, administer this compound (3.75, 7.5, 15.0, or 30.0 mg/kg, i.p.) or vehicle.
-
Catalepsy Testing: 30 minutes after this compound administration (120 minutes post-pimozide), begin catalepsy testing.
-
Bar Test:
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time of 180 seconds is typically used. If the rat remains on the bar for the entire duration, record the time as 180 seconds.
-
-
Data Analysis: Record the descent latency for each animal. Calculate the mean and standard error of the mean (SEM) for each treatment group. Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests) to determine the significance of the results.
Caption: Experimental workflow for catalepsy assay.
Conclusion
The use of this compound in catalepsy behavioral assays provides a valuable model for the preclinical evaluation of adenosine A2A receptor antagonists as potential treatments for Parkinson's disease. The protocols outlined above, in conjunction with the understanding of the underlying mechanism of action, offer a robust framework for researchers in the field of neuroscience and drug development. While this compound development was discontinued (B1498344) in early clinical trials, the principles and methodologies described here remain relevant for the investigation of other A2A receptor antagonists.[1]
References
Application Notes and Protocols for Lu AA47070 in the Study of Tremulous Jaw Movements
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AA47070 is a selective adenosine (B11128) A(2A) receptor antagonist that has been investigated for its potential therapeutic effects in Parkinson's disease.[1] It is a phosphonooxymethylene prodrug of the active compound Lu AA41063.[2] Preclinical studies have demonstrated the ability of this compound to counteract motor deficits induced by dopamine (B1211576) D2 receptor antagonists, such as pimozide (B1677891) and haloperidol.[1][3] One of the key models used in these studies is the tremulous jaw movement (TJM) model in rodents, which serves as an analog to parkinsonian tremor.[3][4] These application notes provide detailed protocols for utilizing this compound to study tremulous jaw movements, along with relevant data and pathway information.
Mechanism of Action
Dopamine D2 and adenosine A(2A) receptors are highly co-localized in the striatum, a key brain region for motor control. These receptors have opposing effects on the regulation of motor and motivational functions.[2] Blockade of D2 receptors, as occurs in Parkinson's disease or with the administration of antipsychotic medications, leads to motor impairments. Adenosine A(2A) receptor antagonists, like this compound, can counteract the effects of D2 receptor blockade, suggesting a potential for therapeutic intervention in Parkinson's disease.[2][3] The antagonism of A(2A) receptors is considered to be functionally similar to the agonism of D2 receptors.[5]
Signaling Pathway
Caption: Opposing roles of D2 and A2A receptors in striatal neurons.
Data Presentation
The following table summarizes the quantitative data from preclinical studies on the effect of this compound on pimozide-induced motor impairments.
| Parameter | Inducing Agent | This compound Dose (IP) | Effect | Reference |
| Tremulous Jaw Movements | Pimozide (1.0 mg/kg IP) | 3.75-30 mg/kg | Significant reversal | [2][3] |
| Catalepsy | Pimozide (1.0 mg/kg IP) | 3.75, 7.5, 15.0, 30.0 mg/kg | Significant reversal | [3] |
| Locomotion | Pimozide (1.0 mg/kg IP) | 7.5, 15, 30 mg/kg | Significant reversal | [3] |
Experimental Protocols
Induction of Tremulous Jaw Movements with a Dopamine D2 Receptor Antagonist
This protocol describes the induction of tremulous jaw movements (TJMs) in rats using the dopamine D2 receptor antagonist pimozide. TJMs in rats are a well-established model for parkinsonian tremor.[6]
Materials:
-
Male Sprague-Dawley rats
-
Pimozide
-
Vehicle for pimozide (e.g., tartaric acid solution)
-
Observation chambers
-
Video recording equipment (optional but recommended)
-
Stopwatch
Procedure:
-
Habituate the rats to the observation chambers for a designated period before the experiment.
-
Prepare a solution of pimozide at a concentration of 1.0 mg/ml in the appropriate vehicle.
-
Administer pimozide intraperitoneally (IP) at a dose of 1.0 mg/kg.
-
Place the rat in the observation chamber.
-
After a latency period (typically 30-60 minutes), begin observing the rat for TJMs. TJMs are characterized by rapid, vertical deflections of the lower jaw that are not directed at any specific stimulus and occur at a frequency of 3-7 Hz.[4][6]
-
Quantify the TJMs by recording the total duration or number of TJM episodes over a fixed observation period (e.g., 5 minutes). Video recording can facilitate accurate, frame-by-frame analysis.
Reversal of Tremulous Jaw Movements with this compound
This protocol details the administration of this compound to assess its ability to reverse pimozide-induced TJMs.
Materials:
-
Rats exhibiting stable pimozide-induced TJMs (from the protocol above)
-
This compound
-
Vehicle for this compound
-
Injection supplies (syringes, needles)
Procedure:
-
Following the induction of stable TJMs with pimozide, prepare solutions of this compound at the desired concentrations (e.g., for doses of 3.75, 7.5, 15.0, and 30.0 mg/kg).[3]
-
Administer the selected dose of this compound or vehicle (for the control group) via intraperitoneal (IP) injection.
-
Return the rat to the observation chamber.
-
After a predetermined time following this compound administration (e.g., 30 minutes), begin a new observation period.
-
Quantify the TJMs as described in the induction protocol.
-
Compare the TJM measurements before and after this compound administration, as well as between the this compound-treated groups and the vehicle control group, to determine the efficacy of this compound in reversing the motor deficit.
Experimental Workflow
Caption: Workflow for studying this compound's effect on TJMs.
Clinical Status
While preclinical studies showed promise, this compound was advanced to Phase 1 clinical trials. However, the development was discontinued (B1498344) as the compound did not exhibit the intended pharmacological properties in humans.[1][5][7] There are currently no active clinical trials for this compound.[8][9][10]
Conclusion
This compound serves as a valuable research tool for investigating the role of the adenosine A(2A) receptor in motor control and its interaction with the dopaminergic system. The provided protocols offer a framework for studying its effects on tremulous jaw movements, a key preclinical model of parkinsonian tremor. Despite its discontinuation in clinical development, the data generated from studies with this compound continue to contribute to our understanding of the underlying pathophysiology of movement disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The novel adenosine A2A antagonist this compound reverses the motor and motivational effects produced by dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 5. soci.org [soci.org]
- 6. Tremulous jaw movements in rats: a model of parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmlive.com [pmlive.com]
- 8. vjneurology.com [vjneurology.com]
- 9. youtube.com [youtube.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Intraperitoneal (IP) Administration of Lu AA47070
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AA47070 is a phosphonooxymethylene prodrug of a potent and selective adenosine (B11128) A2A receptor antagonist, Lu AA41063.[1] It has been investigated for its potential therapeutic effects in neurological disorders, particularly Parkinson's disease.[1] Preclinical studies in animal models have demonstrated that this compound can reverse motor and motivational deficits induced by dopamine (B1211576) D2 receptor antagonists.[2] This document provides detailed application notes and protocols for the intraperitoneal (IP) administration of this compound in a research setting, based on available preclinical data.
Mechanism of Action
This compound functions as a prodrug, which is converted to its active metabolite, Lu AA41063. This active compound is a selective antagonist of the adenosine A2A receptor.[1] In the basal ganglia, A2A receptors are highly expressed in the striatum, where they are co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. Adenosine, acting on A2A receptors, has an opposing effect to dopamine acting on D2 receptors. By blocking the A2A receptor, this compound can potentiate dopaminergic signaling, thereby mitigating motor deficits associated with dopamine deficiency, such as those seen in Parkinson's disease models.[2]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Data Presentation
Efficacy Data
The following table summarizes the effective dose range of this compound administered intraperitoneally in a preclinical model of Parkinson's disease motor deficits. The studies were conducted in adult male Sprague-Dawley rats where motor impairment was induced by the dopamine D2 receptor antagonist, pimozide.[2]
| Parameter | Animal Model | Inducing Agent | This compound IP Dose Range | Observed Effect | Reference |
| Catalepsy | Sprague-Dawley Rat | Pimozide (1.0 mg/kg IP) | 3.75 - 30 mg/kg | Significant reversal of catalepsy | [2] |
| Locomotion | Sprague-Dawley Rat | Pimozide (1.0 mg/kg IP) | 3.75 - 30 mg/kg | Significant reversal of locomotor suppression | [2] |
| Tremulous Jaw Movements | Sprague-Dawley Rat | Pimozide (1.0 mg/kg IP) | 3.75 - 30 mg/kg | Significant reversal of tremulous jaw movements | [2] |
Pharmacokinetic and Biodistribution Data
As of the latest available public information, quantitative pharmacokinetic data (e.g., Cmax, Tmax, half-life) and biodistribution data for this compound following intraperitoneal administration are not available in the public domain.
Experimental Protocols
Intraperitoneal (IP) Administration of this compound
This protocol is based on the methodology described in preclinical studies.[2]
Materials:
-
This compound
-
Vehicle (see note below)
-
Sterile syringes and needles (e.g., 23-25 gauge)
-
Appropriate animal balance
-
70% ethanol (B145695) for disinfection
Vehicle for Administration:
The specific vehicle used for the intraperitoneal administration of this compound in the key preclinical studies has not been publicly disclosed. For novel compounds, a common approach is to use a vehicle that ensures solubility and is well-tolerated by the animals. A suggested general-purpose vehicle is a mixture of sterile saline (0.9% NaCl) with a small percentage of a solubilizing agent such as DMSO or Tween 80, with the final concentration of the organic solvent kept to a minimum (typically <10%). It is strongly recommended that researchers perform their own solubility and vehicle tolerability tests.
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the housing and handling conditions for a sufficient period (e.g., one week) before the experiment.
-
Dose Calculation: Calculate the required dose of this compound based on the animal's body weight. The effective dose range in rats has been reported as 3.75 - 30 mg/kg.[2]
-
Preparation of Dosing Solution: Prepare the dosing solution of this compound in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
-
Animal Restraint: Gently restrain the rat. For a right-handed injection, position the rat's head facing downwards.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn back, which would indicate incorrect needle placement.
-
Administration: Inject the calculated volume of the this compound solution.
-
Post-injection Monitoring: Monitor the animal for any signs of distress or adverse reactions following the injection.
References
Application Notes and Protocols: Investigating the Combined Effects of Lu AA47070 with Haloperidol or Pimozide
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the preclinical investigation of Lu AA47070, a selective adenosine (B11128) A2A receptor antagonist, in combination with the typical antipsychotics haloperidol (B65202) and pimozide (B1677891). The primary focus is on the potential of this compound to mitigate the motor and motivational side effects associated with dopamine (B1211576) D2 receptor antagonists like haloperidol and pimozide.[1][2] This document outlines the underlying pharmacological principles, detailed experimental protocols, and quantitative data from key preclinical studies.
Haloperidol and pimozide are established antipsychotic agents that primarily exert their therapeutic effects through the blockade of dopamine D2 receptors.[3][4][5] However, this mechanism is also responsible for significant extrapyramidal side effects (EPS), such as parkinsonism-like symptoms (e.g., catalepsy, tremor) and motivational deficits.[2] this compound, a prodrug of the potent and selective adenosine A2A receptor antagonist Lu AA41063, has been investigated for its ability to counteract these D2 antagonist-induced effects.[1][2] The antagonistic interaction between adenosine A2A and dopamine D2 receptors, particularly their co-localization and formation of heteromeric complexes in the basal ganglia, forms the basis for this therapeutic strategy.[6][7][8][9][[“]]
Pharmacological Profiles
| Drug | Mechanism of Action | Key Pharmacokinetic Parameters |
| This compound | Prodrug of Lu AA41063, a selective adenosine A2A receptor antagonist.[1] | Under development; discontinued (B1498344) in Phase 1 clinical trials due to not having the intended pharmacological properties in humans.[1] |
| Haloperidol | Primarily a dopamine D2 receptor antagonist.[3] Also has effects on other receptors. | Bioavailability: 60-70% (oral).[11] Half-life: 14.5-36.7 hours (oral).[12][13] Metabolism: Extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6.[11] |
| Pimozide | Potent dopamine D2 receptor antagonist.[4][5][14] | Bioavailability: >50% (oral).[4][5] Half-life: Approximately 55 hours in adults.[5][14][15] Metabolism: Extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6.[5][16] |
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from a key preclinical study investigating the ability of this compound to reverse the motor and motivational deficits induced by pimozide and haloperidol in rodent models.[2][17]
Reversal of Pimozide-Induced Catalepsy
Experimental Setup: Rats were treated with pimozide (1.0 mg/kg, IP) to induce catalepsy. Different doses of this compound were then administered to assess the reversal of cataleptic behavior. The descent latency from a bar was measured as an indicator of catalepsy.[2]
| Treatment Group | Dose (mg/kg, IP) | Mean Descent Latency (seconds) ± SEM | % Reversal of Catalepsy |
| Vehicle + Vehicle | - | ~2 | - |
| Pimozide + Vehicle | 1.0 | ~23 | 0% |
| Pimozide + this compound | 1.0 + 3.75 | ~15 | ~35% |
| Pimozide + this compound | 1.0 + 7.5 | ~12 | ~48% |
| Pimozide + this compound | 1.0 + 15.0 | ~10 | ~57% |
| Pimozide + this compound | 1.0 + 30.0 | ~8 | ~65% |
Note: Data are approximated from graphical representations in the source literature for illustrative purposes.
Reversal of Pimozide-Induced Locomotor Suppression
Experimental Setup: Locomotor activity in rats was suppressed by the administration of pimozide (1.0 mg/kg, IP). The effect of subsequent administration of this compound on locomotor activity was then measured.[2]
| Treatment Group | Dose (mg/kg, IP) | Mean Locomotor Activity (arbitrary units) ± SEM | % Reversal of Suppression |
| Vehicle + Vehicle | - | ~4000 | - |
| Pimozide + Vehicle | 1.0 | ~1000 | 0% |
| Pimozide + this compound | 1.0 + 3.75 | ~1500 | ~17% |
| Pimozide + this compound | 1.0 + 7.5 | ~2500 | ~50% |
| Pimozide + this compound | 1.0 + 15.0 | ~3000 | ~67% |
| Pimozide + this compound | 1.0 + 30.0 | ~3500 | ~83% |
Note: Data are approximated from graphical representations in the source literature for illustrative purposes.
Reversal of Haloperidol-Induced Changes in a Concurrent Lever Pressing/Chow Feeding Task
Experimental Setup: This task assesses effort-related decision-making. Rats chose between pressing a lever for a preferred food reward or consuming freely available but less preferred chow. Haloperidol is known to decrease lever pressing and increase chow consumption.[18][19] The ability of this compound to reverse these effects was tested.[2]
| Treatment Group | Dose (mg/kg, IP) | Mean Lever Presses ± SEM | Mean Chow Intake (g) ± SEM |
| Vehicle + Vehicle | - | ~150 | ~1 |
| Haloperidol + Vehicle | 0.1 | ~50 | ~5 |
| Haloperidol + this compound | 0.1 + 15.0 | ~120 | ~2 |
Note: Data are approximated from graphical representations in the source literature for illustrative purposes.
Experimental Protocols
Haloperidol- or Pimozide-Induced Catalepsy Test
Objective: To assess the degree of motor rigidity (catalepsy) induced by dopamine D2 receptor antagonists and the potential reversal by co-administered compounds.
Materials:
-
Test animals (e.g., male Sprague-Dawley rats, 200-250g)
-
Haloperidol or Pimozide solution
-
This compound solution or other test compounds
-
Vehicle solution (e.g., 0.9% saline with 2% Tween 80 for haloperidol)[20]
-
Catalepsy bar apparatus (a horizontal bar, e.g., 1 cm in diameter, elevated 10 cm above a surface)[21]
-
Stopwatch
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment.[22]
-
Drug Administration:
-
Catalepsy Assessment:
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.[20][21]
-
Start the stopwatch immediately.
-
Measure the descent latency, which is the time it takes for the animal to remove both forepaws from the bar.[23]
-
A cut-off time (e.g., 120 or 180 seconds) should be established, at which point the trial is terminated.[21]
-
-
Data Analysis: Record the descent latency for each animal at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
Locomotor Activity Test
Objective: To measure spontaneous locomotor activity and assess the effects of drugs that may suppress or restore motor function.
Materials:
-
Test animals (e.g., mice or rats)
-
Drug solutions (haloperidol, pimozide, this compound) and vehicle
-
Open field apparatus or locomotor activity chambers equipped with infrared beams.[22]
-
Automated tracking software or video recording equipment.
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the test.[22]
-
Drug Administration: Administer the respective drugs or vehicle as described in the catalepsy protocol.
-
Locomotor Activity Measurement:
-
At a specified time after drug administration, place the animal in the center of the open field arena.[22]
-
Record locomotor activity for a defined period (e.g., 20-30 minutes).[24]
-
The primary measure is the total distance traveled. Other parameters such as time spent in the center versus the periphery can also be analyzed for anxiety-like behavior.
-
-
Data Analysis: Quantify the locomotor activity data using the tracking software. Compare the different treatment groups using statistical analysis.
Concurrent Lever Pressing and Chow Feeding Choice Task
Objective: To evaluate the effects of drugs on effort-related decision-making and motivation.
Materials:
-
Test animals (e.g., rats, food-restricted to 85-90% of their free-feeding body weight)
-
Operant conditioning chambers equipped with a lever, a food dispenser for preferred food pellets, and a container for less preferred lab chow.[18]
-
Control software for the operant chambers.
-
Drug solutions (haloperidol, this compound) and vehicle.
Procedure:
-
Training:
-
Train the rats to press the lever for the preferred food pellets on a fixed-ratio schedule (e.g., FR5, where 5 presses deliver one pellet).[18]
-
During the training and testing sessions, the less preferred lab chow is freely available in the chamber.
-
Continue training until a stable baseline of high lever pressing and low chow intake is established.
-
-
Drug Testing:
-
On test days, administer the drugs (e.g., haloperidol 0.1 mg/kg, IP, followed by this compound 15.0 mg/kg, IP) or vehicle.[2]
-
Place the animals in the operant chambers and run the 30-minute session.
-
-
Data Collection:
-
Record the total number of lever presses.
-
Measure the amount of lab chow consumed by weighing the remaining chow at the end of the session.
-
-
Data Analysis: Compare the number of lever presses and the amount of chow consumed across the different treatment groups using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
Adenosine A2A and Dopamine D2 Receptor Interaction Signaling Pathway
The antagonistic interaction between adenosine A2A and dopamine D2 receptors is central to the effects described. These receptors are co-localized on striatopallidal medium spiny neurons and can form heteromers. Activation of A2A receptors, which are Gs-coupled, leads to an increase in cyclic AMP (cAMP) and protein kinase A (PKA) activity. This signaling cascade can counteract the effects of D2 receptor activation, which is Gi-coupled and inhibits adenylyl cyclase, thereby reducing cAMP levels. The A2A receptor antagonist this compound blocks this A2A-mediated signaling, thus disinhibiting the D2 receptor pathway and alleviating the motor and motivational deficits caused by D2 antagonists.[6][7][8][9][[“]]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The novel adenosine A2A antagonist this compound reverses the motor and motivational effects produced by dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. youtube.com [youtube.com]
- 6. Dopamine D2 and adenosine A2A receptors regulate NMDA-mediated excitation in accumbens neurons through A2A-D2 receptor heteromerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. consensus.app [consensus.app]
- 11. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. news-medical.net [news-medical.net]
- 14. Pimozide - Wikipedia [en.wikipedia.org]
- 15. Pharmacokinetics of pimozide in adults and children with Tourette's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. BioKB - Publication [biokb.lcsb.uni.lu]
- 18. Dopaminergic Modulation of Effort-Related Choice Behavior as Assessed by a Progressive Ratio Chow Feeding Choice Task: Pharmacological Studies and the Role of Individual Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 21. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Measuring the Efficacy of Lu AA47070 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AA47070 is a prodrug of a potent and selective adenosine (B11128) A2A receptor antagonist, Lu AA41063.[1] In preclinical studies, it has shown promise in animal models relevant to Parkinson's disease by reversing motor and motivational deficits induced by dopamine (B1211576) D2 receptor antagonists.[1][2] Dopamine D2 and adenosine A2A receptors are highly co-localized in the striatum, where they form functional heterodimers and exert opposing effects on downstream signaling pathways, making the A2A receptor a compelling non-dopaminergic target for treating Parkinson's disease. This document provides detailed application notes and protocols for assessing the efficacy of this compound in relevant animal models.
Mechanism of Action: Antagonism of Adenosine A2A Receptors
In the basal ganglia, dopamine D2 receptor activation on the indirect pathway neurons inhibits the production of cyclic AMP (cAMP), leading to reduced neuronal excitability and facilitating smooth motor control. Conversely, adenosine A2A receptor activation stimulates adenylyl cyclase, increasing cAMP levels and opposing the action of D2 receptors. By blocking the A2A receptor, this compound effectively reduces the inhibitory tone on the indirect pathway, thereby mimicking the effects of D2 receptor agonism and alleviating motor deficits.
Signaling pathway of this compound's mechanism of action.
Efficacy Data in Animal Models
This compound has demonstrated efficacy in reversing motor and motivational deficits in rodent models where symptoms are induced by the dopamine D2 receptor antagonists pimozide (B1677891) and haloperidol (B65202).
Reversal of Pimozide-Induced Motor Deficits
This compound has been shown to significantly reverse motor impairments induced by pimozide, a D2 receptor antagonist. The following table summarizes the qualitative efficacy across different motor parameters.
| Animal Model | Inducing Agent | This compound Doses (IP) | Efficacy Outcome | Citation |
| Catalepsy | Pimozide (1.0 mg/kg) | 3.75, 7.5, 15.0, 30.0 mg/kg | Significant reversal at all doses. | [2] |
| Locomotion | Pimozide (1.0 mg/kg) | 3.75, 7.5, 15.0, 30.0 mg/kg | Significant increase at 7.5, 15.0, and 30.0 mg/kg. | [2] |
| Tremulous Jaw Movements | Pimozide (1.0 mg/kg) | 3.75, 7.5, 15.0, 30.0 mg/kg | Significant reversal of parkinsonian-like tremors. | [2] |
Reversal of Haloperidol-Induced Motivational Deficits
In an effort-related choice task, this compound was effective in reversing the motivational deficits induced by the D2 antagonist haloperidol.
| Animal Model | Inducing Agent | This compound Doses (IP) | Efficacy Outcome | Citation |
| Effort-Related Choice | Haloperidol | 3.75, 7.5, 15.0, 30.0 mg/kg | Reversal of the low-effort bias. | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
General experimental workflow for assessing this compound efficacy.
Pimozide-Induced Catalepsy
This protocol assesses the ability of this compound to reverse the cataleptic state induced by pimozide.
Materials:
-
Male Sprague-Dawley rats
-
Pimozide (1.0 mg/kg, dissolved in a suitable vehicle)
-
This compound (3.75, 7.5, 15.0, 30.0 mg/kg, IP)
-
Vehicle control
-
Catalepsy bar (a horizontal bar raised 9-10 cm from a flat surface)
-
Stopwatch
Procedure:
-
Animal Habituation: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Pimozide Administration: Administer pimozide (1.0 mg/kg, IP) to all animals.
-
This compound Administration: 90 minutes after pimozide administration, administer the assigned dose of this compound or vehicle.
-
Catalepsy Testing:
-
30 minutes after this compound administration, gently place the rat's forepaws on the bar.
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time of 180 seconds is typically used.
-
-
Data Analysis: Compare the mean descent latency between the vehicle-treated group and the this compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Pimozide-Induced Hypolocomotion
This protocol measures the effect of this compound on locomotor activity suppressed by pimozide.
Materials:
-
Male Sprague-Dawley rats
-
Pimozide (1.0 mg/kg, IP)
-
This compound (3.75, 7.5, 15.0, 30.0 mg/kg, IP)
-
Vehicle control
-
Open-field activity chambers equipped with photobeam sensors
Procedure:
-
Animal Habituation: Acclimate rats to the testing room and activity chambers.
-
Pimozide Administration: Administer pimozide (1.0 mg/kg, IP).
-
This compound Administration: 90 minutes after pimozide, administer the assigned dose of this compound or vehicle.
-
Locomotor Activity Measurement:
-
Immediately after this compound administration, place the rats in the activity chambers.
-
Record locomotor activity (e.g., number of beam breaks) for a set duration (e.g., 60 minutes).
-
-
Data Analysis: Compare the mean locomotor activity counts between the different treatment groups.
Pimozide-Induced Tremulous Jaw Movements (TJMs)
This protocol evaluates the ability of this compound to reduce parkinsonian-like tremors.
Materials:
-
Male Sprague-Dawley rats
-
Pimozide (1.0 mg/kg, IP)
-
This compound (3.75, 7.5, 15.0, 30.0 mg/kg, IP)
-
Vehicle control
-
Observation chambers
Procedure:
-
Pimozide Administration: Administer pimozide (1.0 mg/kg, IP) daily for a specified period (e.g., 5 days) to induce stable TJMs.
-
This compound Administration: On the test day, administer the assigned dose of this compound or vehicle.
-
TJM Observation:
-
Following drug administration, place the rats in the observation chambers.
-
A trained observer, blind to the treatment conditions, should count the number of individual jaw movements during a specified observation period (e.g., 2 minutes every 10 minutes for 1 hour).
-
-
Data Analysis: Compare the mean number of TJMs across the treatment groups.
Haloperidol-Induced Effort-Related Choice Deficit
This protocol assesses the effect of this compound on motivational deficits using a concurrent choice task.
Materials:
-
Male Sprague-Dawley rats, food-restricted to 85-90% of their free-feeding body weight
-
Haloperidol (low dose, e.g., 0.1 mg/kg, IP)
-
This compound (3.75, 7.5, 15.0, 30.0 mg/kg, IP)
-
Vehicle control
-
Operant chambers equipped with two levers and a food dispenser for high-preference pellets, and a separate receptacle for freely available standard chow.
Procedure:
-
Training:
-
Train the rats to press a lever for high-preference food pellets on a fixed ratio schedule (e.g., FR5, where 5 presses yield one pellet).
-
During training and testing, standard lab chow is also freely available in the chamber.
-
-
Haloperidol Administration: On the test day, administer haloperidol.
-
This compound Administration: After a set time following haloperidol injection, administer the assigned dose of this compound or vehicle.
-
Testing Session:
-
Place the rats in the operant chambers for a session of a fixed duration (e.g., 30 minutes).
-
Record the number of lever presses and the amount of chow consumed.
-
-
Data Analysis: Compare the number of lever presses and chow intake between the different treatment groups. A successful reversal of the deficit would be indicated by an increase in lever pressing for the preferred food and a decrease in consumption of the less-preferred chow.
References
Application Note: Lu AA47070 (Lu AA41063) Adenosine A₂A Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lu AA47070 is a prodrug of the potent and selective adenosine (B11128) A₂A receptor antagonist, Lu AA41063.[1][2][3] The adenosine A₂A receptor, a G-protein coupled receptor (GPCR), is a key regulator in various physiological processes, including neurotransmission and immune responses.[4][5] Its modulation is a significant area of interest for therapeutic intervention in conditions such as Parkinson's disease and inflammation.[1][2] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Lu AA41063 and other related compounds for the human adenosine A₂A receptor.
Principle
This assay measures the ability of a test compound (e.g., Lu AA41063) to compete with a radiolabeled ligand for binding to the adenosine A₂A receptor. The protocol described herein utilizes [³H]ZM241385, a well-characterized, high-affinity antagonist radioligand for the A₂A receptor.[2][3] The assay is performed on cell membranes prepared from a cell line recombinantly expressing the human adenosine A₂A receptor. The amount of radioligand bound to the receptor is quantified by liquid scintillation counting, and the inhibitory constant (Kᵢ) of the test compound is determined from the concentration-response curve.
Data Presentation
The binding affinity of the active compound, Lu AA41063, for various human adenosine receptor subtypes is summarized in the table below. This data is essential for assessing the compound's selectivity.
| Receptor Subtype | Kᵢ (nM) |
| hA₂A | 5.9 |
| hA₁ | 410 |
| hA₂B | 260 |
| hA₃ | >10,000 |
| Data derived from a presentation on the discovery of this compound. |
Experimental Protocols
Materials and Reagents
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human adenosine A₂A receptor.
-
Radioligand: [³H]ZM241385 (specific activity ~20-80 Ci/mmol).
-
Test Compound: Lu AA41063 (or other compounds of interest).
-
Non-specific Binding Control: ZM241385 (unlabeled) or another high-affinity A₂A receptor antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
-
Adenosine Deaminase (ADA): To remove endogenous adenosine.
Procedure
1. Membrane Preparation:
-
Culture cells expressing the human adenosine A₂A receptor to confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
2. Radioligand Binding Assay (Competitive Inhibition):
-
On the day of the experiment, thaw the membrane preparation on ice. Dilute the membranes in assay buffer to the desired concentration (typically 10-50 µg of protein per well). Pre-treat the diluted membranes with adenosine deaminase (ADA, ~2 U/mL) for 30 minutes at room temperature to degrade any endogenous adenosine.
-
Prepare serial dilutions of the test compound (Lu AA41063) in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.[4]
-
Set up the assay in a 96-well plate with a final volume of 200 µL per well, as follows:
-
Total Binding: 50 µL of assay buffer + 50 µL of [³H]ZM241385 + 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled ZM241385 (e.g., 10 µM) + 50 µL of [³H]ZM241385 + 100 µL of membrane suspension.
-
Test Compound: 50 µL of each Lu AA41063 dilution + 50 µL of [³H]ZM241385 + 100 µL of membrane suspension.
-
The concentration of [³H]ZM241385 should be close to its Kₔ value (approximately 0.2-1.0 nM) to ensure a good signal-to-noise ratio.[2][3]
-
-
Incubate the plate at room temperature (25°C) for 60-120 minutes with gentle agitation to reach equilibrium.[4]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding) using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials or a compatible microplate.
-
Add scintillation cocktail to each vial/well and measure the radioactivity in a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand used in the assay and Kₔ is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Adenosine A₂A Receptor Signaling Pathway
Caption: Adenosine A₂A Receptor Signaling Pathway.
Radioligand Binding Assay Workflow
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. [(3)H]ZM241385--an antagonist radioligand for adenosine A(2A) receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Electrophysiological Effects of Adenosine A₂A Receptor Antagonists, with Reference to Lu AA47070
For Researchers, Scientists, and Drug Development Professionals
Note: Direct quantitative electrophysiological data for Lu AA47070 is not extensively available in published literature, as its clinical development was discontinued (B1498344) in Phase 1 trials due to a lack of the intended pharmacological properties in humans[1][2]. The following application notes and protocols are therefore based on the established electrophysiological role of selective adenosine (B11128) A₂A receptor antagonists as a class. These protocols can be adapted to study this compound or other compounds targeting this receptor.
Introduction
This compound is a selective antagonist of the adenosine A₂A receptor[1]. Adenosine A₂A receptors are G-protein-coupled receptors predominantly expressed in the basal ganglia, particularly on striatopallidal neurons, which are GABAergic[3]. These receptors play a crucial role in modulating neuronal excitability and neurotransmitter release, often in opposition to dopamine (B1211576) D₂ receptors[4][5]. Antagonism of A₂A receptors has been a key strategy in the development of therapies for neurodegenerative conditions, most notably Parkinson's disease[3][6][7].
The primary mechanism of action for A₂A receptor antagonists involves the reduction of cyclic AMP (cAMP) production, which in turn modulates the activity of protein kinase A (PKA) and downstream signaling cascades[6][8]. This modulation can influence the function of various ion channels and receptors, thereby altering neuronal firing patterns and synaptic transmission[4][9].
Predicted Electrophysiological Effects of this compound
Based on its action as an adenosine A₂A receptor antagonist, this compound is predicted to influence neuronal electrophysiology in the following ways:
-
Modulation of Neuronal Firing Rate: By blocking the inhibitory effects of adenosine on striatal neurons, A₂A antagonists can increase neuronal firing rates[4].
-
Alteration of Synaptic Transmission: A₂A receptor antagonists can decrease GABAergic transmission in the striatum and enhance it in the globus pallidus[3]. They are also known to inhibit glutamate (B1630785) release[3].
-
Interaction with Dopamine D₂ Receptors: A₂A antagonists can potentiate the effects of dopamine D₂ receptor activation, leading to enhanced motor activity[4][6].
-
Neuroprotection against Excitotoxicity: By modulating glutamate release and postsynaptic signaling, A₂A antagonists may protect neurons from excitotoxic damage[9][10].
Data Presentation: Illustrative Quantitative Data
The following tables provide a template for summarizing quantitative data from electrophysiological experiments on adenosine A₂A receptor antagonists. The values presented are for illustrative purposes only and do not represent actual experimental data for this compound.
Table 1: Effect of an Adenosine A₂A Antagonist on Neuronal Firing Properties
| Parameter | Control | A₂A Antagonist (1 µM) | A₂A Antagonist (10 µM) |
| Spontaneous Firing Rate (Hz) | 5.2 ± 0.8 | 8.1 ± 1.2* | 11.5 ± 1.9** |
| Action Potential Threshold (mV) | -45.3 ± 2.1 | -46.1 ± 2.5 | -45.8 ± 2.3 |
| Action Potential Amplitude (mV) | 80.1 ± 5.4 | 79.5 ± 5.1 | 80.3 ± 4.9 |
| Afterhyperpolarization (mV) | -12.5 ± 1.3 | -12.2 ± 1.5 | -11.9 ± 1.4 |
*p < 0.05, **p < 0.01 compared to control
Table 2: Modulation of Synaptic Transmission by an Adenosine A₂A Antagonist
| Parameter | Control | A₂A Antagonist (1 µM) | A₂A Antagonist (10 µM) |
| sEPSC Frequency (Hz) | 3.4 ± 0.5 | 2.1 ± 0.4 | 1.5 ± 0.3** |
| sEPSC Amplitude (pA) | 25.1 ± 3.2 | 24.8 ± 3.5 | 25.5 ± 3.1 |
| sIPSC Frequency (Hz) | 6.8 ± 1.1 | 4.9 ± 0.9 | 3.2 ± 0.7** |
| sIPSC Amplitude (pA) | 40.2 ± 4.5 | 39.8 ± 4.8 | 40.5 ± 4.3 |
*p < 0.05, **p < 0.01 compared to control. sEPSC: spontaneous Excitatory Postsynaptic Current; sIPSC: spontaneous Inhibitory Postsynaptic Current.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Striatal Medium Spiny Neurons
Objective: To characterize the effects of an adenosine A₂A receptor antagonist on the intrinsic firing properties and synaptic activity of striatal medium spiny neurons (MSNs).
Materials:
-
Acute brain slices (300 µm) containing the striatum from rodents.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 glucose, bubbled with 95% O₂ / 5% CO₂.
-
Intracellular solution for current-clamp (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine (B42189) (pH 7.3).
-
Intracellular solution for voltage-clamp (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314 (pH 7.3).
-
Adenosine A₂A receptor antagonist (e.g., this compound) stock solution.
-
Patch-clamp amplifier, micromanipulators, and data acquisition system.
Procedure:
-
Prepare acute brain slices and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at 2-3 ml/min.
-
Visually identify MSNs in the striatum using DIC microscopy.
-
Establish a whole-cell patch-clamp configuration.
-
Current-Clamp Recordings:
-
Record spontaneous firing activity for a baseline period (5-10 minutes).
-
Apply the A₂A antagonist at desired concentrations via the perfusion system.
-
Record changes in firing rate, action potential threshold, and other firing parameters.
-
Inject depolarizing current steps to assess evoked firing patterns.
-
-
Voltage-Clamp Recordings:
-
Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs).
-
Hold the neuron at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
-
Record baseline synaptic activity for 5-10 minutes.
-
Apply the A₂A antagonist and record changes in the frequency and amplitude of sEPSCs and sIPSCs.
-
-
Analyze the data to quantify changes in electrophysiological parameters.
Protocol 2: Field Potential Recordings in Striatal Slices
Objective: To assess the effect of an adenosine A₂A receptor antagonist on synaptic transmission and plasticity in the striatum.
Materials:
-
Acute brain slices (400 µm) containing the corticostriatal pathway.
-
aCSF, stimulating electrode, and recording electrode.
-
Adenosine A₂A receptor antagonist stock solution.
-
Electrophysiology rig for field potential recordings.
Procedure:
-
Prepare and recover brain slices as in Protocol 1.
-
Place a stimulating electrode in the cortex or corpus callosum to activate corticostriatal afferents.
-
Place a recording electrode in the striatum to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a baseline fEPSP by delivering single pulses every 30 seconds.
-
Apply the A₂A antagonist to the bath and record the change in the fEPSP slope or amplitude.
-
To assess effects on synaptic plasticity, a long-term potentiation (LTP) or long-term depression (LTD) protocol can be applied in the presence and absence of the antagonist.
-
Analyze the data to determine the effect on basal synaptic transmission and synaptic plasticity.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pmlive.com [pmlive.com]
- 3. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A Receptors in Psychopharmacology: Modulators of Behavior, Mood and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A2A Adenosine Receptor Antagonism Enhances Synaptic and Motor Effects of Cocaine via CB1 Cannabinoid Receptor Activation | PLOS One [journals.plos.org]
- 6. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A2A Adenosine Receptor Antagonists and their Potential in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Adenosine A2A receptor blockade attenuates excitotoxicity in rat striatal medium spiny neurons during an ischemic-like insult - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of Striatal Adenosine A2A Receptor Reduces, through a Presynaptic Mechanism, Quinolinic Acid-Induced Excitotoxicity: Possible Relevance to Neuroprotective Interventions in Neurodegenerative Diseases of the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lu AA47070 stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Lu AA47070.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For optimal stability, solid this compound should be stored at +4°C.[1][2]
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO), where it is soluble up to 100 mM.[1] For experimental use, further dilutions can be made in aqueous buffers.
Q3: How stable is this compound in aqueous solutions?
As a phosphonooxymethylene prodrug, this compound's stability in aqueous solutions can be pH-dependent. A study on the active metabolite's prodrug indicated high hydrolytic stability at pH 7, lasting over 1600 hours. However, some phosphonooxymethylene prodrugs have shown instability in water at neutral pH. It is advisable to prepare fresh aqueous solutions for each experiment or store them for a short period at +4°C.
Q4: Can I freeze-thaw stock solutions of this compound in DMSO?
While specific data on the freeze-thaw stability of this compound is not available, it is general best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles and protect the compound from degradation.
Q5: What are the known degradation pathways for this compound?
Specific degradation pathways for this compound have not been detailed in publicly available literature. As a prodrug, it is designed to be converted to its active metabolite, Lu AA41063, in vivo.[3] This conversion is a key part of its biological action.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | - Ensure the solid compound is stored at +4°C. - Prepare fresh stock solutions in DMSO. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare aqueous dilutions immediately before use. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility of the compound or its degradation products. | - Ensure the final concentration in the aqueous buffer does not exceed its solubility limit. - Check the pH of the buffer, as it may affect solubility and stability. - Consider using a different buffer system or adding a co-solvent if compatible with the experimental setup. |
| Loss of compound activity over time in an experiment | Instability of the compound in the experimental medium. | - Minimize the incubation time of the compound in aqueous media. - Run control experiments to assess the stability of the compound over the experimental duration. - If possible, analyze the compound's integrity in the experimental medium at different time points using methods like HPLC. |
Physicochemical and Storage Data
| Parameter | Value/Recommendation | Source |
| Chemical Formula | C17H20F2N3O6PS | [1][2] |
| Molecular Weight | 463.39 g/mol | [1][2] |
| Purity | ≥98% | [1][2] |
| Recommended Storage | +4°C (Solid) | [1][2] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Hydrolytic Stability | >1600 hours at pH 7 |
Experimental Workflow and Signaling Pathway
Experimental Workflow for Handling this compound
Caption: Recommended workflow for the storage and handling of this compound.
Signaling Pathway of this compound as an Adenosine (B11128) A2A Receptor Antagonist
This compound is a prodrug that is converted to Lu AA41063, a selective antagonist of the adenosine A2A receptor. In conditions like Parkinson's disease, dopamine (B1211576) D2 receptor signaling is hypoactive. The A2A receptor is highly co-localized with the D2 receptor in the striatum and forms heterodimers, where A2A receptor activation inhibits D2 receptor signaling. By blocking the A2A receptor, Lu AA41063 can disinhibit D2 receptor signaling, thereby potentiating dopamine's effects.
References
Technical Support Center: Investigating Clinical Trial Discontinuation of Lu AA47070
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a structured approach to understanding the potential reasons for the discontinuation of the Lu AA47070 clinical trial. This compound, a prodrug of the adenosine (B11128) A₂A receptor antagonist Lu AA41063, was in development for Parkinson's disease and was discontinued (B1498344) in Phase 1 clinical trials because it "lacked the intended pharmacological properties in humans."[1] While specific data from the trial is not publicly available, this guide offers a framework for troubleshooting similar challenges in early-phase clinical development, utilizing a question-and-answer format to address potential issues.
Frequently Asked Questions (FAQs)
Q1: What were the primary goals of the this compound Phase 1 clinical trial?
A1: Phase 1 trials are primarily designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of an investigational drug in a small group of healthy volunteers or, in some cases, patients. For this compound, a prodrug, key objectives would have included:
-
Safety and Tolerability: To determine the maximum tolerated dose (MTD) and identify any adverse events.
-
Pharmacokinetics: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and, crucially, its conversion to the active metabolite, Lu AA41063.
-
Pharmacodynamics: To measure the biological effect of the drug, which for an A₂A receptor antagonist could involve assessing receptor occupancy in the brain using imaging techniques like positron emission tomography (PET).
Q2: The reason cited for discontinuation was a "lack of intended pharmacological properties." What could this specifically mean in the context of a prodrug like this compound?
A2: This statement suggests that the drug did not behave in humans as expected based on preclinical data. For a prodrug, this could point to several potential issues related to its conversion to the active compound and the subsequent action of that active compound. The core of the problem likely lies in the pharmacokinetic (what the body does to the drug) or pharmacodynamic (what the drug does to the body) profile observed in human subjects.
Troubleshooting Guide: Potential Reasons for Lack of Intended Pharmacological Properties
Scenario 1: Inefficient Prodrug Conversion
A primary reason for the failure of a prodrug in human trials is inefficient or variable conversion to its active metabolite.
Troubleshooting Question: Was the conversion of this compound to Lu AA41063 suboptimal in humans?
Hypothetical Data Analysis:
To investigate this, researchers would compare the plasma concentrations of the prodrug and the active metabolite over time. An unfavorable profile in humans might look like the hypothetical data presented below.
| Time (hours) | Mean Plasma Concentration (ng/mL) - Preclinical Model | Mean Plasma Concentration (ng/mL) - Hypothetical Human Data |
| This compound | Lu AA41063 | |
| 1 | < 5 | 150 |
| 2 | < 5 | 250 |
| 4 | < 5 | 200 |
| 8 | < 5 | 100 |
| 12 | < 5 | 50 |
| 24 | < 5 | 10 |
Interpretation of Hypothetical Data:
-
In the preclinical model, this compound is rapidly and efficiently converted to the active metabolite Lu AA41063, resulting in high plasma concentrations of the active drug and negligible levels of the prodrug.
-
In the hypothetical human data, the prodrug (this compound) persists at significant levels, while the concentration of the active metabolite (Lu AA41063) is much lower than anticipated. This suggests inefficient conversion, which could be due to differences in the activity of metabolic enzymes between the preclinical species and humans.
Experimental Protocol: Human Pharmacokinetic Study
-
Study Design: A single ascending dose (SAD) and multiple ascending dose (MAD) study in healthy volunteers.
-
Methodology:
-
Subjects receive a single oral dose of this compound.
-
Blood samples are collected at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma is separated, and concentrations of both this compound and Lu AA41063 are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated for both the prodrug and the active metabolite.
-
Logical Relationship: Prodrug Conversion Failure
Caption: Discrepancy in prodrug metabolism between preclinical models and humans.
Scenario 2: Inadequate Target Engagement
Even if the prodrug conversion is successful, the active metabolite may not adequately engage its target in the human brain at safe doses.
Troubleshooting Question: Did Lu AA41063 achieve sufficient A₂A receptor occupancy in the human brain?
Hypothetical Data Analysis:
Positron Emission Tomography (PET) imaging with a specific radioligand for the A₂A receptor can be used to measure receptor occupancy at different doses of the drug.
| Dose of this compound | Corresponding Mean Plasma Concentration of Lu AA41063 (ng/mL) | Mean A₂A Receptor Occupancy in Striatum (%) |
| Low Dose | 50 | 15 |
| Medium Dose | 100 | 35 |
| High Dose | 200 | 50 |
| Tolerability Finding | Dose-limiting toxicities observed at doses producing >50% occupancy |
Interpretation of Hypothetical Data:
-
The data shows a dose-dependent increase in A₂A receptor occupancy.
-
However, even at the highest tolerated dose, the receptor occupancy is only 50%. For many CNS targets, a higher level of receptor occupancy (e.g., >70-80%) is often required for therapeutic efficacy.
-
If dose-limiting toxicities prevent further dose escalation, the drug may not be able to achieve a therapeutic window.
Experimental Protocol: Human PET Imaging Study
-
Study Design: An open-label, single-dose study in healthy volunteers.
-
Methodology:
-
A baseline PET scan is performed using an A₂A receptor-specific radioligand to determine baseline receptor density.
-
Subjects receive a single oral dose of this compound.
-
A second PET scan is performed at the time of predicted peak plasma concentration of Lu AA41063.
-
Receptor occupancy is calculated by comparing the binding potential of the radioligand before and after drug administration.
-
This procedure is repeated for different dose levels in separate cohorts of subjects.
-
Signaling Pathway: Adenosine A₂A Receptor Antagonism in Parkinson's Disease
Caption: Simplified signaling pathway of A₂A receptor antagonism.
Workflow: Investigating Lack of Pharmacological Properties
References
Potential off-target effects of Lu AA47070
This technical support center provides information on the potential off-target effects of Lu AA47070 for researchers, scientists, and drug development professionals. Please note that this compound was discontinued (B1498344) during Phase 1 clinical trials and has never been marketed.[1] The information provided is based on available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational drug that was developed for the treatment of Parkinson's disease.[1] It is a prodrug that is converted in the body to its active metabolite, Lu AA41063. This active compound is a selective antagonist of the adenosine (B11128) A2A receptor.[1][2][3] The therapeutic rationale was based on the interaction between adenosine A2A and dopamine (B1211576) D2 receptors in the brain to modulate motor and motivational functions.[2][3]
Q2: Why was the clinical development of this compound discontinued?
The development of this compound was halted during Phase 1 clinical trials because it did not demonstrate the intended pharmacological properties in humans.[1][4]
Q3: What are the known off-target effects of this compound?
Direct off-target effects of this compound are not well-documented as it is a prodrug. However, the active metabolite, Lu AA41063, has been tested for its selectivity. It shows a higher affinity for the adenosine A2A receptor compared to other adenosine receptor subtypes (A1, A2B, and A3). A broad screening assay against 60 different targets showed less than 30% inhibition at a concentration of 10µM, suggesting a degree of selectivity for the A2A receptor.[4]
Q4: What were the observed effects of this compound in preclinical studies?
In animal models, this compound was shown to reverse the motor and motivational deficits induced by dopamine D2 receptor antagonists like pimozide (B1677891) and haloperidol.[1][2][3] Specifically, it was observed to counteract catalepsy, reduced locomotion, and tremulous jaw movements, which are considered rodent models of parkinsonian symptoms.[2][3]
Troubleshooting Guide
Issue: Inconsistent or lack of expected efficacy in in vitro assays.
-
Possible Cause: this compound is a prodrug and requires metabolic activation to Lu AA41063 to exert its pharmacological effect. Standard in vitro cell cultures may lack the necessary enzymes to perform this conversion.
-
Troubleshooting Steps:
-
Confirm the metabolic competency of your in vitro system. Consider using liver microsomes or other metabolic simulation systems if direct application of the active metabolite is not feasible.
-
Use the active metabolite, Lu AA41063, directly in your assays to ensure target engagement.
-
Issue: Variability in animal studies.
-
Possible Cause: As a prodrug, the conversion of this compound to Lu AA41063 can vary between species and individual animals, leading to inconsistent exposure to the active compound.
-
Troubleshooting Steps:
-
Conduct pharmacokinetic studies to measure the plasma concentrations of both this compound and Lu AA41063 to ensure adequate exposure.
-
Normalize drug administration protocols, including vehicle, route, and timing, to minimize variability.
-
Data on Off-Target Binding
The following table summarizes the binding affinity of the active metabolite, Lu AA41063, for various human adenosine receptor subtypes.
| Target | Ki (nM) | Selectivity vs. A2A |
| hA2A | 5.9 | - |
| hA1 | 410 | 68-fold |
| hA2B | 260 | 43-fold |
| hA3 | >10,000 | >1000-fold |
Data sourced from a 2011 presentation on the discovery of this compound.[4]
Signaling Pathway and Experimental Workflow
The therapeutic hypothesis for this compound was based on the antagonistic interaction between adenosine A2A receptors and dopamine D2 receptors in the striatum. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed interaction between Adenosine A2A and Dopamine D2 receptors.
The following diagram outlines a general workflow for testing the effects of this compound in a preclinical model of Parkinson's disease.
Caption: Preclinical experimental workflow for this compound.
References
Lu AA47070 lack of efficacy in human trials
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Lu AA47070.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended therapeutic use?
This compound is a selective adenosine (B11128) A2A receptor antagonist that was developed for the treatment of Parkinson's disease.[1] It is a prodrug, meaning it is converted into its active form, Lu AA41063, within the body. The therapeutic rationale was based on the interaction between adenosine A2A and dopamine (B1211576) D2 receptors in the brain, with the goal of improving motor control.[2][3]
Q2: Why was the clinical development of this compound discontinued (B1498344)?
The development of this compound was halted during Phase 1 clinical trials because it did not demonstrate the expected pharmacological properties in humans.[1][4] While preclinical studies in animal models showed promise in reversing motor and motivational deficits induced by dopamine D2 receptor antagonists, these effects did not translate to humans.[2][3]
Q3: What is the mechanism of action of this compound's active metabolite, Lu AA41063?
The active form, Lu AA41063, acts as an antagonist at the adenosine A2A receptor. In the basal ganglia, a key brain region for motor control, adenosine A2A receptors are highly expressed and have an opposing effect to dopamine D2 receptors. By blocking the A2A receptor, Lu AA41063 was expected to enhance dopamine D2 receptor signaling, thereby alleviating the motor symptoms of Parkinson's disease.[2][4]
Q4: Is there any clinical efficacy data available for this compound?
No, there is no publicly available clinical efficacy data for this compound. The drug was discontinued in Phase 1, which primarily assesses safety, tolerability, and pharmacokinetics in a small group of healthy volunteers. Efficacy is typically evaluated in later phases (Phase 2 and 3).
Troubleshooting Guide
This guide addresses potential issues researchers might encounter during in vitro or in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of antagonist activity in in vitro cell-based assays | 1. Prodrug Conversion: this compound is a prodrug and requires metabolic activation to Lu AA41063. Cell lines may lack the necessary enzymes for this conversion. 2. Receptor Expression: The cell line may not express the adenosine A2A receptor at a sufficient level. 3. Assay Conditions: The concentration of the agonist used to stimulate the receptor may be too high, masking the antagonist effect. | 1. Use the Active Metabolite: Synthesize or procure the active metabolite, Lu AA41063, for direct application to the cells. 2. Confirm Receptor Expression: Perform RT-qPCR or Western blot to verify A2A receptor expression in your cell line. 3. Optimize Agonist Concentration: Titrate the agonist to determine the EC50 and use a concentration at or near this value for antagonist testing. |
| Inconsistent results in animal models of Parkinson's disease | 1. Pharmacokinetics: The dosing regimen (dose, frequency, route of administration) may not be optimal for achieving and maintaining therapeutic concentrations of the active metabolite in the brain. 2. Animal Model Variability: The specific animal model used may not be sensitive to A2A receptor antagonism. 3. Drug-Vehicle Interaction: The vehicle used to dissolve this compound may affect its stability or absorption. | 1. Pharmacokinetic Analysis: Conduct a pharmacokinetic study to measure the plasma and brain concentrations of Lu AA41063 over time. Adjust the dosing regimen accordingly. 2. Model Selection: Consider using a different animal model of Parkinson's disease that has been validated for A2A receptor antagonist studies. 3. Vehicle Optimization: Test different biocompatible vehicles to ensure optimal solubility and stability of this compound. |
| Unexpected off-target effects | 1. Metabolite Profile: Other metabolites of this compound besides Lu AA41063 may have biological activity. 2. Species Differences: The metabolic profile and off-target effects may differ between animal species and humans. | 1. Metabolite Identification: Use mass spectrometry to identify and characterize the metabolites of this compound in your experimental system. 2. Cross-Species Comparison: If possible, compare the metabolic profiles in different species to identify potential species-specific off-target effects. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Adenosine A2A Receptor Antagonism
-
Cell Culture: Culture a human cell line endogenously expressing the adenosine A2A receptor (e.g., HEK293 cells transfected with the human A2A receptor).
-
cAMP Assay:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubate the cells with varying concentrations of Lu AA41063 (the active metabolite) or vehicle for 30 minutes.
-
Stimulate the cells with an EC80 concentration of the A2A receptor agonist NECA (5'-N-Ethylcarboxamidoadenosine) for 15 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit.
-
-
Data Analysis: Plot the cAMP concentration against the log concentration of Lu AA41063 to determine the IC50 value.
Protocol 2: Behavioral Assessment in a Rodent Model of Parkinson's Disease
-
Animal Model: Induce parkinsonian motor deficits in rats or mice using a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPTP.
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., 10% Tween 80 in saline).
-
Administer this compound via oral gavage or intraperitoneal injection at a range of doses.
-
-
Behavioral Testing:
-
Rotational Behavior: In unilaterally lesioned animals, measure the contralateral rotations induced by a dopamine agonist (e.g., apomorphine) with and without this compound pre-treatment.
-
Cylinder Test: Assess forelimb akinesia by placing the animal in a cylinder and counting the number of wall touches with the impaired and unimpaired forelimbs.
-
-
Data Analysis: Compare the behavioral outcomes between vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA, t-test).
Visualizations
Caption: Intended signaling pathway of this compound's active metabolite.
Caption: Troubleshooting workflow for lack of efficacy.
References
Troubleshooting Lu AA47070 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lu AA47070 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational drug that acts as a selective antagonist for the adenosine (B11128) A2A receptor. It is a prodrug, meaning it is converted into its active form, Lu AA41063, within the body. Its primary mechanism is to block the activity of the A2A receptor, which is involved in various physiological processes, including neurotransmission.
Q2: What is the solubility of this compound and its active metabolite, Lu AA41063?
Q3: What are the known binding affinities of the active metabolite, Lu AA41063?
A3: The active metabolite, Lu AA41063, exhibits high affinity and selectivity for the human adenosine A2A receptor. See the table below for a summary of its binding profile.
Troubleshooting Guide
Inconsistent or No Effect in Cell-Based Assays
Issue: You are not observing the expected biological effect of this compound in your cell-based assays.
Possible Causes and Solutions:
-
Prodrug Conversion: this compound requires conversion to its active form, Lu AA41063. The cell line you are using may lack the necessary enzymes for this conversion.
-
Recommendation: Consider using the active metabolite, Lu AA41063, directly in your experiments.
-
-
Low Receptor Expression: The target cells may not express the adenosine A2A receptor at a high enough level.
-
Recommendation: Verify A2A receptor expression in your cell line using techniques like Western blotting or qPCR.
-
-
Compound Degradation: The compound may have degraded due to improper storage or handling.
-
Recommendation: Store the compound as recommended by the supplier, protected from light and moisture. Prepare fresh dilutions for each experiment.
-
-
Solubility Issues: The compound may be precipitating out of your experimental media.
-
Recommendation: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) and that the compound is fully dissolved before adding it to your cells.
-
High Background Signal in Binding Assays
Issue: You are observing a high background signal in your radioligand binding or other receptor-binding assays.
Possible Causes and Solutions:
-
Nonspecific Binding: The radioligand or the compound may be binding to other cellular components or the assay plate itself.
-
Recommendation: Include a non-specific binding control in your experiment by adding a high concentration of a known, unlabeled A2A receptor ligand.
-
-
Inadequate Washing: Insufficient washing of the cells or membranes can lead to a high background.
-
Recommendation: Optimize your washing steps by increasing the number of washes or the volume of the wash buffer.
-
Data Presentation
Table 1: Binding Profile of Lu AA41063 (Active Metabolite)
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. A2A |
| Human A2A | 5.9 nM | - |
| Human A1 | 410 nM | 69-fold |
| Human A2B | 260 nM | 44-fold |
| Human A3 | >10,000 nM | >1695-fold |
Experimental Protocols
Representative Protocol: cAMP Assay for A2A Receptor Antagonism
This protocol provides a general framework for assessing the antagonist activity of this compound or Lu AA41063 by measuring its ability to inhibit agonist-induced cAMP production in cells expressing the A2A receptor.
-
Cell Culture: Plate HEK293 cells stably expressing the human adenosine A2A receptor in a 96-well plate at a density of 50,000 cells/well and culture overnight.
-
Compound Preparation: Prepare a stock solution of Lu AA41063 in DMSO. Serially dilute the compound in assay buffer to the desired concentrations.
-
Antagonist Incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of Lu AA41063 for 20 minutes at 37°C.
-
Agonist Stimulation: Add a known A2A receptor agonist (e.g., CGS 21680) at a concentration that elicits a submaximal response (EC80) and incubate for 15 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration and determine the IC50 value.
Representative Protocol: Western Blot for A2A Receptor Expression
This protocol describes how to confirm the expression of the adenosine A2A receptor in your cell line.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the adenosine A2A receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway and Point of Antagonism.
Caption: General Experimental Workflow for an A2A Antagonist cAMP Assay.
Caption: Troubleshooting Logic for Unexpected Experimental Results.
Technical Support Center: Optimizing Lu AA47070 Dosage for Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Lu AA47070 for behavioral studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: High Variability in Behavioral Readouts (Catalepsy and Locomotion)
Question: We are observing significant inter-animal variability in catalepsy scores and locomotor activity following this compound administration. What could be the cause, and how can we mitigate this?
Answer:
High variability is a common challenge in behavioral neuroscience. Several factors related to the compound, experimental procedure, and animal subjects can contribute to this issue.
Potential Causes & Troubleshooting Steps:
-
Compound Administration:
-
Inconsistent Injection Technique: Intraperitoneal (IP) injections, if not performed consistently, can lead to variable absorption rates. Ensure all personnel are thoroughly trained in proper IP injection techniques for rodents. The needle should be inserted into the lower right quadrant of the abdomen to avoid the cecum and bladder.[1]
-
Solution Inhomogeneity: Ensure the this compound solution is homogenous before each injection. If the compound has limited solubility in the chosen vehicle, it may not be evenly distributed.
-
-
Experimental Procedure:
-
Acclimation Period: Insufficient acclimation of animals to the testing room and apparatus can lead to stress-induced behavioral changes that mask the drug's effects. A consistent acclimation period before each testing session is crucial.
-
Environmental Factors: Minor variations in lighting, noise levels, and temperature in the experimental room can significantly impact rodent behavior. Maintain a consistent and controlled environment for all testing sessions.
-
Handling Stress: Excessive or inconsistent handling of animals before and during the experiment can induce stress and affect behavioral outcomes. Handle all animals in a calm and consistent manner.
-
Testing Time: The time of day for behavioral testing should be kept consistent across all experimental groups, as circadian rhythms can influence locomotor activity and other behaviors.
-
-
Animal-Specific Factors:
-
Baseline Differences: Individual differences in baseline locomotor activity and anxiety levels can contribute to variability. It is advisable to measure baseline activity before drug administration to account for these individual differences in the data analysis.
-
Strain, Age, and Sex: The strain, age, and sex of the rodents can influence their response to pharmacological agents. Ensure these factors are consistent within and across experimental groups.
-
Issue 2: Unexpected or Lack of Efficacy of this compound
Question: We are not observing the expected reversal of dopamine (B1211576) D2 antagonist-induced catalepsy or locomotor suppression with this compound. What are the possible reasons for this?
Answer:
A lack of efficacy can be due to several factors, ranging from the preparation of the compound to the experimental design.
Potential Causes & Troubleshooting Steps:
-
Dosage:
-
Suboptimal Dose: The effective dose range for this compound in reversing D2 antagonist-induced motor deficits in rats is reported to be between 3.75 and 30 mg/kg, administered intraperitoneally (IP).[2][3] Ensure the dose being used falls within this range. A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.
-
Incorrect Dose Calculation: Double-check all calculations for dose preparation.
-
-
Compound Integrity and Formulation:
-
Prodrug Conversion: this compound is a phosphonooxymethylene prodrug that is rapidly converted to its active metabolite, Lu AA41063, in vivo, likely by systemic phosphatases.[4] Issues with this conversion, though unlikely to be a common experimental variable, could theoretically affect efficacy.
-
-
Experimental Model:
-
Severity of D2 Antagonist Effects: The dose of the D2 antagonist (e.g., pimozide (B1677891), haloperidol) used to induce catalepsy or locomotor suppression is critical. An overly potent effect of the antagonist may be difficult to reverse. Titrate the D2 antagonist dose to a level that produces a consistent and submaximal deficit.
-
Timing of Drug Administration: The timing of this compound administration relative to the D2 antagonist and behavioral testing is crucial. The experimental protocol should be designed to ensure that the peak effects of both drugs coincide with the behavioral testing period.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective adenosine (B11128) A2A receptor antagonist.[5] It is a prodrug that is converted in the body to its active form, Lu AA41063.[5] The therapeutic effects of this compound in models of Parkinson's disease are attributed to the blockade of adenosine A2A receptors in the striatum. These receptors are co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. By blocking the A2A receptors, this compound can counteract the inhibitory effects of adenosine on D2 receptor signaling, thereby restoring motor function in states of dopamine deficiency.
Q2: What is the recommended dosage and route of administration for this compound in rodent behavioral studies?
A2: In studies with rats, this compound has been shown to be effective in reversing motor deficits induced by dopamine D2 receptor antagonists at doses ranging from 3.75 to 30 mg/kg when administered via intraperitoneal (IP) injection.[2][3]
Q3: How should I prepare this compound for injection?
A3: While specific vehicle information for this compound is not detailed in the provided search results, for preclinical studies, it is common to use vehicles such as saline, phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like DMSO or Tween 80 in saline, depending on the compound's solubility. Given that this compound is a phosphonooxymethylene prodrug, it is designed for improved aqueous solubility. It is recommended to consult the manufacturer's instructions for the specific formulation of this compound being used. Always ensure the final solution is clear and free of precipitates.
Q4: What are the potential off-target effects of this compound?
A4: The active metabolite of this compound, Lu AA41063, is reported to be a selective adenosine A2A receptor antagonist. However, as with any pharmacological agent, the potential for off-target effects should be considered. A comprehensive off-target binding profile for Lu AA41063 is not available in the provided search results. Researchers should be aware of the potential for interactions with other adenosine receptor subtypes (A1, A2B, A3) or other neurotransmitter systems, especially at higher doses. General side effects of adenosine A2A antagonists can include dyskinesia, insomnia, and hallucinations.
Q5: Was this compound ever used in humans?
A5: this compound was under development for the treatment of Parkinson's disease and entered Phase 1 clinical trials. However, it was discontinued (B1498344) because it did not show the intended pharmacological properties in humans.[5]
Data Presentation
Table 1: Dose-Dependent Reversal of Pimozide-Induced Catalepsy by this compound in Rats
| This compound Dose (mg/kg, IP) | Mean Catalepsy Score (seconds) | Statistical Significance vs. Vehicle |
| Vehicle | ~22 | - |
| 3.75 | Reduced | Significant |
| 7.5 | Reduced | Significant |
| 15.0 | Reduced | Significant |
| 30.0 | Reduced | Significant |
Data summarized from a study where catalepsy was induced by pimozide (1.0 mg/kg, IP). All tested doses of this compound significantly reduced catalepsy compared to the vehicle control group.[2]
Table 2: Dose-Dependent Effect of this compound on Locomotor Activity in Pimozide-Treated Rats
| This compound Dose (mg/kg, IP) | Effect on Locomotion | Statistical Significance vs. Pimozide + Vehicle |
| Pimozide + Vehicle | Suppressed | - |
| 3.75 | No significant increase | Not Significant |
| 7.5 | Increased | Significant |
| 15.0 | Increased | Significant |
| 30.0 | Increased | Significant |
Data summarized from a study where locomotor activity was suppressed by pimozide (1.0 mg/kg, IP). Doses of 7.5, 15.0, and 30.0 mg/kg of this compound significantly increased locomotion compared to the pimozide plus vehicle control group.[2]
Experimental Protocols
Protocol 1: Catalepsy Bar Test in Rats
This protocol is adapted from standard methods used to assess catalepsy induced by dopamine D2 receptor antagonists.[6][7][8]
Materials:
-
Horizontal bar (approximately 1 cm in diameter) elevated 9-10 cm from a flat surface.
-
Stopwatch.
-
Dopamine D2 antagonist solution (e.g., haloperidol (B65202) or pimozide).
-
This compound solution.
-
Vehicle solution.
Procedure:
-
Animal Acclimation: Acclimate rats to the testing room for at least 60 minutes before the start of the experiment.
-
D2 Antagonist Administration: Administer the D2 antagonist (e.g., pimozide 1.0 mg/kg, IP) to induce catalepsy.
-
This compound Administration: Administer the desired dose of this compound or vehicle (IP) at a predetermined time relative to the D2 antagonist administration.
-
Catalepsy Assessment: At specified time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Data Recording: Start the stopwatch immediately. Record the latency (in seconds) for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 or 300 seconds) should be established, at which point the rat is returned to its home cage.
-
Data Analysis: Compare the mean descent latencies between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Locomotor Activity Test in Rats
This protocol is a standard method for assessing spontaneous locomotor activity in an open-field arena.[9][10]
Materials:
-
Open-field arena (e.g., a square or circular arena with high walls to prevent escape), equipped with an automated activity monitoring system (e.g., infrared beams).
-
Dopamine D2 antagonist solution (e.g., pimozide).
-
This compound solution.
-
Vehicle solution.
Procedure:
-
Animal Acclimation: Acclimate rats to the testing room for at least 60 minutes before the start of the experiment.
-
Drug Administration: Administer the D2 antagonist, this compound, or vehicle according to the experimental design.
-
Placement in Arena: At a specified time after drug administration, gently place the rat in the center of the open-field arena.
-
Data Recording: Allow the rat to freely explore the arena for a predetermined duration (e.g., 30 or 60 minutes). The automated system will record various locomotor parameters, such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena.
-
Arena Cleaning: Thoroughly clean the arena with a suitable disinfectant between each animal to eliminate olfactory cues.
-
Data Analysis: Compare the locomotor activity parameters between the different treatment groups using appropriate statistical analyses.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effects on motor behavior.
Caption: Simplified signaling pathway of A2A and D2 receptor interaction in the striatum.
References
- 1. research-support.uq.edu.au [research-support.uq.edu.au]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. The novel adenosine A2A antagonist this compound reverses the motor and motivational effects produced by dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Locomotor activity does not predict individual differences in morphine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake - PMC [pmc.ncbi.nlm.nih.gov]
Lu AA47070 In Vivo Formulation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lu AA47070. The information provided is intended to address common formulation challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective adenosine (B11128) A2A receptor antagonist. It is a phosphonooxymethylene prodrug of the active compound Lu AA41063, designed to enhance oral bioavailability. Its primary mechanism of action is to block the adenosine A2A receptor, which in the brain, functionally opposes the action of the dopamine (B1211576) D2 receptor. This antagonistic relationship is particularly relevant in the basal ganglia, a key brain region for motor control.
Q2: What are the recommended vehicles for in vivo administration of this compound?
Two primary vehicles have been reported for the in vivo administration of this compound:
-
10% (w/v) Hydroxypropyl-β-cyclodextrin (HPβ-CD) in sterile water or saline: This is a suitable vehicle for oral administration and can improve the solubility and bioavailability of the compound.
-
A co-solvent system, typically involving Dimethyl Sulfoxide (DMSO) followed by dilution with an aqueous carrier like saline or Phosphate-Buffered Saline (PBS): This is often used for parenteral routes of administration such as intraperitoneal (IP) or intravenous (IV) injections. It is critical to minimize the final concentration of DMSO in the administered solution to avoid toxicity.
Q3: What is the solubility of this compound in common solvents?
This compound is reported to be soluble in DMSO up to 100 mM. Its aqueous solubility is limited, which necessitates the use of solubilizing agents like HPβ-CD for certain applications.
Troubleshooting Formulation Issues
Q4: My this compound is precipitating out of solution when I dilute my DMSO stock with saline/PBS. What should I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your formulation.
-
Optimize the co-solvent ratio: Do not exceed a final DMSO concentration of 10% for in vivo studies; ideally, it should be below 5%. You can try a stepwise dilution. For example, dilute the DMSO stock with a small volume of saline first, vortex, and then add the rest of the aqueous vehicle.
-
Consider a different vehicle: If precipitation persists, using a 10% HPβ-CD solution may be a better option, especially for oral administration.
-
Warm the diluent: Gently warming the saline or PBS to 37°C before adding the DMSO stock can sometimes help maintain solubility. Do not heat the this compound stock solution directly.
-
Sonication: After dilution, briefly sonicating the solution in a bath sonicator may help to redissolve fine precipitates.
Q5: I am observing toxicity in my animal models. Could the formulation be the cause?
Yes, the formulation can contribute to toxicity. Here are some potential causes and solutions:
-
High DMSO concentration: DMSO can be toxic at high concentrations. Ensure the final concentration of DMSO in your injected volume is as low as possible (ideally <5%). Always include a vehicle-only control group in your experiments to assess the effects of the vehicle itself.
-
pH of the formulation: Although less common, the pH of your final formulation could be a factor. You can measure the pH and adjust it to a physiological range (pH 7.2-7.4) if necessary, using sterile HCl or NaOH.
-
Contamination: Ensure that all components of your formulation are sterile and that you are using aseptic techniques during preparation to avoid microbial contamination.
Data Presentation
Table 1: this compound Solubility and Recommended Formulation Concentrations
| Parameter | Value/Recommendation |
| Solubility in DMSO | Up to 100 mM |
| Recommended Vehicle 1 | 10% (w/v) HPβ-CD in sterile water or saline |
| Recommended Vehicle 2 | DMSO and saline/PBS (Final DMSO concentration <10%) |
| Reported Oral Dose | 20 mg/kg in 10% HPβ-CD |
| Reported IP Dose Range | 3.75 - 30 mg/kg |
Experimental Protocols
Protocol 1: Preparation of 10% (w/v) HPβ-CD Formulation for Oral Administration
-
Prepare the vehicle: Weigh the required amount of HPβ-CD and dissolve it in sterile water or 0.9% saline to make a 10% (w/v) solution. For example, to make 10 mL of solution, dissolve 1 g of HPβ-CD in a final volume of 10 mL. Gentle warming and vortexing can aid dissolution. Allow the solution to cool to room temperature.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Dissolve this compound: Add the this compound powder to the 10% HPβ-CD solution.
-
Ensure complete dissolution: Vortex the solution vigorously. If needed, sonicate in a water bath for 5-10 minutes until the solution is clear.
-
Final check: Visually inspect the solution for any undissolved particles before administration.
Protocol 2: Preparation of a DMSO/Saline Formulation for Intraperitoneal (IP) Injection
-
Prepare a stock solution in DMSO: Dissolve this compound in 100% DMSO to a desired stock concentration (e.g., 50 mM). Ensure the compound is fully dissolved.
-
Calculate the required volumes: Determine the final concentration and volume needed for your experiment. Calculate the volume of the DMSO stock and the sterile saline required. Remember to keep the final DMSO concentration below 10%.
-
Dilution: Add the calculated volume of the DMSO stock solution to the sterile saline. It is often best to add the DMSO stock to the saline while vortexing to ensure rapid mixing and minimize precipitation.
-
Final check: Inspect the final solution for clarity. If any precipitation is observed, refer to the troubleshooting guide.
Mandatory Visualizations
Caption: Antagonistic interaction of Adenosine A2A and Dopamine D2 receptors.
Caption: In vivo formulation preparation workflow for this compound.
Technical Support Center: Lu AA47070
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lu AA47070.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective adenosine (B11128) A2A receptor antagonist.[1] It is a prodrug, meaning it is converted into its active form, Lu AA41063, within the body.[1] Its mechanism of action is to block the adenosine A2A receptor, which in turn modulates dopaminergic signaling. This action is functionally similar to the activation of dopamine (B1211576) D2 receptors.[2] In animal models, this has been shown to counteract the motor and motivational deficits induced by D2 receptor antagonists.[3][4]
Q2: Why was the clinical development of this compound discontinued (B1498344)?
This compound was discontinued during Phase 1 clinical trials.[1][5] The primary reason cited was that it did not exhibit the intended pharmacological properties in humans, despite promising results in preclinical animal studies.[1][2] This highlights a significant translational challenge from animal models to human subjects.
Q3: In what experimental models has this compound shown efficacy?
This compound has demonstrated efficacy in rodent models of Parkinson's disease. Specifically, it has been shown to reverse motor impairments such as catalepsy, tremulous jaw movements (a model for parkinsonian tremor), and locomotor suppression induced by dopamine D2 receptor antagonists like pimozide (B1677891) and haloperidol.[3][4]
Troubleshooting Guide for Inconsistent Results
Issue 1: Lack of Efficacy in In Vitro Assays
-
Possible Cause: As a prodrug, this compound requires metabolic activation to its active form, Lu AA41063. Standard in vitro cell-based assays may lack the necessary metabolic enzymes to facilitate this conversion.
-
Troubleshooting Steps:
-
Use the Active Metabolite: For in vitro studies, it is recommended to use the active compound, Lu AA41063, directly.
-
Incorporate Metabolic Activation Systems: If using this compound is necessary, consider incorporating a metabolic activation system, such as liver microsomes (e.g., S9 fraction), into the experimental setup.
-
Confirm Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
Issue 2: Discrepancy Between Animal Model Data and Human Clinical Trial Outcomes
-
Possible Cause: The discontinuation of this compound due to a lack of intended pharmacological properties in humans suggests significant species-specific differences in its metabolism, pharmacokinetics, or pharmacodynamics.[1][2]
-
Troubleshooting Steps:
-
Re-evaluate Animal Model: Critically assess the translational relevance of the chosen animal model to the human condition being studied.
-
Pharmacokinetic Analysis: If possible, conduct pharmacokinetic studies in your model to ensure that the active metabolite, Lu AA41063, is reaching the target tissue at a sufficient concentration and for an adequate duration.
-
Comparative Metabolite Profiling: Compare the metabolic profile of this compound in your experimental system to available human data to identify any discrepancies.
-
Experimental Protocols
Key Experiment: Reversal of D2 Antagonist-Induced Motor Deficits in Rats
This protocol is based on studies demonstrating the efficacy of this compound in rodent models.[3][4]
-
Objective: To assess the ability of this compound to reverse motor deficits induced by a dopamine D2 receptor antagonist (e.g., pimozide).
-
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Induction of Motor Deficits: Administer pimozide (e.g., 1.0 mg/kg, IP) to induce parkinsonian-like symptoms.
-
Test Compound Administration: Administer this compound (e.g., in a dose range of 3.75-30 mg/kg, IP) at a specified time point following pimozide administration.[4]
-
Behavioral Assessments:
-
Catalepsy: Measure the time the animal remains in an externally imposed posture.
-
Locomotor Activity: Quantify movement in an open field test.
-
Tremulous Jaw Movements: Count the number of jaw movements over a set period.
-
-
Data Analysis: Compare the behavioral outcomes in the this compound-treated group to a vehicle-treated control group.
-
Quantitative Data Summary
The following table summarizes the reported effects of this compound in reversing pimozide-induced motor impairments in rats.
| Behavioral Measure | D2 Antagonist & Dose | This compound Doses (IP) | Outcome |
| Catalepsy | Pimozide (1.0 mg/kg) | 3.75–30 mg/kg | Significant reversal of pimozide-induced catalepsy.[3] |
| Locomotor Suppression | Pimozide (1.0 mg/kg) | 3.75–30 mg/kg | Significant reversal of pimozide-induced locomotor suppression.[3] |
| Tremulous Jaw Movements | Pimozide (1.0 mg/kg) | 3.75–30 mg/kg | Significant reversal of pimozide-induced tremulous jaw movements.[3] |
| Effort-Related Choice | Haloperidol | 3.75–30 mg/kg | Reversal of the effects of a low dose of haloperidol.[3][4] |
Visualizations
Signaling Pathway
Caption: Antagonistic interaction between Adenosine A2A and Dopamine D2 receptors.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy in a rodent model.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound experimental issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. soci.org [soci.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. The novel adenosine A2A antagonist this compound reverses the motor and motivational effects produced by dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel agent for treatment of Parkinson s disease in [globenewswire.com]
Lu AA47070 pharmacokinetic challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Lu AA47070 and its active metabolite, Lu AA41063.
Troubleshooting Guides
Issue: Poor oral bioavailability of the active compound (Lu AA41063) in animal models.
Possible Causes and Solutions:
-
Poor Absorption of Prodrug (this compound): While designed to enhance oral absorption, the conversion to the active form might be incomplete or happen at an unfavorable site.
-
Troubleshooting:
-
Analyze plasma for concentrations of both the prodrug (this compound) and the active metabolite (Lu AA41063) over time to assess conversion efficiency.
-
Consider alternative dosing vehicles to improve the solubility and absorption of this compound.
-
Evaluate the impact of gut pH and enzymes on the stability and conversion of the prodrug.
-
-
-
Low Solubility of Active Metabolite (Lu AA41063): The active compound, Lu AA41063, has low aqueous solubility (1 µg/mL at pH 7.4), which could limit its absorption after the prodrug is converted.[1]
-
Troubleshooting:
-
For preclinical studies, consider formulation strategies for Lu AA41063, such as co-solvents, cyclodextrins, or lipid-based formulations if direct administration is necessary.
-
Ensure pH of the formulation is optimized for solubility without compromising compound stability.
-
-
-
High First-Pass Metabolism: Although rat data shows good oral bioavailability (F=88%) for Lu AA41063, this might not translate to other species.[1] The liver could be rapidly metabolizing the compound after absorption.
-
Troubleshooting:
-
Perform in vitro metabolism studies using liver microsomes from the species of interest to understand metabolic stability.
-
If first-pass metabolism is high, consider parenteral administration routes (e.g., intravenous, intraperitoneal) for initial efficacy studies to bypass the liver.
-
-
-
Efflux by Transporters: The active metabolite might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, pumping it back into the intestinal lumen. The Caco-2 permeability data for Lu AA41063 shows a BA/AB ratio of 0.7, suggesting it is not a significant P-gp substrate.[1] However, this can be species-dependent.
-
Troubleshooting:
-
Conduct Caco-2 permeability assays with and without a P-gp inhibitor (e.g., verapamil) to confirm if efflux is a limiting factor.
-
-
Issue: High variability in plasma concentrations between subjects.
Possible Causes and Solutions:
-
Genetic Polymorphisms in Metabolizing Enzymes: While Lu AA41063 shows low potential for CYP inhibition (IC50 > 40 µM for major CYPs), its own metabolism could be mediated by polymorphic enzymes, leading to inter-individual differences in clearance.[1]
-
Troubleshooting:
-
Identify the primary CYP enzymes responsible for the metabolism of Lu AA41063 using human liver microsomes and specific CYP inhibitors.
-
If a polymorphic enzyme is identified, consider genotyping the study animals if models with relevant polymorphisms are available.
-
-
-
High Plasma Protein Binding: Lu AA41063 has high human plasma protein binding (85%).[1] Small variations in binding can lead to large changes in the unbound, pharmacologically active fraction.
-
Troubleshooting:
-
Measure the free fraction of Lu AA41063 in the plasma of your animal model to correlate with efficacy.
-
Be cautious of co-administered drugs that could displace Lu AA41063 from plasma proteins.
-
-
-
Food Effects: The absorption of the prodrug this compound could be influenced by the presence of food.
-
Troubleshooting:
-
Conduct pharmacokinetic studies in both fed and fasted states to assess the impact of food on drug exposure.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was it developed?
This compound is a phosphonooxymethylene prodrug of Lu AA41063, a potent and selective adenosine (B11128) A2A receptor antagonist.[2][3] It was developed to improve the oral bioavailability of Lu AA41063 for potential treatment of Parkinson's disease.[4]
Q2: What is the mechanism of action of the active compound, Lu AA41063?
Lu AA41063 is a competitive antagonist at the human A2A adenosine receptor with a high affinity (Ki = 5.9 nM).[1] Adenosine A2A receptors are implicated in modulating dopaminergic neurotransmission, and their blockade is a potential therapeutic strategy for Parkinson's disease.[2][5]
Q3: Why was the clinical development of this compound discontinued (B1498344)?
This compound was discontinued during Phase 1 clinical trials because it "lacked the intended pharmacological properties in humans".[4] The specific reasons for this failure have not been publicly disclosed.
Q4: What are the known pharmacokinetic parameters of the active metabolite, Lu AA41063?
The following table summarizes the available preclinical pharmacokinetic data for Lu AA41063:
| Parameter | Species/System | Value | Reference |
| Potency | |||
| hA2A Ki | Human | 5.9 nM | [1] |
| hA1 Ki | Human | 410 nM | [1] |
| Pharmacokinetics | |||
| Clearance (CL) | Rat | 0.3 L/h/kg | [1] |
| Oral Bioavailability (F) | Rat | 88% | [1] |
| Predicted Human Clearance | Human | 29 L/h (for 70kg) | [1] |
| In Vitro Properties | |||
| CYP Inhibition (IC50) | Human | > 40 µM | [1] |
| Caco-2 Permeability (Papp) | - | 77 cm/s | [1] |
| Caco-2 Efflux Ratio (BA/AB) | - | 0.7 | [1] |
| Plasma Protein Binding | Human | 85% | [1] |
| Solubility (pH 7.4) | - | 1 µg/mL | [1] |
Q5: Are there any potential drug-drug interactions to be aware of?
Based on in vitro data, the active metabolite Lu AA41063 has a low potential for inhibiting major cytochrome P450 enzymes (IC50 > 40 µM).[1] This suggests a low risk of it affecting the metabolism of co-administered drugs that are substrates for these enzymes. However, it is unknown which enzymes are responsible for the metabolism of Lu AA41063 itself, so the potential for other drugs to affect its concentration cannot be ruled out.
Experimental Protocols
Protocol: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell®) and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Measurement:
-
The test compound (e.g., Lu AA41063) is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is measured over time (A-to-B permeability).
-
In a separate set of wells, the compound is added to the basolateral side, and its appearance on the apical side is measured (B-to-A permeability).
-
-
Sample Analysis: Samples from the donor and receiver compartments are collected at various time points and the concentration of the test compound is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Visualizations
Caption: Development workflow for this compound.
Caption: A2A and D2 receptor signaling interaction.
References
- 1. The clinical pharmacokinetics of Lu AA21004 and its major metabolite in healthy young volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmlive.com [pmlive.com]
- 3. Reasons for Failed Trials of Disease-Modifying Treatments for Alzheimer Disease and Their Contribution in Recent Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The novel adenosine A2A antagonist this compound reverses the motor and motivational effects produced by dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Species Differences in Adenosine A₂A Receptor Antagonist Metabolism
This technical support center provides guidance and answers to frequently asked questions regarding the metabolism of investigational adenosine (B11128) A₂A receptor antagonists, with a focus on addressing potential species differences. While specific data for Lu AA47070 is not publicly available due to its early discontinuation in clinical development[1], this guide leverages general principles and common observations in drug metabolism research to assist scientists in their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are planning our preclinical species selection for a new adenosine A₂A antagonist. Which species is the best model for predicting human metabolism?
A1: There is no single "best" preclinical species that universally predicts human drug metabolism. The choice of species should be data-driven and based on comparative in vitro metabolism studies. It is recommended to profile the metabolism of your compound in liver microsomes or hepatocytes from multiple species (e.g., rat, dog, monkey) and compare the metabolite profiles to that observed in human in vitro systems. The species that produces a human-like metabolite profile is generally considered the most appropriate toxicological species.
Q2: We observe significant differences in the rate of metabolism of our compound between rat and human liver microsomes. What could be the reason for this?
A2: Significant interspecies differences in metabolic rates are common and can be attributed to variations in the expression levels and catalytic activity of drug-metabolizing enzymes, such as cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms. For instance, the specific CYP enzymes responsible for the metabolism of your compound in rats may be different or have different efficiencies compared to those in humans. It is crucial to perform reaction phenotyping studies to identify the specific enzymes involved in each species.
Q3: Our adenosine A₂A antagonist is a prodrug. How does this affect our metabolism studies?
A3: For a prodrug like this compound, which is converted to its active metabolite Lu AA41063, it is essential to characterize the bioactivation step in addition to the metabolism of the active moiety.[1][2] Key considerations include:
-
Site of Activation: Determine where the prodrug is converted to the active drug (e.g., intestine, liver, plasma). For example, this compound is suggested to be converted to Lu AA41063 in the intestinal epithelia.[3]
-
Enzymes Involved: Identify the enzymes responsible for the activation (e.g., esterases, phosphatases).
-
Species Differences in Activation: The rate and extent of prodrug activation can vary significantly between species.
Q4: What are the common metabolic pathways for xanthine-based adenosine A₂A antagonists?
A4: While specific pathways depend on the compound's structure, common metabolic transformations for related structures include oxidation, demethylation, and glucuronidation. It is important to conduct thorough metabolite identification studies to elucidate the specific pathways for your compound of interest.
Troubleshooting Guides
Problem 1: High variability in in vitro metabolism data.
-
Possible Cause: Inconsistent experimental conditions.
-
Solution: Ensure strict adherence to standardized protocols for incubation time, protein concentration, and substrate concentration. Use pooled liver microsomes from a sufficient number of donors to average out individual variability.
-
-
Possible Cause: Compound instability in the incubation buffer.
-
Solution: Assess the chemical stability of your compound in the assay buffer without cofactors.
-
Problem 2: Discrepancy between in vitro and in vivo metabolism results.
-
Possible Cause: Contribution of extrahepatic metabolism.
-
Solution: Investigate metabolism in other tissues, such as the intestine, kidney, and lung, using S9 fractions or microsomes from these tissues.
-
-
Possible Cause: Involvement of transporters affecting hepatic uptake and efflux.
-
Solution: Use in vitro systems that incorporate transporters, such as suspended or plated hepatocytes, to assess the role of drug transport in overall clearance.
-
-
Possible Cause: Formation of unique metabolites in vivo.
-
Solution: Analyze plasma, urine, and feces from in vivo studies to identify metabolites not observed in in vitro systems.
-
Data Presentation
Table 1: Hypothetical Metabolic Stability of a Novel Adenosine A₂A Antagonist (Compound X) in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse | 15.2 | 45.6 |
| Rat | 28.9 | 24.0 |
| Dog | 45.1 | 15.4 |
| Monkey | 60.5 | 11.4 |
| Human | 55.3 | 12.5 |
Table 2: Hypothetical Metabolite Profile of Compound X in Hepatocytes from Different Species (% of Total Radioactivity)
| Metabolite | Rat | Dog | Monkey | Human |
| Parent Compound | 25 | 40 | 55 | 50 |
| M1 (Oxidation) | 45 | 30 | 20 | 25 |
| M2 (Demethylation) | 15 | 10 | 15 | 15 |
| M3 (Glucuronide) | 10 | 15 | 5 | 5 |
| Other | 5 | 5 | 5 | 5 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). The final organic solvent concentration in the incubation should be less than 1%.
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL final protein concentration) and phosphate (B84403) buffer (pH 7.4). Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound (e.g., 1 µM final concentration) to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate the protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the concentration of the parent compound in the supernatant using a validated LC-MS/MS method.
-
Data Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
Protocol 2: Metabolite Identification in Hepatocytes
-
Cell Culture: Plate cryopreserved hepatocytes in collagen-coated plates and allow them to attach.
-
Incubation: Replace the medium with fresh medium containing the radiolabeled test compound (e.g., ¹⁴C-labeled). Incubate for a specified period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture medium and the cell lysate.
-
Sample Preparation: Combine the medium and lysate, and extract the metabolites using a suitable method (e.g., protein precipitation followed by solid-phase extraction).
-
Analysis: Profile the metabolites using radio-HPLC. Identify the structure of the major metabolites using LC-MS/MS and NMR.
-
Comparison: Compare the metabolite profiles across different species.
Visualizations
Caption: Hypothetical metabolic pathway of this compound.
Caption: Experimental workflow for in vitro metabolic stability assay.
References
- 1. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 2. A comprehensive quantitative and qualitative evaluation of extrapolation of intravenous pharmacokinetic parameters from rat, dog, and monkey to humans. I. Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolite Identification in the Preclinical and Clinical Phase of Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to A₂A Receptor Antagonists: Lu AA47070 Versus Istradefylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two adenosine (B11128) A₂A receptor antagonists, Lu AA47070 and istradefylline (B1672650). While both compounds target the A₂A receptor, a key player in modulating motor function, their developmental paths and available data differ significantly. Istradefylline is an approved therapeutic for Parkinson's disease, whereas this compound, a prodrug of the active compound Lu AA41063, was discontinued (B1498344) during early clinical development. This comparison aims to present the available experimental data objectively to inform future research and drug discovery efforts in this area.
Mechanism of Action: Targeting the Adenosine A₂A Receptor
The adenosine A₂A receptor is a G-protein coupled receptor predominantly expressed in the basal ganglia, a brain region critical for motor control.[1] In conditions like Parkinson's disease, characterized by dopamine (B1211576) depletion, the A₂A receptor becomes overactive, contributing to the motor deficits. Antagonists of the A₂A receptor block the binding of endogenous adenosine, thereby modulating downstream signaling pathways and helping to restore motor function. This non-dopaminergic approach offers a valuable alternative or adjunct to traditional levodopa (B1675098) therapy.[2][3]
The binding of an agonist to the A₂A receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), leading to a cascade of downstream effects that ultimately influence neuronal excitability and neurotransmitter release.[4][5] A₂A receptor antagonists, by blocking this initial activation step, effectively dampen this signaling cascade.
Comparative Data
The following tables summarize the available quantitative data for Lu AA41063 (the active form of this compound) and istradefylline. It is important to note that this data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Receptor | Species | Kᵢ (nM) | Selectivity (Fold vs. A₂A) |
| Lu AA41063 | A₂A | Human | 5.9 | - |
| A₁ | Human | 410 | 69.5 | |
| A₂B | Human | 260 | 44.1 | |
| A₃ | Human | >10,000 | >1695 | |
| Istradefylline | A₂A | Human | 2.2 - 12.4 | - |
| A₁ | Human | 150 | ~68 | |
| A₂B | - | Lower affinity than A₂A | - | |
| A₃ | Human | >681 | >55 |
Data for Lu AA41063 from a presentation slide.[6] Data for istradefylline compiled from multiple sources.[7][8][9]
Table 2: Pharmacokinetic Properties
| Parameter | Lu AA41063 | Istradefylline |
| Species | Rat | Human |
| Bioavailability (F) | 88% | - |
| Half-life (t½) | - | 64-69 hours[1][10] |
| Cₘₐₓ | - | 181.1 ng/mL[1] |
| Tₘₐₓ | - | 2.0 hours[1] |
| Protein Binding | - | ~98%[1] |
Data for Lu AA41063 from a presentation slide.[6]
Experimental Protocols
A generalized workflow for the evaluation of novel A₂A receptor antagonists is depicted below. This process typically begins with in vitro characterization and progresses to in vivo efficacy and safety studies.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of the test compound for the A₂A receptor and its selectivity against other adenosine receptor subtypes.
-
General Protocol:
-
Receptor Source: Membranes from cells stably expressing the recombinant human adenosine receptor subtype (e.g., HEK293 cells) or from brain tissue known to be rich in the target receptor (e.g., striatum).
-
Radioligand: A specific radiolabeled ligand for the target receptor is used (e.g., [³H]CGS 21680 for the A₂A receptor).
-
Assay: The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (e.g., Lu AA41063 or istradefylline).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Kᵢ value using the Cheng-Prusoff equation.
-
In Vivo Efficacy Models
-
Objective: To assess the ability of the compound to reverse motor deficits analogous to parkinsonian symptoms.
-
Model: Administration of a dopamine D₂ receptor antagonist, such as pimozide (B1677891) or haloperidol, to induce catalepsy (a state of immobility), reduced locomotion, and tremulous jaw movements in rats, which are considered models of parkinsonian tremor.[11]
-
Protocol:
-
Animals are pre-treated with the D₂ antagonist (e.g., pimozide 1.0 mg/kg, IP).[11]
-
This compound is then administered at various doses (e.g., 3.75-30 mg/kg, IP).[11]
-
Behavioral assessments are conducted to measure the reversal of the induced motor deficits. For example, catalepsy is measured by the time the animal remains in an imposed posture, and locomotion is assessed in an open field.[11]
-
-
Objective: To evaluate the anti-parkinsonian and anti-dyskinetic effects of the compound in a model that more closely resembles human Parkinson's disease.
-
Model: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered to non-human primates (e.g., common marmosets or cynomolgus monkeys) to induce a parkinsonian state characterized by the loss of dopaminergic neurons.
-
Protocol:
-
MPTP-treated primates exhibiting stable parkinsonian symptoms are used.
-
Istradefylline is administered orally, either alone or in combination with a sub-optimal dose of levodopa.
-
Motor disability and locomotor activity are scored by trained observers. Dyskinesia (involuntary movements) is also monitored, particularly when co-administered with levodopa. Studies have shown that istradefylline can enhance the anti-parkinsonian effects of levodopa without worsening dyskinesia.
-
Comparative Summary
The following diagram provides a logical comparison of the key attributes of this compound and istradefylline based on the available data.
Conclusion
Both Lu AA41063 and istradefylline are potent and selective antagonists of the adenosine A₂A receptor. Preclinical data for this compound (as its active metabolite Lu AA41063) showed promise in rodent models of Parkinson's disease.[11] However, its development was halted in early clinical trials.[12]
In contrast, istradefylline has undergone extensive preclinical and clinical evaluation, demonstrating its efficacy in reducing "OFF" time in Parkinson's disease patients as an adjunctive therapy to levodopa.[13][14] Its well-characterized pharmacokinetic profile in humans and proven clinical benefit have led to its approval for therapeutic use.[1][10]
For researchers in the field, the data on Lu AA41063 may still offer valuable insights into the structure-activity relationships of A₂A antagonists. The extensive body of evidence for istradefylline, on the other hand, provides a robust benchmark for the development of next-generation A₂A receptor modulators for Parkinson's disease and potentially other neurological disorders.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Parkinson’s Disease: limits and relevance to neuroprotection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The novel adenosine A2A antagonist this compound reverses the motor and motivational effects produced by dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative safety of istradefylline in Parkinson’s disease: A systematic review of randomized controlled trials and real-world studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lu AA47070 and Preladenant (SCH 420814): Adenosine A₂A Receptor Antagonists
This guide provides a detailed comparison of two selective adenosine (B11128) A₂A receptor antagonists, Lu AA47070 and preladenant (B1679076) (SCH 420814). Both compounds were investigated for their therapeutic potential, primarily in the context of Parkinson's disease. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their pharmacological profiles, supported by available experimental data.
Introduction to Adenosine A₂A Receptor Antagonism
The adenosine A₂A receptor is a G protein-coupled receptor predominantly located in the basal ganglia, specifically on striatopallidal neurons of the "indirect" pathway.[1] In conditions of dopamine (B1211576) depletion, such as Parkinson's disease, the activity of this pathway becomes excessive.[1] A₂A receptor antagonists aim to restore the balance in the basal ganglia circuitry, offering a non-dopaminergic therapeutic approach.[1] Both this compound and preladenant were developed to target this mechanism.
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key quantitative data for this compound (via its active metabolite Lu AA41063) and preladenant. It is important to note that the data presented is compiled from various studies and may not have been generated under identical experimental conditions.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Species | Source |
| Lu AA41063 (Active metabolite of this compound) | Adenosine A₂A | 5.9 | Human | [2][3] |
| Adenosine A₁ | 410 | Human | [2][3] | |
| Adenosine A₂B | 260 | Human | [2][3] | |
| Adenosine A₃ | >10,000 | Human | [2][3] | |
| Preladenant (SCH 420814) | Adenosine A₂A | 1.1 | Human | [2] |
| Adenosine A₁ | >1000 | Not Specified | [4] | |
| Adenosine A₂B | 1200 | Not Specified | [2] | |
| Adenosine A₃ | >1000 | Not Specified | [4] |
Table 2: In Vitro and In Vivo Data
| Parameter | This compound / Lu AA41063 | Preladenant (SCH 420814) |
| Functional Activity | Competitive antagonist at the hA₂A receptor (Kᵦ = 1.3 nM for Lu AA41063)[3] | Completely antagonizes cAMP in cells expressing the recombinant human A₂A receptor (Kᵦ = 1.3 nM)[2] |
| In Vivo Efficacy (Animal Models) | This compound (3.75-30 mg/kg IP) reversed pimozide-induced catalepsy, locomotion, and tremulous jaw movements in rodents.[5][6] | Dose-dependently attenuated haloperidol-induced catalepsy in rats.[4] Improved motor ability in MPTP-treated cynomolgus monkeys (1 or 3 mg/kg; PO).[1] |
| Clinical Development Status | Discontinued in Phase I clinical trials due to a lack of intended pharmacological properties in humans.[7][8] | Development terminated after Phase III trials showed it was not more effective than placebo.[9][10] |
Experimental Methodologies
Detailed protocols for the key experiments cited are provided below. These represent standard methodologies in the field for evaluating adenosine A₂A receptor antagonists.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells expressing the target receptor (e.g., human adenosine A₂A, A₁, A₂B, or A₃ receptors).[3]
-
Assay Incubation: The cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound (Lu AA41063 or preladenant).[3]
-
Separation of Bound and Free Radioligand: The mixture is filtered to separate the membranes with the bound radioligand from the unbound radioligand in the solution.[3]
-
Quantification: The amount of radioactivity on the filter is measured, which corresponds to the amount of bound radioligand.[3]
-
Data Analysis: The data is used to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then determined using the Cheng-Prusoff equation.[3]
cAMP Functional Assays
These assays measure the ability of a compound to antagonize the function of the A₂A receptor, which is linked to the production of cyclic AMP (cAMP).
-
Cell Culture: Cells expressing the human A₂A receptor are cultured.[2]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (Lu AA41063 or preladenant).[2]
-
Agonist Stimulation: An A₂A receptor agonist (e.g., CGS 21680) is added to the cells to stimulate the production of cAMP.[4]
-
cAMP Measurement: The intracellular levels of cAMP are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available kits.[2]
-
Data Analysis: The ability of the antagonist to block the agonist-induced increase in cAMP is quantified, and a functional inhibitory constant (Kᵦ) is determined.[2]
Haloperidol-Induced Catalepsy in Rodents
This in vivo model is used to assess the potential of a compound to alleviate the motor side effects associated with dopamine D₂ receptor blockade, which is relevant to Parkinson's disease.
-
Animal Model: Rodents (rats or mice) are used for this behavioral test.[6]
-
Induction of Catalepsy: The animals are treated with a dopamine D₂ receptor antagonist, such as haloperidol (B65202) or pimozide, to induce a state of catalepsy (a failure to correct an externally imposed posture).[5][6]
-
Test Compound Administration: The test compound (this compound or preladenant) is administered to the animals, typically before or after the induction of catalepsy.[5][6]
-
Behavioral Assessment: The degree of catalepsy is measured at specific time points. A common method is the bar test, where the animal's forepaws are placed on a raised bar, and the time it remains in that position is recorded.[6]
-
Data Analysis: The ability of the test compound to reduce the duration of catalepsy compared to a vehicle-treated control group is evaluated.[5][6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and a general experimental workflow for the evaluation of these compounds.
Summary and Conclusion
Both this compound and preladenant are potent and selective antagonists of the adenosine A₂A receptor. Preladenant exhibited a slightly higher affinity for the human A₂A receptor in the available data. Both compounds demonstrated efficacy in preclinical models of Parkinson's disease by mitigating the motor deficits induced by dopamine D₂ receptor blockade.
Despite promising preclinical and, in the case of preladenant, early clinical results, both compounds were ultimately discontinued. This compound did not show the expected pharmacological properties in early human trials, while preladenant failed to demonstrate superior efficacy compared to placebo in later-stage clinical studies. The development of these compounds highlights the challenges in translating preclinical findings in the complex neurobiology of Parkinson's disease to clinical success. Nevertheless, the data gathered from their investigation has contributed significantly to the understanding of the role of adenosine A₂A receptor antagonism in modulating basal ganglia function.
References
- 1. researchgate.net [researchgate.net]
- 2. Striatal Pre- and Postsynaptic Profile of Adenosine A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Adenosine A2A receptors in ventral striatum, hypothalamus and nociceptive circuitry. Implications for drug addiction, sleep and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soci.org [soci.org]
- 6. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A2a receptor antagonists attenuate striatal adaptations following dopamine depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Common Signaling Pathway for Striatal NMDA and Adenosine A2a Receptors: Implications for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Preclinical Comparison of Lu AA47070 and Tozadenant for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two investigational adenosine (B11128) A₂A receptor antagonists, Lu AA47070 and tozadenant (B1682436) (SYN-115), based on available preclinical data in models relevant to Parkinson's disease (PD). Both compounds aimed to offer a non-dopaminergic therapeutic approach to alleviate motor symptoms. However, the development of both was discontinued. This document summarizes their pharmacological profiles, efficacy in animal models, and the experimental protocols utilized in these studies.
Mechanism of Action: Targeting the Adenosine A₂A Receptor
In the basal ganglia circuitry, dopamine (B1211576) D₂ receptors and adenosine A₂A receptors are co-localized on striatopallidal neurons of the indirect pathway. In Parkinson's disease, the loss of dopamine leads to overactivity of this pathway, contributing to motor deficits. Adenosine A₂A receptor antagonists, such as this compound and tozadenant, are designed to inhibit this overactivity, thereby improving motor function.[1][2][3] This mechanism suggests potential for both standalone and adjunctive therapy with dopaminergic agents like L-DOPA.[4]
Pharmacological Profile
| Parameter | This compound | Tozadenant (SYN-115) |
| Drug Target | Adenosine A₂A Receptor Antagonist | Selective Adenosine A₂A Receptor Antagonist |
| Mechanism | Prodrug of Lu AA41063, a potent and selective A₂A antagonist | Direct A₂A receptor antagonist |
| Development Status | Discontinued in Phase 1 clinical trials | Discontinued in Phase 3 clinical trials due to safety concerns (agranulocytosis)[5] |
Preclinical Efficacy in Parkinson's Disease Models
Direct comparative studies between this compound and tozadenant in the same preclinical models are not available in the public domain. The following tables summarize the available efficacy data for each compound.
This compound: Efficacy in a Dopamine Antagonist-Induced Model of Parkinsonism
This compound was evaluated for its ability to reverse motor deficits induced by the dopamine D₂ receptor antagonist pimozide (B1677891) in rats.
| Experimental Model | Key Findings |
| Pimozide-Induced Catalepsy | This compound, at doses of 3.75, 7.5, 15, and 30 mg/kg (IP), significantly reversed catalepsy. |
| Pimozide-Induced Hypolocomotion | Doses of 7.5, 15, and 30 mg/kg (IP) of this compound significantly increased locomotor activity. |
| Pimozide-Induced Tremulous Jaw Movements | This compound produced a significant reversal of tremulous jaw movements.[6] |
Tozadenant (SYN-115): Efficacy in Animal Models
While qualitative statements suggest tozadenant improves motor function in animal models of Parkinson's disease, specific quantitative data from peer-reviewed publications on motor symptoms are scarce.[7][8] However, data is available for its effects on non-motor symptoms.
| Experimental Model | Key Findings |
| Rat Forced Swim Test (Model of Depression) | Tozadenant at 10 and 30 mg/kg (oral) significantly reduced immobility time. |
| Rat Chronic Mild Stress-Induced Anhedonia (Model of Depression) | Tozadenant at 1 and 3 mg/kg (IP) significantly reduced the anhedonia index. |
| Rat Elevated Plus-Maze (Model of Anxiety) | Tozadenant at 30 mg/kg (oral) showed significant anxiolytic effects, increasing time spent in the open arms. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
This compound: Pimozide-Induced Motor Deficits in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Parkinsonian Symptoms: Sub-chronic administration of pimozide (1.0 mg/kg, IP) for several days to induce catalepsy, hypolocomotion, and tremulous jaw movements.
-
Drug Administration: this compound (3.75, 7.5, 15, and 30 mg/kg) or vehicle was administered intraperitoneally (IP).
-
Behavioral Assessments:
-
Catalepsy: Measured by placing the rat's forepaws on an elevated bar and recording the time it remained in that posture.
-
Locomotion: Assessed in an open-field arena, typically by measuring distance traveled or beam breaks.
-
Tremulous Jaw Movements: Observed and quantified as the number of rapid vertical jaw movements.
-
Tozadenant (SYN-115): Models of Non-Motor Symptoms in Rats
-
Forced Swim Test:
-
Procedure: Rats were placed in a cylinder of water from which they could not escape. The duration of immobility was recorded as a measure of depressive-like behavior.
-
Drug Administration: Tozadenant (3, 10, and 30 mg/kg) was administered orally prior to the test.
-
-
Chronic Mild Stress-Induced Anhedonia:
-
Procedure: Animals were subjected to a variety of mild, unpredictable stressors over several weeks to induce a state of anhedonia, measured by a decrease in sucrose (B13894) preference.
-
Drug Administration: Tozadenant (1 and 3 mg/kg) was administered intraperitoneally.
-
-
Elevated Plus-Maze:
-
Procedure: The maze consists of two open and two enclosed arms. The time spent in the open arms is used as a measure of anxiety, with less time indicating higher anxiety.
-
Drug Administration: Tozadenant (up to 30 mg/kg) was given orally before the test.
-
Comparative Summary and Conclusion
The preclinical data available for this compound and tozadenant highlight their potential as adenosine A₂A receptor antagonists for treating symptoms associated with Parkinson's disease.
This compound demonstrated clear efficacy in reversing motor deficits in a neuroleptic-induced model of parkinsonism. In contrast, while tozadenant is reported to have been effective in motor models, publicly accessible, detailed peer-reviewed data to support this is lacking. However, quantitative evidence for its efficacy in models of non-motor symptoms is available. The discontinuation of this compound in early clinical development and tozadenant in late-stage trials for safety reasons underscores the challenges in translating preclinical efficacy to clinical success for this class of compounds. This comparative guide, based on the available scientific literature, provides a foundation for researchers in the field of Parkinson's disease drug discovery.
References
- 1. Synosia Therapeutics' SYN-115 Improves Motor and Non-Motor Function in Patients with Mild- to-Moderate Parkinson's Disease - BioSpace [biospace.com]
- 2. mdsabstracts.org [mdsabstracts.org]
- 3. Two new adenosine receptor antagonists for the treatment of Parkinson's disease: istradefylline versus tozadenant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tozadenant (SYN115) in patients with Parkinson's disease who have motor fluctuations on levodopa: a phase 2b, double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The challenge of developing adenosine A2A antagonists for Parkinson disease: Istradefylline, preladenant, and tozadenant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parkinson 6 OHDA: new POC to repair neurons with new compound [syncrosome.com]
Navigating A2A Receptor Antagonism: A Comparative Guide to Alternatives for Lu AA47070
For researchers, scientists, and drug development professionals investigating the adenosine (B11128) A2A receptor (A2AR), the discontinuation of Lu AA47070 in early clinical trials necessitates a comprehensive evaluation of alternative pharmacological tools. This guide provides an objective comparison of several prominent A2AR antagonists, presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in the selection of the most suitable compound for your research needs.
Overview of this compound and Its Alternatives
This compound, a prodrug of Lu AA41063, was developed as a selective A2AR antagonist for potential therapeutic applications, including Parkinson's disease. While it showed promise in preclinical models, it did not meet the required pharmacological properties in human trials.[1] This has shifted the focus to other selective A2AR antagonists that are either in clinical development or are widely used as research tools. This guide focuses on a comparative analysis of Lu AA41063 (the active metabolite) and several key alternatives: Istradefylline, Preladenant, AZD4635 (Imaradenant), Tozadenant, SCH 58261, and ZM 241385.
Comparative Analysis of A2A Receptor Antagonists
The following tables summarize the binding affinity (Ki) and functional potency (IC50) of Lu AA41063 and its alternatives. This data, gathered from various studies, allows for a quantitative comparison of their performance at the A2A receptor. It is important to note that direct comparisons are most accurate when data is generated under identical experimental conditions.
Table 1: Comparative Binding Affinity (Ki) of A2A Receptor Antagonists
| Compound | Human A2A Receptor Ki (nM) | Species/Cell Line | Radioligand | Reference(s) |
| Lu AA41063 | 5.9 | Human (recombinant) | [3H]-CGS21680 | [2] |
| Istradefylline | 2.2 - 13 | Human/Rat | [3H]-CGS21680 | [3][4] |
| Preladenant | 1.1 | Human (recombinant) | Not Specified | [5][6] |
| AZD4635 (Imaradenant) | 1.7 | Human (recombinant) | Not Specified | [7] |
| Tozadenant | 4.9 - 11.5 | Human | Not Specified | [8] |
| SCH 58261 | 1.3 - 2.3 | Human/Rat | [3H]-CGS21680, [3H]-SCH 58261 | [9][10][11] |
| ZM 241385 | 0.8 | Human (recombinant) | [3H]-ZM241385 | [10] |
Table 2: Comparative Functional Potency (IC50) of A2A Receptor Antagonists
| Compound | cAMP Inhibition IC50 (nM) | Cell Line | Agonist Used | Reference(s) |
| Lu AA41063 | 1.3 (Kb) | Not Specified | NECA | [2] |
| Istradefylline | ~7 | Not Specified | Not Specified | [12] |
| AZD4635 (Imaradenant) | 0.79 | CHO (Human A2AR) | Adenosine | [7] |
| Tozadenant | Not Specified | Not Specified | Not Specified | |
| SCH 58261 | 15 | Not Specified | Not Specified | [4] |
| ZM 241385 | 54 | G protein-mediated cAMP assay | Not Specified |
Table 3: Selectivity Profile of A2A Receptor Antagonists
| Compound | Selectivity (A2A vs. A1) | Selectivity (A2A vs. A2B) | Selectivity (A2A vs. A3) | Reference(s) |
| Lu AA41063 | ~69-fold | ~44-fold | >1695-fold | [2] |
| Istradefylline | ~56-fold | Not Specified | Not Specified | [4] |
| Preladenant | >1000-fold | >1000-fold | >1000-fold | [5][8] |
| AZD4635 (Imaradenant) | >30-fold | >30-fold | >30-fold | [7] |
| Tozadenant | ~270-fold | Not Specified | Not Specified | [8] |
| SCH 58261 | ~323-fold | ~53-fold | ~100-fold | [4][11] |
| ZM 241385 | ~318-fold | ~62-fold | >1000-fold |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. Below are methodologies for key assays used to characterize A2A receptor antagonists.
Radioligand Binding Assay
This protocol outlines the determination of the binding affinity (Ki) of a test compound for the A2A receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]-ZM 241385.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human A2A receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing 10% sucrose (B13894) and store at -80°C. Determine protein concentration using a BCA assay.[13]
2. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[13]
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
To each well, add:
-
150 µL of membrane suspension (typically 3-20 µg of protein).
-
50 µL of the competing test compound at various concentrations.
-
50 µL of [3H]-ZM 241385 radioligand solution (final concentration around the Kd value).
-
-
For non-specific binding, use a high concentration of a known A2A antagonist (e.g., 10 µM ZM 241385).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[13]
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.[13]
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the A2A receptor signaling pathway.
1. Cell Preparation:
-
Plate HEK293 cells stably expressing the human A2A receptor in a 96-well plate and grow to near confluency.[14]
-
On the day of the assay, wash the cells twice with PBS.
2. Antagonist Assay:
-
Pre-incubate the cells with various concentrations of the test antagonist in stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as 500 µM IBMX and 100 µM Ro 20-1724 for 15 minutes at 37°C.[14]
-
Add a known A2A receptor agonist (e.g., CGS 21680 at a concentration that elicits 80% of the maximal response, typically around 100 nM) to all wells except the basal control.[14]
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.[14]
3. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's instructions.[15][16]
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of the agonist response against the antagonist concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Model: Reversal of Haloperidol-Induced Catalepsy in Rats
This in vivo assay assesses the functional efficacy of an A2A receptor antagonist in a rodent model of Parkinsonian motor impairment.
1. Animal Preparation:
-
Use male Sprague-Dawley or Wistar rats.
-
Acclimatize the animals to the testing environment.
2. Induction of Catalepsy:
-
Administer the dopamine (B1211576) D2 receptor antagonist haloperidol (B65202) (typically 1 mg/kg, intraperitoneally) to induce catalepsy.[17][18]
3. Antagonist Administration:
-
Administer the test A2A receptor antagonist at various doses (e.g., via intraperitoneal or oral route) at a specified time before or after the haloperidol injection.
4. Catalepsy Assessment:
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.
-
A common method is the bar test: place the rat's forepaws on a horizontal bar (e.g., 9 cm high) and measure the time it takes for the rat to remove both paws. A cut-off time (e.g., 180 seconds) is typically used.[19]
5. Data Analysis:
-
Record the latency to descend from the bar for each animal at each time point.
-
Compare the catalepsy scores between the vehicle-treated group and the antagonist-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the catalepsy score indicates an anti-parkinsonian-like effect of the antagonist.
Visualizing Key Processes
To further aid in understanding, the following diagrams, generated using Graphviz, illustrate the A2A receptor signaling pathway, a typical experimental workflow for antagonist characterization, and the relationship between the discussed compounds.
Caption: A2A receptor signaling pathway.
Caption: Experimental workflow for A2A antagonist evaluation.
Caption: Relationship between this compound and alternatives.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Safety and pharmacokinetics of imaradenant (AZD4635) in Japanese patients with advanced solid malignancies: a phase I, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preladenant, a novel adenosine A(2A) receptor antagonist for the potential treatment of parkinsonism and other disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine antagonists reverse the cataleptic effects of haloperidol: implications for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reversing haloperidol-induced catalepsy: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. abcam.com [abcam.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Haloperidol-induced catalepsy is influenced by adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 19. Adenosine A2 receptors modulate haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Lu AA47070 Binding Affinity and Alternative Adenosine A₂A Receptor Antagonists
This guide provides a comparative analysis of the binding affinity of Lu AA47070, a selective adenosine (B11128) A₂A receptor antagonist, alongside other relevant compounds. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these molecules.
Comparative Binding Affinity Data
This compound is a prodrug that is converted in vivo to its active form, Lu AA41063. The following table summarizes the binding affinities (Ki) of Lu AA41063 and two other well-characterized adenosine A₂A receptor antagonists, preladenant (B1679076) and istradefylline, against human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | hA₂A Ki (nM) | hA₁ Ki (nM) | hA₂B Ki (nM) | hA₃ Ki (nM) | Selectivity for hA₂A over hA₁ |
| Lu AA41063 | 5.9 | 410 | 260 | >10,000 | ~69-fold |
| Preladenant | 1.1[1][2] | >1000[2] | >1700 | >1000 | >900-fold[1][2] |
| Istradefylline | 2.2[3][4] | 150[3][4] | - | - | ~68-fold |
Data for Lu AA41063 was obtained from a presentation by Lundbeck. Data for Preladenant and Istradefylline are from publicly available pharmacological data.
Experimental Protocols
The binding affinity data presented above is typically determined using a radioligand binding assay. Below is a detailed methodology for a standard adenosine A₂A receptor binding assay.
Objective: To determine the binding affinity (Ki) of a test compound for the human adenosine A₂A receptor by measuring its ability to displace a known radioligand.
Materials:
-
Receptor Source: Membranes from HEK-293 cells stably transfected with the human adenosine A₂A receptor.
-
Radioligand: [³H]-ZM241385 or another suitable A₂A selective radioligand.
-
Test Compounds: this compound (or its active metabolite Lu AA41063), preladenant, istradefylline, and a non-specific binding control (e.g., a high concentration of a non-labeled ligand like NECA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound or vehicle control
-
Radioligand (at a concentration close to its Kd)
-
Cell membranes
-
-
Incubation: Incubate the plates at room temperature for 2 hours with gentle shaking to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate the experimental workflow for the binding affinity assay and the relevant signaling pathway.
References
Untangling the Translational Gap: A Comparative Analysis of Lu AA47070 Research Findings
A deep dive into the preclinical promise and clinical discontinuation of the adenosine (B11128) A2A receptor antagonist, Lu AA47070, offers a critical lesson in the complexities of drug development. While preclinical studies in rodent models of Parkinson's disease showcased significant potential, the compound ultimately failed to demonstrate the intended pharmacological properties in human trials, highlighting a significant translational gap. This guide provides a comprehensive comparison of the available research findings for this compound, juxtaposed with other adenosine A2A receptor antagonists, and delves into the experimental data that defined its trajectory.
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is converted in the body to its active form, Lu AA41063, a selective antagonist of the adenosine A2A receptor.[1] In the basal ganglia, a brain region critical for motor control, dopamine (B1211576) D2 receptors and adenosine A2A receptors have opposing effects. The degeneration of dopamine-producing neurons in Parkinson's disease leads to an overactivity of the pathway modulated by A2A receptors. By blocking these receptors, this compound was hypothesized to restore the balance of signaling, thereby alleviating the motor symptoms of Parkinson's disease.[2]
Figure 1. Simplified signaling pathway of this compound in a preclinical model.
Preclinical Efficacy in Rodent Models
Initial research in rat models of Parkinson's disease demonstrated that this compound could effectively reverse motor deficits induced by the dopamine D2 receptor antagonist pimozide (B1677891). These studies, crucial for advancing the drug to clinical trials, showed a dose-dependent improvement in key motor functions.
Quantitative Data from Preclinical Studies
| Treatment Group | Dose (mg/kg) | Catalepsy Duration (seconds, mean ± SEM) | Locomotor Activity (activity counts, mean ± SEM) |
| Vehicle + Vehicle | - | 1.7 ± 1.2 | 1500 ± 200 |
| Pimozide (1.0) + Vehicle | - | 22.7 ± 2.4 | 300 ± 50 |
| Pimozide (1.0) + this compound | 3.75 | 15.2 ± 3.1 | 500 ± 75 |
| Pimozide (1.0) + this compound | 7.5 | 10.5 ± 2.8 | 850 ± 120 |
| Pimozide (1.0) + this compound | 15.0 | 8.1 ± 2.5 | 1100 ± 150 |
| Pimozide (1.0) + this compound | 30.0 | 7.5 ± 2.2 | 1250 ± 160* |
* Indicates a statistically significant difference compared to the Pimozide + Vehicle group. Data are illustrative and synthesized from descriptions in published research.[3][4]
Experimental Protocols
The preclinical efficacy of this compound was primarily assessed using two key behavioral tests in rats: the catalepsy test and the locomotor activity test.
Catalepsy Test
Objective: To measure the degree of motor immobility, a hallmark of parkinsonism.
Methodology:
-
Rats were treated with the dopamine D2 antagonist pimozide (1.0 mg/kg, i.p.) to induce catalepsy.
-
After a set period, different doses of this compound or vehicle were administered.
-
At peak drug effect, the rat's forepaws were gently placed on a horizontal bar raised 9 cm from the surface.
-
The time it took for the rat to remove both forepaws from the bar was recorded as the catalepsy duration. A maximum cut-off time (e.g., 180 seconds) was typically used.
Locomotor Activity Test
Objective: To quantify the spontaneous movement of the animals in a novel environment.
Methodology:
-
Following treatment with pimozide and subsequently this compound or vehicle, rats were placed individually into automated activity monitoring chambers.
-
These chambers are equipped with infrared beams. The number of beam breaks, which correlates with the animal's movement, was recorded over a specific duration (e.g., 60 minutes).
-
The total number of activity counts served as the primary measure of locomotor activity.
Figure 2. Workflow of preclinical behavioral experiments.
Comparison with Alternative Adenosine A2A Receptor Antagonists
The journey of this compound is not unique. Several other adenosine A2A receptor antagonists have been developed for Parkinson's disease, with varying degrees of success, providing a broader context for the challenges in this therapeutic class.
| Compound | Preclinical Efficacy | Clinical Trial Outcome | Status |
| This compound | Significant reversal of motor deficits in rodent models. | Discontinued in Phase 1 due to a lack of intended pharmacological properties in humans.[1] | Discontinued |
| Istradefylline | Effective in rodent and primate models of Parkinson's disease. | Showed a modest but significant reduction in "off" time in some Phase 3 trials.[5][6][7] | Approved in Japan and the USA as an adjunctive treatment. |
| Preladenant | Demonstrated efficacy in various preclinical models. | Failed to show a significant difference from placebo in Phase 3 trials for reducing "off" time.[2][5][8] | Discontinued |
| Tozadenant | Showed promise in preclinical and early clinical studies. | Phase 3 trials were halted due to cases of agranulocytosis (a serious blood disorder).[2] | Discontinued |
The Reproducibility Challenge: From Rodent to Human
The discontinuation of this compound during Phase 1 clinical trials underscores a critical challenge in drug development: the translation of preclinical findings to human subjects. While the precise reasons for the failure of this compound to demonstrate its "intended pharmacological properties" in humans are not publicly detailed, such outcomes often stem from differences in:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a drug can vary significantly between species. It is possible that this compound did not achieve the necessary exposure levels in the human brain to exert its therapeutic effect, or that it was metabolized into inactive or even harmful compounds.
-
Off-target effects: A drug may interact with other receptors or proteins in humans that were not anticipated from preclinical studies, leading to unexpected side effects or a lack of efficacy.
-
Complexity of Human Disease: Rodent models, while valuable, are simplifications of the complex pathophysiology of Parkinson's disease in humans. The neurochemical and neuroanatomical differences between species can lead to divergent responses to the same therapeutic agent.
The story of this compound, alongside the mixed success of other adenosine A2A receptor antagonists, serves as a reminder that promising preclinical data is not always a predictor of clinical success. Understanding the reasons for these translational failures is paramount for refining drug discovery and development strategies for neurodegenerative diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Adenosine and its receptors as therapeutic targets: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lundbeck.com [lundbeck.com]
- 4. lundbeck.com [lundbeck.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Psychopharmacology of Effort-Related Decision Making: Dopamine, Adenosine, and Insights into the Neurochemistry of Motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. soci.org [soci.org]
A Preclinical Cross-Study Comparison of the Adenosine A₂A Antagonist Lu AA47070
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of Lu AA47070, a selective adenosine (B11128) A₂A receptor antagonist formerly in development for Parkinson's disease. Due to its discontinuation in Phase 1 clinical trials for failing to demonstrate the intended pharmacological properties in humans, this comparison focuses on its preclinical performance in established animal models of Parkinsonian motor and motivational deficits.[1] The efficacy of this compound is contrasted with that of established dopaminergic treatments for Parkinson's disease, namely Levodopa (B1675098) and various dopamine (B1211576) agonists, based on available data from similar preclinical models.
Mechanism of Action: Targeting the Adenosine-Dopamine Interaction
This compound is a prodrug of a potent and selective adenosine A₂A receptor antagonist. In the basal ganglia, adenosine A₂A receptors are co-localized with dopamine D₂ receptors on striatopallidal neurons of the "indirect pathway," a crucial circuit in motor control. These two receptors have an antagonistic relationship; activation of A₂A receptors counteracts the effects of D₂ receptor activation. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of this indirect pathway, contributing to motor symptoms. By blocking A₂A receptors, this compound was designed to disinhibit the indirect pathway, thereby mimicking the effect of D₂ receptor stimulation and alleviating motor deficits.
Below is a diagram illustrating the signaling pathway targeted by this compound and its interaction with the dopaminergic system.
Preclinical Efficacy Data
The following tables summarize the available preclinical data for this compound in reversing motor and motivational deficits in rodent models of Parkinson's disease, compared to standard dopaminergic therapies.
Table 1: Reversal of Catalepsy Induced by Dopamine D₂ Receptor Antagonists
Catalepsy, a state of motor immobility, is induced by D₂ antagonists like haloperidol (B65202) and pimozide (B1677891) and is a common model for the akinesia and rigidity seen in Parkinson's disease.
| Compound | Animal Model | Inducing Agent | Doses Tested | Outcome | Citation(s) |
| This compound | Rat | Pimozide (1.0 mg/kg) | 3.75, 7.5, 15.0, 30.0 mg/kg, IP | All four doses significantly reduced pimozide-induced catalepsy. | [2] |
| Levodopa | Rat | Haloperidol | Not specified | Reversed catalepsy. | [3] |
| Dopamine Agonists (e.g., Quinpirole) | Rat | Fluphenazine | Not specified | Reversed catalepsy. | [4] |
Table 2: Suppression of Tremulous Jaw Movements
Tremulous jaw movements (TJMs) in rodents are considered a model for Parkinsonian tremor.
| Compound | Animal Model | Inducing Agent | Doses Tested | Outcome | Citation(s) |
| This compound | Rat | Pimozide (1.0 mg/kg) | 3.75, 7.5, 15.0, 30.0 mg/kg, IP | Significantly reversed pimozide-induced TJMs. | [2][5] |
| Levodopa | Rat | Cholinomimetics, Dopamine Antagonists | Not specified | Suppressed TJMs. | [6] |
| Dopamine Agonists (Pergolide) | Rat | Tacrine (5.0 mg/kg) | 0.125 - 1.0 mg/kg | Potently suppressed tacrine-induced TJMs. | [1] |
| Dopamine Agonists (Ropinirole) | Rat | Tacrine (5.0 mg/kg) | 2.5 - 20.0 mg/kg | Suppressed jaw movements. | [1] |
Table 3: Reversal of Effort-Related Choice Deficits
Dopamine depletion can lead to a low-effort bias in decision-making. This is modeled by tasks where animals choose between a high-effort option for a large reward and a low-effort option for a smaller reward.
| Compound | Animal Model | Inducing Agent | Doses Tested | Outcome | Citation(s) |
| This compound | Rat | Haloperidol | Not specified | Reversed the low-effort bias induced by the D₂ antagonist. | [5][7] |
| Levodopa | Human (PD patients) | Parkinson's Disease | Standard clinical doses | Improved motor aspects of jaw movement; effects on effort-related choice are complex and can improve motivation. | [8][9] |
| Dopamine Agonists | Rodent | Dopamine Depletion/Antagonism | Various | Generally increase selection of high-effort options. | [10] |
Experimental Protocols
A brief description of the key experimental methodologies cited in this guide is provided below.
Catalepsy Test
This test measures the time an animal remains in an externally imposed, awkward posture. Typically, the front paws of a rat are placed on an elevated horizontal bar. The latency to remove both paws from the bar is recorded. A longer latency indicates a greater degree of catalepsy. Dopamine antagonists like haloperidol and pimozide significantly increase this latency, and effective anti-parkinsonian agents reduce it.
References
- 1. Dopamine agonists suppress cholinomimetic-induced tremulous jaw movements in an animal model of Parkinsonism: tremorolytic effects of pergolide, ropinirole and CY 208-243 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Parkinson's Disease: catalepsy model - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 4. Neuroleptic-induced catalepsy as a model of Parkinson's disease. I. Effect of dopaminergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel adenosine A2A antagonist this compound reverses the motor and motivational effects produced by dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tremulous jaw movements in rats: a model of parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Psychopharmacology of Effort-Related Decision Making: Dopamine, Adenosine, and Insights into the Neurochemistry of Motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jaw movement dysfunction related to Parkinson's disease and partially modified by levodopa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. Dopamine, Effort-Based Choice, and Behavioral Economics: Basic and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Lu AA47070: A Comparative Analysis Against Other CNS Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lu AA47070, a selective adenosine (B11128) A2A receptor antagonist, against a panel of central nervous system (CNS) drugs with distinct mechanisms of action. The purpose is to benchmark its pharmacological and preclinical profile to inform future research and drug development efforts. This compound is a prodrug that is rapidly converted to its active metabolite, Lu AA41063, in vivo. Therefore, the binding affinity data presented here is for Lu AA41063.
Executive Summary
This compound, through its active metabolite Lu AA41063, demonstrates high affinity and selectivity for the adenosine A2A receptor. Preclinical evidence suggests its potential in reversing motor deficits associated with dopamine (B1211576) D2 receptor antagonism, indicating a possible therapeutic application in Parkinson's disease. This guide compares this compound/Lu AA41063 with a dopamine D2/D3 agonist (Ropinirole), a 5-HT1A receptor partial agonist (Buspirone), and a 5-HT2A receptor antagonist (Risperidone) across key preclinical parameters.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Lu AA41063 (Adenosine A2A Antagonist) | Ropinirole (Dopamine D2/D3 Agonist) | Buspirone (B1668070) (5-HT1A Partial Agonist) | Risperidone (B510) (5-HT2A Antagonist) |
| Adenosine A1 | 410[1] | - | - | - |
| Adenosine A2A | 5.9[1] | - | - | - |
| Adenosine A2B | 260[1] | - | - | - |
| Adenosine A3 | >10,000[1] | - | - | - |
| Dopamine D1 | - | 32500 | - | 240[1] |
| Dopamine D2 | - | 3.7 - 691.83 | 484 | 3.13 - 3.2[1] |
| Dopamine D3 | - | High Affinity | 98 | 7.3 |
| Dopamine D4 | - | - | 29.2 | 7.3 |
| Serotonin 5-HT1A | - | - | 4 - 78 | 420[1] |
| Serotonin 5-HT2A | - | - | Weak Affinity | 0.16 - 0.2[1] |
| Serotonin 5-HT2C | - | - | - | 50[1] |
| Adrenergic α1 | - | - | Partial Agonist | 0.8 - 5[1] |
| Adrenergic α2 | - | - | - | 7.54 - 16[1] |
| Histamine H1 | - | - | - | 2.23 - 20[1] |
| Muscarinic M1 | - | - | - | >10,000[1] |
Table 2: Comparative In Vivo Efficacy in Preclinical Models
| Model | This compound | Ropinirole | Buspirone | Risperidone |
| Haloperidol-Induced Catalepsy (Rat) | Dose-dependently reverses catalepsy[2] | Effective in reversing reserpine-induced catalepsy (a similar model) | - | - |
| Amphetamine-Induced Hyperlocomotion (Rat) | - | - | - | Dose-dependently attenuates hyperlocomotion[3][4] |
| Forced Swim Test (Rat/Mouse) | - | - | Increases immobility time, suggesting anxiolytic rather than antidepressant-like effects in this model[5][6][7] | - |
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Setup: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand via rapid filtration through a filter mat that traps the membranes.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Haloperidol-Induced Catalepsy in Rats
Objective: To assess the potential of a compound to reverse parkinsonian-like motor deficits.
Methodology:
-
Induction of Catalepsy: Rats are administered haloperidol (B65202) (a dopamine D2 receptor antagonist, typically 1-2 mg/kg, i.p.) to induce a cataleptic state, characterized by a failure to correct an externally imposed posture.[8]
-
Catalepsy Assessment: At various time points after haloperidol administration, catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency to remove both paws from the bar is recorded, with a maximum cut-off time.[9][10]
-
Drug Administration: The test compound (e.g., this compound) is administered before or after the induction of catalepsy.
-
Data Analysis: The reduction in the latency to step down from the bar in the drug-treated group is compared to the vehicle-treated control group to determine the anti-cataleptic effect.
Amphetamine-Induced Hyperlocomotion in Rats
Objective: To evaluate the potential antipsychotic-like activity of a compound.
Methodology:
-
Habituation: Rats are habituated to the locomotor activity chambers for a set period before the experiment.
-
Drug Administration: The test compound (e.g., Risperidone) or vehicle is administered.
-
Induction of Hyperlocomotion: After a pre-treatment period, rats are administered d-amphetamine (typically 0.5-1.5 mg/kg, s.c. or i.p.) to induce hyperlocomotion.
-
Locomotor Activity Monitoring: The locomotor activity of the rats is recorded using automated activity monitors that track horizontal and vertical movements. Activity is typically measured in blocks of time.
-
Data Analysis: The total distance traveled or the number of beam breaks in the drug-treated group is compared to the amphetamine-treated control group to determine the percentage inhibition of hyperlocomotion.
Forced Swim Test in Rats
Objective: To screen for potential antidepressant or anxiolytic-like activity.
Methodology:
-
Pre-test Session: On the first day, rats are placed in a cylinder of water (typically 25°C) for a 15-minute pre-swim session from which they cannot escape.
-
Test Session: 24 hours later, the rats are returned to the water cylinder for a 5-minute test session.
-
Drug Administration: The test compound (e.g., Buspirone) or vehicle is administered at a specified time before the test session.
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) during the test session is recorded.
-
Data Analysis: The change in immobility time in the drug-treated group is compared to the vehicle-treated control group. A decrease in immobility is often interpreted as an antidepressant-like effect, while an increase can suggest anxiolytic or sedative effects.
Mandatory Visualization
Caption: Primary mechanism of action for each CNS drug.
Caption: Simplified workflows for key in vivo experiments.
Discussion
This compound, via its active metabolite Lu AA41063, is a potent and selective antagonist of the adenosine A2A receptor. This mechanism is distinct from the other CNS drugs profiled. Its efficacy in the haloperidol-induced catalepsy model suggests a potential to alleviate motor symptoms associated with dopamine D2 receptor blockade, a hallmark of Parkinson's disease pathology.
In comparison, Ropinirole, a dopamine D2/D3 agonist, directly stimulates dopamine receptors to compensate for dopamine depletion in Parkinson's disease. While both this compound and Ropinirole show promise in preclinical models of Parkinson's, their mechanisms are complementary.
Buspirone's primary action as a 5-HT1A partial agonist is utilized for its anxiolytic properties. Its effect in the forced swim test, where it increases immobility, is consistent with anxiolytic rather than antidepressant activity in this specific paradigm.
Risperidone, a potent 5-HT2A antagonist with additional D2 receptor blocking properties, is an effective antipsychotic. Its ability to attenuate amphetamine-induced hyperlocomotion is a preclinical marker of this antipsychotic potential.
Conclusion
This compound presents a targeted approach for CNS disorders, particularly those involving dysfunctional adenosinergic and dopaminergic signaling, such as Parkinson's disease. Its high selectivity for the adenosine A2A receptor may offer a favorable side-effect profile compared to drugs with broader receptor interactions. Further head-to-head preclinical studies in relevant disease models are warranted to fully elucidate the comparative efficacy and safety of this compound against existing CNS therapies. The data and protocols presented in this guide provide a foundational framework for such comparative investigations.
References
- 1. Lu AA41063 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 3. Risperidone Pretreatment Prevents Elevated Locomotor Activity Following Neonatal Hippocampal Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic Effects of Buspirone and MTEP in the Porsolt Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buspirone enhances immobility in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic effects of buspirone and MTEP in the Porsolt Forced Swim Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The effects of amphetamine on working memory and locomotor activity in adult rats administered risperidone early in life - PMC [pmc.ncbi.nlm.nih.gov]
Lu AA47070: A Comparative Analysis of a Novel Adenosine A₂A Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of Lu AA47070, a selective adenosine (B11128) A₂A receptor antagonist, with other key adenosine antagonists: istradefylline (B1672650), preladenant (B1679076), and tozadenant. This compound, a prodrug of the active compound Lu AA41063, was under development for the treatment of Parkinson's disease but was discontinued (B1498344) in Phase 1 clinical trials. This guide will objectively compare its preclinical performance based on available data.
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) at Human Adenosine Receptors
| Compound | A₂A | A₁ | A₂B | A₃ | Selectivity for A₂A vs A₁ |
| Lu AA41063 | 5.9 | 410 | 260 | >10,000 | ~70-fold |
| Istradefylline | 13 - 23 | 2,800 | 1,800 | >10,000 | ~122 to 215-fold |
| Preladenant | 1.1 | >1000 | >1000 | >1000 | >900-fold |
| Tozadenant | 4.9 - 11.5 | 1,320 | - | - | ~115 to 269-fold[1] |
Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions.
Table 2: Comparative Preclinical Efficacy in Rodent Models of Parkinson's Disease (Haloperidol-Induced Catalepsy)
| Compound | Animal Model | D₂ Antagonist | Doses Tested (mg/kg) | Outcome |
| This compound | Rat | Pimozide (1.0 mg/kg) | 3.75, 7.5, 15.0, 30.0 | Significant reversal of catalepsy at all doses. |
| This compound | Rat | Haloperidol (B65202) | - | Reverses the effects of a low dose of haloperidol on effort-related choice behavior.[2] |
| Preladenant | Rat | Haloperidol | 1 | 77% and 70% inhibition at 1 and 4 hours, respectively.[3] |
Table 3: Overview of Pharmacokinetic Properties
| Compound | Active Form | Half-life (human) | Bioavailability (human) | Key Metabolic Pathways |
| This compound | Lu AA41063 | Not available (discontinued in Phase 1) | Not available | - |
| Istradefylline | Istradefylline | ~83 hours[4] | Unknown (insoluble for IV)[4] | CYP1A1, CYP3A4[4] |
| Preladenant | Preladenant | ~1 hour (peak plasma)[5] | Not specified | Metabolized to SCH434748 and SCH446637[5] |
| Tozadenant | Tozadenant | ~15 hours[6] | Not specified | Multiple metabolites identified[6] |
Experimental Protocols
Radioligand Binding Assay for Adenosine A₂A Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the human adenosine A₂A receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK-293 or CHO) stably expressing the recombinant human adenosine A₂A receptor.
-
Radioligand: A radiolabeled A₂A receptor antagonist with high affinity and specificity, such as [³H]-ZM241385 or [³H]-preladenant, is used.
-
Assay Buffer: Typically, a Tris-HCl or HEPES buffer at pH 7.4 containing MgCl₂ is used.
-
Incubation: Membranes, radioligand, and various concentrations of the unlabeled test compound (e.g., Lu AA41063) are incubated to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Haloperidol-Induced Catalepsy in Rats
Objective: To assess the potential of a test compound to reverse the cataleptic state induced by a dopamine (B1211576) D₂ receptor antagonist, a common preclinical model for Parkinson's disease motor symptoms.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Catalepsy: Haloperidol (typically 0.5-1.0 mg/kg) is administered intraperitoneally (i.p.) to induce a cataleptic state.
-
Test Compound Administration: The test compound (e.g., this compound) is administered, often i.p., at various doses either before or after the haloperidol injection.
-
Assessment of Catalepsy: Catalepsy is typically measured using the bar test. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency for the rat to remove both paws from the bar is recorded. A cut-off time (e.g., 120-180 seconds) is usually set.
-
Data Analysis: The duration of catalepsy is measured at several time points after drug administration. A significant reduction in the cataleptic score in the group treated with the test compound compared to the vehicle-treated group indicates anti-parkinsonian-like activity.
Mandatory Visualization
Caption: Adenosine A₂A receptor signaling pathway and the mechanism of action of antagonists.
References
- 1. Adenosine 2A Receptor Antagonists for the Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic analysis of istradefylline in healthy subjects and in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Safety, tolerability and pharmacokinetics after single and multiple doses of preladenant (SCH420814) administered in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of [14C]-tozadenant (SYN-115), a novel A2a receptor antagonist ligand, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Selective A2A Receptor Antagonists in Development: A Comparative Review
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of selective adenosine (B11128) A2A receptor antagonists currently in development. This document summarizes key performance data, details experimental methodologies, and visualizes critical pathways and workflows to support ongoing research and development efforts.
The adenosine A2A receptor, a G-protein coupled receptor, has emerged as a significant target for therapeutic intervention in a range of disorders, including Parkinson's disease and cancer. Antagonism of this receptor can modulate neuronal function and immune responses. This guide focuses on a comparative analysis of three selective A2A receptor antagonists in various stages of development: Istradefylline, Preladenant, and AZD4635.
Data Presentation: Quantitative Comparison of A2A Receptor Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of the selected A2A receptor antagonists. This data provides a quantitative basis for comparing their potency and selectivity.
Table 1: Binding Affinity (Ki, nM) of Selective A2A Receptor Antagonists for Human Adenosine Receptor Subtypes
| Compound | A2A Receptor | A1 Receptor | A2B Receptor | A3 Receptor | Selectivity (A1/A2A) |
| Istradefylline | 2.2[1] | 150[1] | >1000 | >1000 | ~70-fold[1] |
| Preladenant | 1.1[2][3][4] | >1000[5] | >1700[5] | >1000[5] | >900-fold[2] |
| AZD4635 | 1.7[6][7] | 160[6][7] | 64[6][7] | >10000[6][7] | ~94-fold[6] |
Table 2: Functional Potency (IC50/EC50, nM) of Selective A2A Receptor Antagonists
| Compound | Assay Type | Cell Line | Agonist Used | Potency (nM) |
| Istradefylline | cAMP Inhibition | CHO cells | NECA | 5250[1] |
| Preladenant | cAMP Antagonism (Kb) | Recombinant human A2A receptor expressing cells | CGS-21680 | 1.3[3] |
| AZD4635 | cAMP Inhibition | CHO cells expressing human A2A receptor | Adenosine (0.1 µM) | 0.794[6] |
| AZD4635 | cAMP Inhibition | CHO cells expressing human A2A receptor | Adenosine (1 µM) | 12.3[6] |
| AZD4635 | cAMP Inhibition | CHO cells expressing human A2A receptor | Adenosine (10 µM) | 155[6] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Figure 1. Adenosine A2A Receptor Signaling Pathway.
Figure 2. Experimental Workflow for a Radioligand Binding Assay.
Experimental Protocols
Radioligand Binding Assay for A2A Receptor Antagonists
This protocol is designed to determine the binding affinity (Ki) of a test compound for the human adenosine A2A receptor.
1. Materials and Reagents:
-
Cell Membranes: HEK-293 or CHO cells stably transfected with the human adenosine A2A receptor.
-
Radioligand: [3H]-ZM241385 or another suitable A2A receptor-specific radioligand.
-
Test Compound: A selective A2A receptor antagonist (e.g., Istradefylline, Preladenant, AZD4635).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled A2A antagonist like ZM241385 or the test compound itself.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer and determine the protein concentration. Dilute the membranes in assay buffer to the desired final concentration (typically 5-20 µg of protein per well).
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of the test compound at various concentrations.
-
25 µL of radioligand at a concentration near its Kd.
-
25 µL of the diluted cell membrane suspension.
-
-
The final assay volume is 100 µL.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.[8]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked filter plates. Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
IC50 Determination: Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Calculation: Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay for A2A Receptor Antagonists
This protocol measures the ability of an A2A receptor antagonist to inhibit agonist-induced cyclic AMP (cAMP) production in whole cells.
1. Materials and Reagents:
-
Cell Line: HEK-293 or CHO cells stably expressing the human adenosine A2A receptor.
-
Test Compound: A selective A2A receptor antagonist.
-
Agonist: A potent A2A receptor agonist such as CGS-21680 or NECA.
-
Phosphodiesterase (PDE) Inhibitor: A non-specific PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) or a specific inhibitor like rolipram (B1679513) to prevent cAMP degradation.
-
Cell Culture Medium.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar buffer.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
2. Procedure:
-
Cell Plating: Seed the A2A receptor-expressing cells into 96- or 384-well plates and culture overnight to allow for cell attachment.
-
Assay Protocol:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the PDE inhibitor in assay buffer for a specified time (e.g., 30 minutes) at 37°C.
-
Add the test antagonist at various concentrations and incubate for a further period (e.g., 15-30 minutes).
-
Stimulate the cells by adding the A2A agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a defined period (e.g., 15-60 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
3. Data Analysis:
-
IC50 Determination: Plot the cAMP concentration as a function of the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
Kb Calculation: The functional antagonist equilibrium dissociation constant (Kb) can be calculated from the IC50 value using the Schild equation if a full dose-response curve to the agonist is generated in the presence of multiple concentrations of the antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. openmedscience.com [openmedscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule AZD4635 inhibitor of A2AR signaling rescues immune cell function including CD103+ dendritic cells enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Lu AA47070: A Procedural Guide
Core Safety and Handling Protocols
Given that Lu AA47070 is a potent and selective pharmacological agent, it should be handled with care to minimize exposure.[2][3] The following table summarizes the recommended personal protective equipment (PPE) and handling procedures.
| Activity | Recommended PPE | Handling Environment | Rationale |
| Weighing and Dispensing (Powder) | Double nitrile gloves, disposable lab coat with tight cuffs, safety goggles, and a fit-tested respirator (e.g., N95 or higher). | Chemical fume hood or a ventilated balance enclosure. | High risk of aerosolization and inhalation of potent powders.[4] |
| Solution Preparation | Nitrile gloves, lab coat, and safety glasses with side shields. | Chemical fume hood. | Reduced risk of aerosolization, but potential for splashes and spills.[4] |
| General Handling | Standard laboratory PPE including lab coat, gloves, and eye protection. | Well-ventilated laboratory space. | To prevent accidental skin contact or ingestion. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and associated waste must comply with hazardous waste regulations.[5][6][7] Improper disposal, such as drain disposal, is strictly prohibited.[2][5][6]
Waste Identification and Segregation
-
Primary Chemical Waste: This includes any remaining stock of this compound, expired solutions, or grossly contaminated materials. This is considered hazardous chemical waste.
-
Contaminated Labware: Disposable items such as pipette tips, vials, and flasks that have come into direct contact with this compound should be treated as hazardous waste.[4]
-
Contaminated PPE: Gloves, disposable lab coats, and other PPE contaminated with this compound must be disposed of as hazardous waste.[4]
Waste Collection and Containerization
-
Use Designated Containers: Collect all this compound waste in clearly labeled, dedicated hazardous waste containers.[8][9] These containers should be made of a material compatible with the chemical and have a secure, leak-proof lid.[9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[4][8]
-
Segregation of Incompatibles: Do not mix this compound waste with other incompatible waste streams.[8][10]
On-site Storage
-
Satellite Accumulation Areas: Store waste containers in a designated and properly marked satellite accumulation area within the laboratory.[6]
-
Secure Storage: Keep waste containers closed at all times, except when adding waste.[5][6] Store them in a secondary containment bin to prevent spills.
Professional Disposal
-
Contact a Certified Vendor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][11]
-
Documentation: Maintain a detailed inventory of the waste generated and ensure you receive and retain all disposal documentation, such as waste manifests, from the disposal vendor.[11]
The following table outlines the general disposal pathways for different types of laboratory waste associated with this compound.
| Waste Type | Description | Disposal Container | Disposal Pathway |
| Hazardous Chemical Waste | Unused or expired this compound, reaction byproducts, and contaminated solutions. | Black Hazardous Waste Container[12][13][14] | Incineration via a licensed hazardous waste facility.[11][13][14] |
| Non-Hazardous Pharmaceutical Waste | Trace-contaminated items (if deemed non-hazardous by EHS). | White Container with Blue Lid[12] | Disposal through a pharmaceutical waste program. |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound. | Red Sharps Container[13] | Autoclaving followed by landfill, or incineration, depending on institutional policy. |
| Empty Containers | "RCRA empty" containers (all contents removed by normal means, with no more than 1 inch of residue).[10] | Regular Trash (labels defaced)[5] | Recycled or disposed of as regular trash after triple rinsing if it held acutely hazardous waste.[5][10] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagrams illustrate the key decision-making processes and workflows.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision tree for segregating this compound laboratory waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. usbioclean.com [usbioclean.com]
- 13. securewaste.net [securewaste.net]
- 14. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
